molecular formula C6H3BrIN3 B1519789 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine CAS No. 875781-44-5

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B1519789
CAS No.: 875781-44-5
M. Wt: 323.92 g/mol
InChI Key: ULGMTONBTOMHOK-UHFFFAOYSA-N
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Description

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGMTONBTOMHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656813
Record name 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID90656813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-44-5
Record name 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Foreword: The Rationale for Rigorous Characterization

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrrolo[2,3-b]pyrazine scaffold has emerged as a "privileged structure"[1][2]. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions within the ATP-binding sites of various kinases[3][4]. The targeted introduction of halogens, such as bromine and iodine, at specific positions offers a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This compound (CAS 875781-44-5) represents a key intermediate in the synthesis of such targeted therapeutics[5][6].

However, the synthesis of polysubstituted heterocycles can often yield a mixture of regioisomers. An unambiguous, multi-technique structural confirmation is therefore not merely a procedural formality but the absolute foundation upon which all subsequent biological and medicinal chemistry efforts are built. This guide provides a comprehensive, field-proven workflow for the definitive structural elucidation of this critical molecular entity, explaining not just the "how" but the fundamental "why" behind each analytical step.

Synthesis and Purification: Establishing a Foundational Purity

The journey to structural elucidation begins with the material itself. A purity of >98%, as determined by HPLC and UPLC-MS, is a non-negotiable prerequisite for reliable spectroscopic analysis.

A plausible synthetic route initiates from the commercially available 5-Bromo-4,7-diazaindole[7]. Direct iodination using a suitable electrophilic iodine source, such as N-iodosuccinimide (NIS), in a polar aprotic solvent like DMF, is a well-established method for halogenating electron-rich heterocyclic systems.

Protocol 1: Synthesis and Purification
  • Reaction Setup: To a solution of 5-Bromo-4,7-diazaindole (1.0 eq) in anhydrous DMF, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified via flash column chromatography on silica gel (e.g., a hexane/ethyl acetate gradient) to yield the title compound.

  • Purity Validation: The final purity of the isolated white to off-white solid is confirmed by reverse-phase HPLC-UV and UPLC-MS analysis.

The Elucidation Workflow: A Multi-Technique, Orthogonal Approach

No single analytical technique provides absolute structural proof. Our strategy relies on an orthogonal approach where each method provides a unique piece of the puzzle, and the collective data must converge on a single, unambiguous structure.

G cluster_0 Initial Analysis cluster_1 Core Connectivity & Framework cluster_2 Definitive Proof MS Mass Spectrometry (Molecular Formula) H_NMR 1D ¹H NMR (Proton Environment) MS->H_NMR Confirms Mass IR Infrared Spectroscopy (Functional Groups) IR->H_NMR Confirms N-H C_NMR 1D ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Provides Proton Count HSQC 2D HSQC (¹J C-H Correlation) C_NMR->HSQC Provides Carbon Count HMBC 2D HMBC (ⁿJ C-H Correlation) HSQC->HMBC Assigns Protonated Carbons XRAY X-Ray Crystallography (3D Structure) HMBC->XRAY Confirms Connectivity

Caption: The orthogonal workflow for structural elucidation.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry (MS) serves as our initial checkpoint. Its primary role is to confirm the molecular weight and provide the molecular formula, validating the success of the synthesis. For halogenated compounds, the isotopic distribution provides an additional layer of confirmation.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode. The high resolving power of the TOF analyzer is critical for accurate mass determination.

  • Analysis: Identify the protonated molecular ion [M+H]⁺. Calculate the theoretical exact mass of C₆H₄BrIN₃⁺ and compare it to the experimentally observed mass. The deviation should be less than 5 ppm.

Data & Interpretation

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I) creates a characteristic isotopic pattern for the molecular ion.[8][9]

Parameter Theoretical Value (for C₆H₃BrIN₃) Hypothetical Experimental Data
Molecular Formula C₆H₃BrIN₃C₆H₃BrIN₃
Exact Mass [M] 322.8555-
[M+H]⁺ (⁷⁹Br) 323.8633323.8631
[M+2+H]⁺ (⁸¹Br) 325.8612325.8610
Isotopic Ratio ~1:1~1:1

The primary fragmentation pathway observed in ESI-MS for such compounds is often the loss of the halogen atoms.[10][11]

Fragment Ion m/z Proposed Identity Rationale
244.95[M+H - Br]⁺Loss of a bromine radical
197.95[M+H - I]⁺Loss of an iodine radical
118.06[M+H - Br - I]⁺Loss of both halogen radicals

This HRMS data provides high confidence in the elemental composition of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[12][13] A full suite of 1D and 2D experiments is required to assign every proton and carbon and to piece together the heterocyclic core.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual water peak does not obscure key signals.

  • Instrumentation: A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 1D Experiments: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

  • 2D Experiments: Acquire a suite of 2D spectra, including:

    • COSY (Correlation Spectroscopy) to identify H-H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to their attached carbons.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is the key to connecting molecular fragments.[15]

Data & Interpretation

The structure contains three non-exchangeable protons: two on the pyrrole ring and one on the pyrazine ring. The broad singlet is characteristic of the pyrrole N-H proton.

Table 1: Hypothetical ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)

Position ¹H δ (ppm) Multiplicity Integration ¹³C δ (ppm)
5-NH ~12.5 br s 1H -
6-H ~8.20 s 1H ~138.5
3-H ~7.85 d, J=2.5 Hz 1H ~125.0
2-C - - - ~115.0
7-C - - - ~85.0
3a-C - - - ~145.2

| 7a-C | - | - | - | ~148.0 |

Note: Chemical shifts are predicted based on data for similar 7-azaindole and pyrrolopyrazine systems.[4][16] The upfield shift of the C-7 carbon is a characteristic effect of the directly attached iodine atom.

Step-by-Step Elucidation using 2D NMR:

  • HSQC Analysis: This experiment would show a direct correlation between the proton at 8.20 ppm and the carbon at 138.5 ppm (assigning them to C6/H6) and between the proton at 7.85 ppm and the carbon at 125.0 ppm (assigning them to C3/H3).

  • HMBC Analysis: The Key to Connectivity: The HMBC spectrum provides the definitive connections. We would expect to see the following crucial long-range correlations:

    • The N-H proton (~12.5 ppm) should show correlations to the quaternary carbons C7a and C3a , as well as to C6 , confirming its position within the five-membered ring.

    • H3 (7.85 ppm) should correlate to the brominated carbon C2 and the bridgehead carbon C3a . This is critical for placing the bromine at position 2.

    • H6 (8.20 ppm) should show correlations to the iodinated carbon C7 and the bridgehead carbon C7a . This definitively places the iodine at position 7.

Caption: Key expected HMBC correlations for structural confirmation.

X-Ray Crystallography: The Final, Unequivocal Proof

While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It delivers a three-dimensional electron density map of the molecule, confirming not only the atom-to-atom connectivity but also the precise bond lengths and angles in the solid state.[17]

Protocol 4: Single-Crystal X-Ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation is often the most effective method for small organic molecules.[18][19]

    • Dissolve the purified compound in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexane) to create a saturated solution.

    • Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days.

  • Crystal Selection & Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.[20]

  • Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation) are diffracted by the crystal lattice as it is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to generate the final electron density map and molecular structure.[21]

The resulting crystallographic data would be expected to confirm the 5H-pyrrolo[2,3-b]pyrazine core with a bromine atom at position C2 and an iodine atom at position C7, providing the final, incontrovertible piece of structural evidence.

Conclusion

The structural elucidation of a novel or key synthetic intermediate like this compound is a systematic process of evidence accumulation. By employing an orthogonal workflow that begins with mass spectrometry to confirm the molecular formula, progresses through a comprehensive suite of 1D and 2D NMR experiments to map the molecular framework, and culminates in the definitive 3D structure from X-ray crystallography, we can achieve an unassailable level of confidence in the molecule's identity. This rigorous characterization is the bedrock of reproducible and reliable research in drug discovery and development.

References

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: A Key Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The 5H-pyrrolo[2,3-b]pyrazine core is a validated scaffold for potent kinase inhibitors, and its dihalogenated derivatives serve as versatile building blocks for the development of targeted therapeutics through subsequent cross-coupling reactions. This document details a robust, multi-step synthetic pathway, emphasizing the strategic use of a nitrogen-protecting group to achieve precise regiochemical control during sequential halogenation. We will elucidate the causality behind experimental choices, provide detailed, step-by-step protocols, and present a comprehensive characterization framework for the key intermediates and the final product.

Introduction: The Strategic Importance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in the design of bioactive molecules.[1][2] Among these, the 5H-pyrrolo[2,3-b]pyrazine ring system, an isostere of indole, has emerged as a "privileged scaffold" in drug discovery.

A Core Motif in Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine framework is a key structural component in a multitude of kinase inhibitors.[1] Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[3] Molecules built upon this scaffold have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[3][4] The pyrrole and pyrazine rings provide a unique arrangement of hydrogen bond donors and acceptors that facilitate strong binding to the ATP-binding pocket of these enzymes.[5]

The Utility of Dihalogenated Intermediates in Drug Development

The synthesis of specifically halogenated derivatives like this compound is of paramount strategic importance. The distinct reactivities of the bromine and iodine substituents allow for selective, sequential functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[4] This enables the systematic exploration of the chemical space around the core scaffold, a process central to Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.

The Synthetic Challenge: Regiocontrolled Halogenation

The primary challenge in synthesizing the target molecule is achieving precise regiocontrol. The 5H-pyrrolo[2,3-b]pyrazine core has multiple positions susceptible to electrophilic attack. The pyrrole moiety is inherently more electron-rich than the pyrazine moiety, predisposing it to initial electrophilic substitution. However, controlling the exact position of substitution (e.g., C2 vs. C3) and subsequently functionalizing the pyrazine ring requires a carefully orchestrated synthetic strategy, typically involving the use of a protecting group on the pyrrole nitrogen.

Retrosynthetic Analysis and Strategic Blueprint

A robust synthetic plan requires a logical retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The proposed pathway hinges on a protecting group strategy to modulate the reactivity of the heterocyclic system and direct the halogenation steps.

Proposed Retrosynthetic Pathway

The target molecule, this compound, can be accessed from the N-protected dihalo-intermediate. This intermediate is envisioned to be formed through sequential, regioselective iodination and bromination of the N-protected 5H-pyrrolo[2,3-b]pyrazine scaffold.

G Target This compound Deprotection Deprotection Target->Deprotection Protected_Dihalo 2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine Deprotection->Protected_Dihalo Iodination Regioselective Iodination Protected_Dihalo->Iodination Protected_Bromo 2-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine Iodination->Protected_Bromo Bromination Regioselective Bromination Protected_Bromo->Bromination Protected_Core 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine Bromination->Protected_Core Protection N-Protection Protected_Core->Protection Core 5H-pyrrolo[2,3-b]pyrazine Protection->Core

Caption: Retrosynthetic analysis of this compound.

The Critical Role of the Phenylsulfonyl Protecting Group

The use of an electron-withdrawing protecting group, such as phenylsulfonyl (-SO₂Ph), on the pyrrole nitrogen is a cornerstone of this strategy. This group serves several critical functions:

  • Modulates Reactivity: It reduces the electron density of the pyrrole ring, deactivating it towards uncontrolled electrophilic substitution.

  • Enhances Acidity: It increases the acidity of the remaining C-H protons, which can facilitate directed ortho-metalation if needed, although electrophilic substitution is the primary route here.

  • Directs Substitution: The bulky nature and electronic effect of the sulfonyl group can influence the regioselectivity of incoming electrophiles.

  • Improves Solubility: It often enhances the solubility of intermediates in common organic solvents. The phenylsulfonyl group can be reliably introduced using phenylsulfonyl chloride in the presence of a base like sodium hydride (NaH) and can be removed under basic conditions (e.g., hydrolysis with NaOH or KOH) at the end of the sequence.[6]

Step-wise Synthesis and Experimental Protocols

The following section provides a detailed, step-by-step guide for the synthesis, grounded in established chemical principles and adapted from procedures for analogous heterocyclic systems.[4][6]

Step 1: N-Protection of 5H-pyrrolo[2,3-b]pyrazine

Causality: The initial step involves protecting the pyrrole nitrogen to control the subsequent halogenation reactions. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the N-H of the pyrrole, generating a nucleophilic anion that readily attacks the electrophilic sulfur atom of phenylsulfonyl chloride.

G cluster_start Starting Materials cluster_reaction Reaction Core 5H-pyrrolo[2,3-b]pyrazine Anion Pyrrolopyrazine Anion Core->Anion Deprotonation (0 °C to RT) NaH NaH in DMF NaH->Anion Product 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine Anion->Product Nucleophilic Attack Reagent PhSO₂Cl Reagent->Product

Caption: Workflow for N-protection of the 5H-pyrrolo[2,3-b]pyrazine core.

Experimental Protocol:

  • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous Dimethylformamide (DMF), add 5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of phenylsulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.

Step 2: Regioselective Bromination at the C2 Position

Causality: Electrophilic aromatic substitution on the N-protected core is now directed. The C2 and C3 positions of the pyrrole ring are the most electron-rich. Bromination with N-Bromosuccinimide (NBS) typically favors the C2 position in such systems due to stabilization of the cationic intermediate (Wheland intermediate).

Experimental Protocol:

  • Dissolve 5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in anhydrous DMF or acetonitrile.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.

  • Stir the mixture for 2-4 hours at room temperature, or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford 2-bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.

Step 3: Regioselective Iodination at the C7 Position

Causality: With the most reactive C2 position blocked, the subsequent electrophilic attack will occur at the next most activated site. While the C3 position is a possibility, iodination on the pyrazine ring can be achieved under forcing conditions or with specific reagents. The use of a potent electrophilic iodine source, such as N-Iodosuccinimide (NIS), directs substitution to the pyrazine ring, with the C7 position being a likely target.

Experimental Protocol:

  • Dissolve 2-bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in a suitable solvent such as DMF or Dichloromethane (DCM).

  • Add N-Iodosuccinimide (NIS, 1.1 eq.) and stir the reaction at room temperature. The reaction may require heating (e.g., 60-80 °C) to proceed to completion. Monitor by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude material by flash chromatography to obtain 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.[4]

Step 4: Deprotection to Yield the Final Product

Causality: The final step involves the removal of the phenylsulfonyl protecting group. This is typically achieved by nucleophilic cleavage, where a hydroxide ion attacks the electrophilic sulfur atom, leading to the cleavage of the S-N bond and liberation of the free N-H of the pyrrole.

Experimental Protocol:

  • Dissolve 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (3-5 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~7.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product, this compound, by recrystallization or flash chromatography.

Summary of Reaction Parameters and Characterization

The successful synthesis of the target compound and its intermediates must be confirmed through rigorous analytical characterization.

Table of Reaction Data
StepReactionKey ReagentsSolventTypical Yield
1N-Protection5H-pyrrolo[2,3-b]pyrazine, NaH, PhSO₂ClDMF80-90%
2C2-BrominationN-protected core, NBSDMF / ACN75-85%
3C7-IodinationC2-Bromo intermediate, NISDMF / DCM60-75%
4DeprotectionDihalo-protected intermediate, NaOH/LiOHTHF / H₂O85-95%

Note: Yields are estimates and may vary based on reaction scale and purification efficiency.

Expected Spectroscopic Data

Final confirmation of the structure and purity should be obtained using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for the target compound are not widely published, data for analogous structures can provide expected chemical shifts and mass-to-charge ratios.[5][6]

  • ¹H NMR: Expect characteristic signals for the pyrrole and pyrazine protons. The introduction of halogens will cause downfield shifts for adjacent protons. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure. Halogenated carbons will have characteristic chemical shifts.

  • HRMS (ESI): The calculated exact mass for C₆H₃BrIN₃ [M+H]⁺ should be confirmed, and the isotopic pattern characteristic of a molecule containing one bromine and one iodine atom should be observed.

Conclusion and Future Outlook

This guide outlines a logical and robust synthetic pathway for producing this compound. The strategy of N-protection followed by sequential, regioselective halogenation provides a reliable method for accessing this valuable and versatile building block. The final product is primed for diversification through modern cross-coupling methodologies, enabling the rapid synthesis of compound libraries for screening in drug discovery programs, particularly in the pursuit of novel kinase inhibitors.[3][4] The protocols described herein are designed to be self-validating, with clear checkpoints for monitoring reaction progress and robust purification procedures to ensure high purity of the final compound.

References

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Dabrafenib (GSK2118436)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It is an FDA-approved therapeutic agent for the treatment of various cancers, particularly those harboring activating BRAF mutations, such as the V600E mutation found in a significant portion of metastatic melanomas.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of Dabrafenib, its mechanism of action, and detailed experimental protocols for its analysis, designed to support researchers and professionals in the fields of oncology, pharmacology, and drug development.

Compound Identification and Structure

Dabrafenib is a complex synthetic molecule. Its identity is established by its chemical name, CAS registry numbers, and molecular structure. The primary form used in pharmaceutical preparations is the mesylate salt, which enhances its solubility and bioavailability.

  • IUPAC Name: N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[1]

  • CAS Numbers:

    • Dabrafenib (Free Base): 1195765-45-7[1]

    • Dabrafenib Mesylate: 1195768-06-9[4]

  • Molecular Formula:

    • Dabrafenib (Free Base): C₂₃H₂₀F₃N₅O₂S₂[1]

    • Dabrafenib Mesylate: C₂₄H₂₄F₃N₅O₅S₃[4]

  • Synonyms: GSK2118436, Tafinlar®[2][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Dabrafenib is crucial for its formulation, delivery, and in vitro/in vivo studies.

PropertyValueReference(s)
Molecular Weight 519.56 g/mol (Free Base) 615.66 g/mol (Mesylate Salt)[1][5]
Appearance White to slightly colored solid[5][6]
Melting Point >234°C (decomposes) (Mesylate Salt)[6]
Solubility Dabrafenib (Free Base): Soluble in DMSO (up to 30 mg/mL with warming) and Ethanol (up to 1 mg/mL with warming). Dabrafenib Mesylate: Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[5][7]
pKa 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole)[8][9]
LogP (Partition Coefficient) 2.9[8]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a highly selective, ATP-competitive inhibitor of mutated BRAF kinases, particularly BRAF V600E.[8] In normal cellular signaling, the MAPK/ERK pathway (also known as the Ras-Raf-MEK-ERK pathway) relays extracellular signals to the nucleus, regulating cell proliferation, differentiation, and survival.[10]

Mutations in the BRAF gene, such as the V600E substitution, lead to constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling through MEK and ERK, thereby driving tumor cell proliferation and survival.[3] Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and consequently blocking the aberrant signaling cascade.[11] This leads to G1 cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[3]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates BRAF BRAF Ras->BRAF Activates BRAF_mut Mutant BRAF (V600E) Ras->BRAF_mut Constitutively Active (Mutation) MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, ELK-1) ERK->Transcription Activates Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibits BRAF_mut->MEK Uncontrolled Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.

Experimental Protocols

BRAF V600 Mutation Detection

Prior to in vitro or in vivo studies, confirming the BRAF mutation status of the cell lines or tumor tissue is essential. The cobas® 4800 BRAF V600 Mutation Test is an FDA-approved real-time PCR-based diagnostic assay.[12][13]

Principle: This test uses polymerase chain reaction (PCR) to amplify a specific region of the BRAF gene. Allele-specific primers and probes are used to detect the V600E mutation and other less common V600 mutations.

Workflow:

BRAF_Mutation_Test cluster_workflow BRAF V600 Mutation Testing Workflow start FFPE Tumor Tissue or Cell Line Pellet dna_extraction DNA Extraction start->dna_extraction pcr_setup PCR Master Mix Preparation dna_extraction->pcr_setup real_time_pcr Real-Time PCR Amplification & Detection pcr_setup->real_time_pcr analysis Data Analysis & Mutation Calling real_time_pcr->analysis end BRAF Mutation Status (Positive or Negative) analysis->end

Figure 2: General workflow for BRAF V600 mutation testing.

Step-by-Step Methodology (Adapted from manufacturer's instructions): [12][13]

  • Sample Preparation:

    • For formalin-fixed paraffin-embedded (FFPE) tissue, a pathologist identifies and macrodissects the tumor area to enrich for tumor cells.

    • For cell lines, a pellet of a known number of cells is prepared.

  • DNA Extraction:

    • Genomic DNA is extracted from the prepared sample using a validated kit (e.g., cobas® DNA Sample Preparation Kit). The manufacturer's protocol should be strictly followed to ensure high-quality DNA.

  • PCR Amplification and Detection:

    • The extracted DNA is added to a PCR plate containing the cobas® 4800 BRAF V600 Mutation Test master mix. This mix contains all the necessary reagents for PCR, including primers and fluorescently labeled probes for both wild-type and mutant BRAF.

    • The plate is sealed and placed in the cobas z 480 analyzer.

    • The instrument performs automated amplification and detection. The amplification curves are monitored in real-time.

  • Data Interpretation:

    • The software automatically analyzes the amplification data and provides a qualitative result: "Mutation Detected," "Mutation Not Detected," or "Invalid."

In Vitro BRAF Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of Dabrafenib against BRAF V600E kinase.

Principle: A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET) based assay.[14] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.

Step-by-Step Methodology: [14]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of Dabrafenib in DMSO, then further dilute in Kinase Buffer A to the desired concentrations (e.g., starting from 1 mM).

    • Prepare a mixture of BRAF V600E kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.

    • Prepare the Alexa Fluor® 647-labeled kinase tracer at the appropriate concentration in Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the Dabrafenib dilutions to the wells of the assay plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer to each well to initiate the reaction.

    • Include controls for no inhibition (DMSO only) and background (no kinase).

  • Incubation and Measurement:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).

  • Data Analysis:

    • Calculate the emission ratio.

    • Plot the emission ratio against the logarithm of the Dabrafenib concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantification of Dabrafenib by RP-HPLC

This protocol provides a method for the determination of Dabrafenib in a capsule dosage form.[15]

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Thermo Synchronis C18 (250 mm x 4.6 mm, 5 µm).[15]

  • Mobile Phase: Phosphate buffer: Acetonitrile (25:75 v/v).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 223 nm.[15]

  • Injection Volume: 20 µL.[15]

  • Column Temperature: 25°C.[15]

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a stock solution of Dabrafenib reference standard in a suitable solvent (e.g., a mixture of the mobile phase).

    • Prepare a series of working standard solutions by diluting the stock solution to cover a linear range (e.g., 10 to 70 µg/mL).[15]

  • Sample Preparation:

    • For capsule dosage forms, accurately weigh the contents of several capsules to determine the average weight.

    • Dissolve a quantity of the capsule powder equivalent to a known amount of Dabrafenib in the mobile phase.

    • Sonicate and filter the solution to remove any undissolved excipients.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • The retention time for Dabrafenib is approximately 5.38 minutes under these conditions.[15]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of Dabrafenib in the sample by interpolating its peak area on the calibration curve.

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF-mutant cancers. A comprehensive understanding of its physicochemical properties is fundamental for its development, formulation, and clinical application. The experimental protocols provided in this guide offer a starting point for researchers to confidently work with and analyze this important therapeutic agent. As with any experimental work, these protocols should be validated in the specific laboratory setting and for the intended application.

References

The Strategic Linchpin in Kinase Inhibitor Discovery: A Technical Guide to 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core, a heterocyclic scaffold composed of fused pyrrole and pyrazine rings, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and structural rigidity make it an ideal backbone for the design of targeted therapeutics. Compounds bearing this scaffold have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Notably, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown significant promise as kinase inhibitors, a class of drugs that target the enzymes responsible for cell signaling and growth. The strategic di-halogenation of this core at the 2 and 7 positions, yielding 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, creates a highly versatile intermediate, unlocking a vast chemical space for the development of potent and selective kinase inhibitors. This guide provides an in-depth review of the synthesis, properties, and applications of this critical building block in modern drug discovery.

The Synthesis of this compound: A Stepwise Approach

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general strategy involves the initial bromination of the 5H-pyrrolo[2,3-b]pyrazine core, followed by protection of the pyrrole nitrogen and subsequent iodination.

Step 1: Bromination of the 5H-pyrrolo[2,3-b]pyrazine Core

The first step in the synthesis is the selective bromination of the 5H-pyrrolo[2,3-b]pyrazine starting material. This is typically achieved using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via an electrophilic aromatic substitution mechanism, with the bromine atom preferentially adding to the electron-rich pyrrole ring.

Step 2: N-Protection of the Pyrrole Moiety

To prevent unwanted side reactions and to direct the subsequent iodination to the desired position, the nitrogen atom of the pyrrole ring is protected. A common and effective protecting group is the tosyl (Ts) or phenylsulfonyl (PhSO2) group. This is typically introduced by reacting the N-H of the pyrrole with p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride (PhSO2Cl) in the presence of a base, such as sodium hydride (NaH), in an aprotic solvent like DMF. This sulfonylation step is crucial for enhancing the stability of the molecule and for controlling the regiochemistry of the subsequent halogenation.

Step 3: Regioselective Iodination

With the pyrrole nitrogen protected, the final halogenation step is carried out. The introduction of iodine at the 7-position is achieved through electrophilic iodination. A common method involves the use of an iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent. The directing effect of the existing bromo and sulfonyl groups, along with the inherent reactivity of the pyrrolo[2,3-b]pyrazine ring system, favors the introduction of the iodine atom at the C7 position.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₆H₃BrIN₃
Molecular Weight 323.92 g/mol
Appearance Off-white to yellow solid
Purity Typically >98%[1]
Storage Store at controlled room temperature, protected from light and moisture[1]

The Power of Sequential Cross-Coupling: Unlocking Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of the carbon-bromine and carbon-iodine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive and will typically undergo coupling under milder conditions than the C-Br bond. This difference in reactivity allows for a sequential and regioselective functionalization of the scaffold, enabling the introduction of two different substituents at the C7 and C2 positions. This strategy is a cornerstone in the construction of complex molecular architectures for drug discovery.

Regioselective Sonogashira Coupling at the C7 Position

The first coupling reaction is typically a Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. Due to the higher reactivity of the C-I bond, the Sonogashira reaction can be performed selectively at the C7 position of the N-protected this compound. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst and a base.

Subsequent Suzuki Coupling at the C2 Position

Following the successful Sonogashira coupling at C7, the remaining C-Br bond at the C2 position can be functionalized using a Suzuki cross-coupling reaction. The Suzuki reaction couples an organoboron compound with an aryl halide. This reaction is also catalyzed by a palladium complex, such as Pd(dppf)Cl₂, and requires a base to facilitate the transmetalation step. The ability to perform this second coupling reaction under slightly different conditions allows for the introduction of a wide variety of aryl or heteroaryl groups at the C2 position.

Sequential_Cross_Coupling A This compound B N-Protection (e.g., TsCl, NaH, DMF) A->B C 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine B->C D Sonogashira Coupling (R-C≡CH, Pd(PPh₃)₄, CuI, Base) C->D Selective at C7 E 2-Bromo-7-alkynyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine D->E F Suzuki Coupling (Ar-B(OR)₂, Pd(dppf)Cl₂, Base) E->F Selective at C2 G 2-Aryl-7-alkynyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine F->G H Deprotection G->H I Target Molecule (Kinase Inhibitor) H->I

Caption: Sequential functionalization workflow of this compound.

Application in Drug Discovery: A Focus on FGFR Inhibitors

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been extensively explored in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs).[2][3] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making them an attractive target for therapeutic intervention.[2][3]

The this compound intermediate provides a versatile platform for synthesizing a diverse library of FGFR inhibitors. Through the sequential cross-coupling strategy described above, medicinal chemists can systematically modify the substituents at the C2 and C7 positions to optimize the potency, selectivity, and pharmacokinetic properties of the resulting compounds. For instance, the introduction of specific aryl and alkynyl groups can lead to compounds that bind with high affinity to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its activity and downstream signaling.[2][3]

Experimental Protocol: Representative Sequential Cross-Coupling

The following is a representative, step-by-step protocol for the sequential Sonogashira and Suzuki coupling of N-protected this compound.

Step 1: Sonogashira Coupling at the C7-Position
  • To a solution of 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) are added the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), a copper(I) salt like CuI (0.1 eq), and a base such as triethylamine or diisopropylethylamine (3.0 eq).

  • The reaction mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4 hours), while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 2-bromo-7-alkynyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.

Step 2: Suzuki Coupling at the C2-Position
  • To a solution of the 2-bromo-7-alkynyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) from the previous step in a suitable solvent mixture (e.g., 1,4-dioxane/water) are added the arylboronic acid or ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere at a specified temperature (e.g., 100 °C) for a set time (e.g., 12 hours), with reaction progress monitored by TLC or LC-MS.

  • After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired 2-aryl-7-alkynyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.

Conclusion: A Cornerstone for Future Drug Development

This compound has proven to be an invaluable building block in the synthesis of complex heterocyclic compounds for drug discovery. Its unique di-halogenated structure allows for predictable and regioselective functionalization through sequential cross-coupling reactions, providing a powerful tool for the rapid generation of diverse molecular libraries. The successful application of this intermediate in the development of potent FGFR inhibitors highlights its significance and potential for future therapeutic innovations. As the demand for targeted and personalized medicines continues to grow, the strategic use of versatile intermediates like this compound will undoubtedly remain a critical component of modern medicinal chemistry.

References

The Synthetic Chemist's Gateway: A Technical Guide to 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine as a Premier Building Block for Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[2,3-b]pyrazine scaffold, a bioisostere of indole, is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The strategic di-halogenated derivative, 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine , represents a significant advancement for synthetic chemists. Its unique electronic and steric properties allow for site-selective, sequential, or orthogonal functionalization, making it a highly valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and application, offering field-proven insights and model protocols to empower its use in drug discovery and materials science.

Introduction: The Power of Orthogonal Design

The pursuit of molecular complexity from simple, versatile starting materials is a central goal of organic synthesis. Dihalogenated heterocyclic compounds are powerful tools in this endeavor, acting as programmable scaffolds for the sequential introduction of different substituents.[2] The title compound, this compound, embodies this principle. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium-catalyzed cross-coupling reactions allows for a two-stage functionalization strategy.[3]

Typically, the C-I bond undergoes oxidative addition to a palladium(0) complex under milder conditions than the C-Br bond.[4] This inherent reactivity differential enables chemists to first perform a selective coupling at the C7-iodo position (e.g., Sonogashira, Suzuki, or Heck coupling) while leaving the C2-bromo position intact for a subsequent, often different, cross-coupling reaction (e.g., Buchwald-Hartwig amination, Suzuki coupling).[2][4] This "orthogonal" handle approach provides a streamlined and efficient route to highly decorated pyrrolo[2,3-b]pyrazine derivatives, which are central to the development of next-generation therapeutics, particularly in oncology.[5][6]

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 875781-44-5[5][7][8]
Molecular Formula C₆H₃BrIN₃[7][8]
Molecular Weight 323.92 g/mol [7][8]
Appearance Solid (character varies)[5]
Purity ≥98% (typical)[5]
Boiling Point 311 °C[8]
Density 2.6 ± 0.1 g/cm³[8]
Storage Inert atmosphere, 2-8 °C[9]

Characterization Notes:

  • NMR Spectroscopy (¹H, ¹³C): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine and pyrrole rings. The carbon NMR will clearly show two halogenated sp² carbon signals.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I). The exact mass should be confirmed by high-resolution mass spectrometry (HRMS).

Representative Synthesis Strategy

A representative multi-step synthesis, adapted from a similar process for 5-bromo-7-azaindole, is outlined below.[10] Note: This is an illustrative pathway and would require optimization.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Protection (Optional but Recommended) cluster_2 Step 3: Iodination cluster_3 Step 4: Deprotection A 5H-pyrrolo[2,3-b]pyrazine B 2-Bromo-5H-pyrrolo[2,3-b]pyrazine A->B NBS, DMF C 2-Bromo-5-(phenylsulfonyl)- 5H-pyrrolo[2,3-b]pyrazine B->C PhSO₂Cl, Base D 2-Bromo-7-iodo-5-(phenylsulfonyl)- 5H-pyrrolo[2,3-b]pyrazine C->D n-BuLi, I₂ E This compound D->E Base (e.g., NaOH)

Caption: Plausible synthetic route to the title compound.

Causality Behind Experimental Choices:

  • Bromination: N-Bromosuccinimide (NBS) is a standard and effective electrophilic brominating agent for electron-rich heterocyclic systems.

  • N-Protection: Protecting the pyrrole nitrogen, often with a sulfonyl group like tosyl (Ts) or phenylsulfonyl (PhSO₂), is crucial.[2] It prevents N-H deprotonation during the subsequent lithiation step and can enhance the stability and solubility of the intermediates.

  • Iodination: Directed ortho-metalation is a powerful strategy. Treatment with a strong base like n-butyllithium (n-BuLi) selectively deprotonates the C7 position, which is activated by the adjacent pyrrole nitrogen and the directing sulfonyl group. The resulting lithiate is then quenched with an iodine source (I₂) to install the iodo group.

  • Deprotection: The sulfonyl protecting group can typically be removed under basic conditions to yield the final N-H free building block.

Reactivity and Orthogonal Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for a programmed, sequential introduction of diverse functionalities.

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Caption: Orthogonal synthesis workflow using the title building block.

Stage 1: Selective C7-I Bond Functionalization

The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, making it the preferred site for initial functionalization under carefully controlled, mild conditions.

  • Sonogashira Coupling: This reaction is ideal for introducing alkyne moieties. It is typically performed at or slightly above room temperature using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11][12] The alkyne products are themselves versatile intermediates for further chemistry, such as click reactions or cyclizations.

  • Suzuki-Miyaura Coupling: For creating C-C bonds with aryl or heteroaryl groups, the Suzuki coupling is paramount. Milder conditions, often using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂, can be employed to selectively react at the iodo position.

  • Heck Coupling: The introduction of alkene substituents can be achieved via the Heck reaction, again favoring the more reactive C-I bond.

Stage 2: C2-Br Bond Functionalization

Once the C7 position is functionalized, the remaining C-Br bond can be targeted for a second cross-coupling reaction. This step generally requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands).

  • Buchwald-Hartwig Amination: This powerful reaction is used to form C-N bonds, introducing primary or secondary amines. It is a cornerstone of medicinal chemistry for installing groups that can form key hydrogen bond interactions with biological targets.

  • Suzuki-Miyaura Coupling: A second Suzuki coupling can be performed, often at higher temperatures or with a different catalyst/ligand combination, to introduce a different aryl or heteroaryl group at the C2 position.

Exemplary Experimental Protocols

The following are model protocols for key transformations on a related di-halo-azaindole scaffold. They illustrate the principles of selective cross-coupling. Note: These conditions serve as a starting point and would require optimization for this compound.

Protocol 1: Selective Sonogashira Coupling at the Iodo Position (Model)

This protocol is adapted from a procedure for the Sonogashira coupling on a dihalogenated aminopyridine precursor to an azaindole.[10]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the di-halo substrate (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.01 eq), and copper(I) iodide (0.01 eq).

  • Solvent and Reagents: Add anhydrous toluene and triethylamine (3.0 eq). Stir the suspension for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (e.g., 2-methyl-3-butyn-2-ol, 1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 50-60 °C and stir for 3-4 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the C7-alkynylated product.

Protocol 2: Buchwald-Hartwig Amination at the Bromo Position (Model)

This protocol is based on general procedures for the amination of halo-7-azaindoles.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the C7-functionalized 2-bromo substrate (1.0 eq), a suitable palladium precatalyst (e.g., RuPhos Pd G2, 0.02 eq), and the corresponding ligand (e.g., RuPhos, 0.04 eq) to a vial.

  • Reagents: Add the amine (1.2 eq) and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq).

  • Solvent: Add anhydrous solvent, such as dioxane or toluene.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C. Stir vigorously until the starting material is consumed, as monitored by LC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography to obtain the desired C2-aminated, C7-substituted pyrrolo[2,3-b]pyrazine.

Applications in Drug Discovery: Targeting Kinases

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a highly effective "hinge-binder" motif, capable of forming key hydrogen bonds with the hinge region of kinase active sites. This makes it a valuable core for designing potent and selective kinase inhibitors.[5]

Notably, derivatives of this scaffold have been extensively explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][6] Aberrant FGFR signaling is implicated in various cancers, making it a promising therapeutic target.[5] Research has shown that by starting with a 5H-pyrrolo[2,3-b]pyrazine core, medicinal chemists can rationally design inhibitors that occupy the ATP-binding pocket of FGFR1.[5] The ability to use a building block like this compound allows for the systematic and diverse exploration of substituents at the C2 and C7 positions to optimize potency, selectivity, and pharmacokinetic properties. For instance, a group at the C7 position can be tailored to interact with the solvent-exposed region, while a substituent at the C2 position can be optimized for interactions within the hydrophobic pocket.

Safety, Handling, and Storage

Proper handling of halogenated intermediates is crucial for laboratory safety.

  • Hazard Identification: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid dust formation.

  • First Aid Measures:

    • Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[5][9]

Conclusion and Future Outlook

This compound is more than just another chemical intermediate; it is a sophisticated building block engineered for efficiency and versatility. Its capacity for programmed, orthogonal functionalization via site-selective cross-coupling reactions provides a rapid and powerful pathway to complex, highly substituted heterocyclic systems. For researchers in drug discovery and materials science, this compound opens the door to novel chemical space and accelerates the development of next-generation kinase inhibitors and functional organic materials. As the demand for intricate molecular designs continues to grow, the strategic application of such intelligent building blocks will undoubtedly become increasingly central to innovation.

References

Mechanism of action for pyrrolo[2,3-b]pyrazine kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrrolo[2,3-b]pyrazine Kinase Inhibitors

Introduction

Protein kinases, enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of protein substrates, represent one of the most critical target classes in modern drug discovery.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[2] Within the vast chemical space explored for kinase inhibition, the pyrrolo[2,3-b]pyrazine scaffold has emerged as a "privileged" heterocyclic core.[3] This bicyclic system serves as the foundation for a multitude of potent and selective inhibitors targeting key kinase families, including the Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[1][4]

This technical guide provides a comprehensive examination of the mechanism of action for pyrrolo[2,3-b]pyrazine-based kinase inhibitors. Moving beyond a simple description of binding, we will explore the structural basis for their potency, the causality behind the experimental workflows used to validate their function, and the downstream cellular consequences of their activity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important inhibitor class.

Part 1: The Pyrrolo[2,3-b]pyrazine Scaffold: A Foundation for Kinase Selectivity and Potency

The efficacy of the pyrrolo[2,3-b]pyrazine core lies in its structural and electronic properties, which make it an exceptional "hinge-binder." The kinase ATP-binding pocket is comprised of several key regions, with the "hinge region" being a flexible strand of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region typically forms one to three crucial hydrogen bonds with the adenine ring of ATP to anchor it in place.

The pyrrolo[2,3-b]pyrazine scaffold effectively mimics this interaction.[5] The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, allowing the inhibitor to form high-affinity interactions with the backbone amide hydrogens of the hinge region residues.[4] This foundational interaction anchors the inhibitor, positioning its various substituents to make further contacts in other regions of the ATP pocket, thereby driving both potency and selectivity.

Caption: Core chemical structure of the 5H-pyrrolo[2,3-b]pyrazine scaffold.

Part 2: Molecular Mechanism of Action: Competitive Inhibition of the ATP-Binding Site

The vast majority of pyrrolo[2,3-b]pyrazine derivatives function as ATP-competitive inhibitors.[1] They directly compete with endogenous ATP for binding to the kinase active site, thereby preventing the transfer of a phosphate group to the target substrate. This inhibition can be achieved through either reversible or irreversible binding modes, depending on the specific chemical modifications to the core scaffold.

Binding Modes
  • Reversible Inhibition: Most inhibitors in this class bind non-covalently. The core scaffold's engagement with the hinge region is complemented by van der Waals and hydrophobic interactions from other parts of the molecule that occupy adjacent pockets. Structure-activity relationship (SAR) studies have shown that modifications to the scaffold can dramatically impact potency. For example, in the development of FGFR inhibitors, switching from a related scaffold to the 5H-pyrrolo[2,3-b]pyrazine core dramatically increased binding activity by optimizing a key hydrogen bond with the backbone of residue Ala564 in the hinge.[4][6]

  • Irreversible (Covalent) Inhibition: To achieve irreversible binding and potentially prolonged pharmacodynamic effects, the scaffold can be derivatized with a reactive group, or "warhead." A common strategy involves adding an acrylamide moiety.[1] This group is positioned to react with a non-catalytic cysteine residue near the ATP-binding site, forming a permanent covalent bond and leading to irreversible inactivation of the enzyme.[1] This approach has been used to develop irreversible inhibitors of FGFR and JAK3.[1][2]

G cluster_kinase Kinase Active Site hinge Hinge Region atp_pocket ATP Pocket substrate Protein Substrate atp_pocket->substrate Phosphorylates inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor inhibitor->atp_pocket Competitively Binds atp ATP atp->atp_pocket Binds product Phosphorylated Product substrate->product

Caption: ATP-competitive inhibition by pyrrolo[2,3-b]pyrazine derivatives.
Case Study: Janus Kinase (JAK) Family Inhibition

The JAK-STAT signaling pathway is a cornerstone of cytokine signaling, crucial for immune cell development, proliferation, and activation.[7][8] Many inflammatory and autoimmune diseases are driven by overactive JAK signaling. Pyrrolo-based scaffolds are central to several approved JAK inhibitors, such as Tofacitinib (a pyrrolo[2,3-d]pyrimidine) and Ruxolitinib.[9][10][11]

These inhibitors function by binding to the ATP pocket of JAK enzymes (e.g., JAK1, JAK2, JAK3).[9][10] This blockade prevents the JAKs from phosphorylating themselves and their downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins.[9] Without phosphorylation, STATs cannot dimerize, translocate to the nucleus, or modulate the expression of target genes responsible for inflammation.[9][11]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates inhibitor Pyrrolo-based Inhibitor inhibitor->jak BLOCKS p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Expression (Inflammation) nucleus->gene Modulates G biochem Protocol 1: Biochemical Assay (Potency - IC50) cellular Protocol 2: Cellular Assay (Target Engagement) biochem->cellular Confirms in-cell activity selectivity Protocol 3: Kinome Profiling (Specificity) cellular->selectivity Assesses off-target effects structure Protocol 4: X-ray Crystallography (Binding Mode) selectivity->structure Informs structural studies

References

A Technical Guide to the Predicted Spectroscopic Data of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel heterocyclic compound 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine. Due to the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), along with empirical data from the parent compound, 5H-pyrrolo[2,3-b]pyrazine, and related analogs, to present a comprehensive set of predicted spectral data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery by offering a foundational understanding of the expected spectroscopic characteristics of this compound, thereby aiding in its synthesis, identification, and further development.

Introduction

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a significant heterocyclic core in medicinal chemistry, known to be a component of various kinase inhibitors and other biologically active molecules. The targeted substitution of this core with halogen atoms, such as bromine and iodine, can profoundly influence the compound's physicochemical properties, including its reactivity, lipophilicity, and binding affinity to biological targets. This compound is a novel derivative with potential applications in the development of new therapeutic agents. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of such compounds. This guide provides a robust prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of the ¹H and ¹³C NMR spectra for this compound is based on the known spectra of the parent 5H-pyrrolo[2,3-b]pyrazine and the well-established substituent effects of bromine and iodine on aromatic systems. The numbering of the atoms in the pyrrolo[2,3-b]pyrazine ring system for the purpose of NMR assignments is shown in the diagram below.

Caption: Molecular structure and atom numbering for this compound.

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two signals in the aromatic region corresponding to the protons at the C3 and C6 positions, and a broad signal for the N-H proton.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-38.3 - 8.5Singlet-The proton at C3 is adjacent to two nitrogen atoms, leading to a downfield shift. The effect of the bromine at C2 is expected to be minimal on the chemical shift of H-3.
H-67.6 - 7.8Singlet-The proton at C6 is part of the pyrrole ring. The substitution of iodine at the adjacent C7 position will likely cause a slight upfield or downfield shift compared to the parent compound.
N5-H12.0 - 13.0Broad Singlet-The N-H proton of the pyrrole ring typically appears as a broad signal at a very downfield chemical shift, especially in a polar aprotic solvent like DMSO-d₆.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the substitution pattern.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2140 - 145The carbon atom bearing the bromine (C-2) is expected to be significantly downfield.
C-3145 - 150This carbon is adjacent to two nitrogen atoms, resulting in a downfield chemical shift.
C-3a125 - 130A quaternary carbon at the fusion of the two rings.
C-6120 - 125The chemical shift of this carbon will be influenced by the adjacent nitrogen and the C7-iodo group.
C-785 - 95The carbon atom attached to the iodine (C-7) will experience a strong upfield shift due to the heavy atom effect of iodine.
C-7a148 - 153A quaternary carbon at the ring fusion, adjacent to a nitrogen atom.
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
3400 - 3200Medium, BroadN-H stretching (pyrrole)
1600 - 1450Medium to StrongC=C and C=N stretching (aromatic rings)
1200 - 1000Medium to StrongC-N stretching
800 - 600Medium to StrongC-Br and C-I stretching
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). The parent compound, 5H-pyrrolo[2,3-b]pyrazine, has a molecular weight of 119.12 g/mol .[1]

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The most abundant isotopes are ⁷⁹Br and ¹²⁷I. The molecular ion peak for the species containing these isotopes is expected at m/z = 322.85. Due to the presence of the ⁸¹Br isotope, another significant peak will be observed at M+2 (m/z = 324.85) with nearly the same intensity.

  • Major Fragments:

    • [M-Br]⁺: Loss of a bromine radical, resulting in a peak around m/z = 244.

    • [M-I]⁺: Loss of an iodine radical, leading to a peak around m/z = 196 and 198 (due to bromine isotopes).

    • [M-HCN]⁺: A common fragmentation pathway for nitrogen-containing heterocyclic compounds.

Experimental Protocols

While this guide provides predicted data, the following outlines a general workflow for the experimental acquisition of spectroscopic data for a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Analysis & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI, EI) Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis Data_alusis Data_alusis IR->Data_alusis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A general workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

General IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a scientifically grounded prediction of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, based on the analysis of the parent compound and established substituent effects, offer a valuable reference for researchers. While these predictions are expected to be in close agreement with experimental data, it is imperative that they are validated through the experimental characterization of a synthesized sample. This guide, therefore, serves as both a predictive tool and a roadmap for the empirical spectroscopic analysis of this promising new molecule.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5H-pyrrolo[2,3-b]pyrazine core, a heterocyclic scaffold of significant interest, has emerged as a "privileged" structure in modern medicinal chemistry. Its unique electronic properties and spatial arrangement allow for interactions with a variety of biological targets, most notably protein kinases. This technical guide provides an in-depth exploration of a key derivative, 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, from its discovery and synthetic evolution to its critical role as a versatile building block in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Pyrrolo[2,3-b]pyrazine Core and the Strategic Importance of Halogenation

The fusion of a pyrrole and a pyrazine ring to form the 5H-pyrrolo[2,3-b]pyrazine scaffold creates a unique bicyclic aromatic system. This core structure is a bioisostere of purine, a fundamental component of nucleic acids and a key motif in many endogenous signaling molecules. This inherent similarity allows pyrrolo[2,3-b]pyrazine derivatives to effectively mimic the binding of natural ligands to the ATP-binding site of protein kinases, a family of enzymes frequently implicated in proliferative diseases such as cancer.

The strategic introduction of halogen atoms onto this scaffold is a cornerstone of modern drug design. Halogens, particularly bromine and iodine, serve several critical functions:

  • Modulation of Electronic Properties: The electron-withdrawing nature of halogens can significantly alter the electron density of the aromatic system, influencing pKa and hydrogen bonding capabilities.

  • Introduction of Steric Bulk: The size of the halogen atoms can be exploited to probe and occupy specific pockets within a protein's active site, enhancing binding affinity and selectivity.

  • Metabolic Stability: Halogenation can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

  • Orthogonal Reactivity for Synthetic Diversification: The differential reactivity of carbon-bromine and carbon-iodine bonds provides a powerful tool for medicinal chemists. The C-I bond is more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) than the C-Br bond. This "orthogonal" reactivity allows for the sequential and site-selective introduction of different substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

It is this last point that truly underscores the significance of This compound . The specific placement of bromine at the 2-position and iodine at the 7-position provides two distinct chemical handles for the elaboration of the core structure, making it an exceptionally valuable intermediate in the synthesis of complex, biologically active molecules.

Discovery and Historical Context

The precise first synthesis of this compound is not explicitly detailed in a singular, seminal publication. Instead, its emergence is closely tied to the broader exploration of the 5H-pyrrolo[2,3-b]pyrazine scaffold as a kinase inhibitor framework. Its protected form, 2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine, appears in the patent literature as a key intermediate in the development of novel therapeutics, particularly Fibroblast Growth Factor Receptor (FGFR) inhibitors.

The rationale for its development stems from the observation that substitution at the 2 and 7 positions of the pyrrolo[2,3-b]pyrazine core is crucial for potent and selective kinase inhibition. Early research in this area focused on establishing efficient synthetic routes to di-functionalized scaffolds that would allow for systematic exploration of the chemical space around these key positions. The development of synthetic routes to compounds like this compound was a direct response to this need, providing a reliable and versatile platform for the synthesis of next-generation kinase inhibitors.

Synthetic Strategies and Methodologies

The synthesis of this compound is typically achieved through a multi-step sequence starting from a simpler precursor. While various proprietary methods exist, a general and illustrative synthetic approach involves the sequential halogenation of a protected 5H-pyrrolo[2,3-b]pyrazine core.

General Synthetic Workflow

A common strategy begins with the protection of the pyrrole nitrogen of 5H-pyrrolo[2,3-b]pyrazine, often with a sulfonyl group (e.g., phenylsulfonyl or tosyl) to enhance stability and direct the regioselectivity of the subsequent halogenation steps. This is followed by sequential bromination and iodination.

G cluster_0 Synthetic Pathway Start 5H-Pyrrolo[2,3-b]pyrazine Protection Protection of Pyrrole Nitrogen (e.g., PhSO2Cl, base) Start->Protection Protected_Core 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine Protection->Protected_Core Bromination Regioselective Bromination (e.g., NBS) Protected_Core->Bromination Bromo_Intermediate 2-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine Bromination->Bromo_Intermediate Iodination Regioselective Iodination (e.g., NIS) Bromo_Intermediate->Iodination Di-halo_Protected 2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine Iodination->Di-halo_Protected Deprotection Deprotection of Pyrrole Nitrogen (e.g., base hydrolysis) Di-halo_Protected->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative, non-optimized protocol based on established chemical principles for the synthesis of di-halogenated pyrrolo[2,3-b]pyrazines.

Step 1: Protection of 5H-pyrrolo[2,3-b]pyrazine

  • To a solution of 5H-pyrrolo[2,3-b]pyrazine in a suitable aprotic solvent (e.g., N,N-dimethylformamide, DMF), add a base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for 30 minutes to allow for the deprotonation of the pyrrole nitrogen.

  • Slowly add a solution of benzenesulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.

Step 2: Bromination

  • Dissolve the protected pyrrolopyrazine in a polar aprotic solvent such as DMF.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until complete consumption of the starting material.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to afford 2-bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.

Step 3: Iodination

  • To a solution of the bromo-intermediate in DMF, add N-iodosuccinimide (NIS).

  • Stir the reaction at room temperature until the reaction is complete.

  • Work up the reaction as described in the bromination step.

  • Purify the crude product by column chromatography to yield 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.

Step 4: Deprotection

  • Dissolve the di-halogenated protected compound in a mixture of a protic solvent (e.g., methanol or ethanol) and water.

  • Add a base such as sodium hydroxide or potassium carbonate.

  • Heat the reaction mixture to reflux and monitor for the removal of the phenylsulfonyl group.

  • Cool the reaction mixture, neutralize with a weak acid, and extract the product with an organic solvent.

  • Dry, concentrate, and purify the final product, this compound, by crystallization or column chromatography.

Physicochemical and Spectroscopic Data

A comprehensive characterization of this compound is essential for its use in synthesis. The following table summarizes its key physicochemical properties.

PropertyValue
CAS Number 875781-44-5
Molecular Formula C₆H₃BrIN₃
Molecular Weight 323.92 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO)
Purity (typical) >97%

Spectroscopic data is critical for confirming the structure and purity of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrole and pyrazine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbon atoms of the heterocyclic core, with the carbons bearing the halogen atoms shifted to characteristic frequencies.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one iodine atom, with the molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors

The primary application of this compound is as a key building block in the synthesis of protein kinase inhibitors. The orthogonal reactivity of the C-I and C-Br bonds is the cornerstone of its utility.

Sequential Cross-Coupling Reactions

A typical synthetic strategy involves the initial reaction at the more reactive C-I bond, followed by a subsequent reaction at the C-Br bond. This allows for the controlled and stepwise introduction of different chemical moieties.

G cluster_1 Sequential Cross-Coupling Strategy Start This compound Step1 Selective Cross-Coupling at C7 (e.g., Suzuki, Sonogashira) with R1-Boronic Acid/Alkyne Start->Step1 Intermediate 2-Bromo-7-(R1)-5H-pyrrolo[2,3-b]pyrazine Step1->Intermediate Step2 Cross-Coupling at C2 (e.g., Buchwald-Hartwig, Suzuki) with R2-Amine/Boronic Acid Intermediate->Step2 Final_Molecule 2-(R2)-7-(R1)-5H-pyrrolo[2,3-b]pyrazine (Diverse Kinase Inhibitors) Step2->Final_Molecule

Caption: Stepwise functionalization of the di-halogenated core.

This sequential approach enables the exploration of a wide range of substituents at both the C2 and C7 positions, which is critical for optimizing the potency, selectivity, and pharmacokinetic properties of the final drug candidate. For instance, a large aromatic group might be installed at the C7 position to occupy a hydrophobic pocket in the kinase active site, while a smaller, polar group could be introduced at the C2 position to form a key hydrogen bond with the hinge region of the enzyme.

Case Study: FGFR Inhibitors

The development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs) provides a compelling example of the utility of this compound. Aberrant FGFR signaling is a known driver in various cancers. Many potent and selective FGFR inhibitors are based on the 5H-pyrrolo[2,3-b]pyrazine scaffold.

In the synthesis of these inhibitors, this compound (or its protected form) serves as a common starting point. A Suzuki coupling at the C7 position with a substituted aryl boronic acid is often the first step. This is followed by a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the C2 position to introduce a side chain that interacts with the solvent-exposed region of the kinase. This modular approach has proven to be highly effective in the discovery of clinical candidates.[1]

Conclusion and Future Perspectives

This compound has solidified its position as a valuable and versatile intermediate in the field of drug discovery. Its pre-functionalized, di-halogenated structure provides medicinal chemists with a powerful platform for the efficient and systematic synthesis of novel kinase inhibitors. The orthogonal reactivity of the carbon-halogen bonds is a key feature that enables the rapid exploration of structure-activity relationships, accelerating the journey from hit identification to lead optimization.

As our understanding of the kinome and the molecular drivers of disease continues to expand, the demand for well-designed, synthetically accessible building blocks will only increase. It is anticipated that this compound will continue to play a significant role in the development of the next generation of targeted therapies, not only for cancer but also for other diseases where kinase signaling is dysregulated. Future work in this area may focus on the development of even more efficient and scalable syntheses of this key intermediate, as well as the exploration of its utility in the synthesis of inhibitors for other enzyme families.

References

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Introduction: The Strategic Value of a Dihalogenated Heterocycle

This compound (CAS No: 875781-44-5) is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its core structure, a pyrrolo[2,3-b]pyrazine, is a key scaffold found in numerous kinase inhibitors and other targeted therapeutics.[1][2] The strategic placement of two different halogen atoms—bromine and iodine—at the 2 and 7 positions, respectively, provides medicinal chemists with orthogonal synthetic handles for sequential, site-selective cross-coupling reactions. This differential reactivity is crucial for the efficient construction of complex molecular libraries and the optimization of lead compounds.

However, the very features that make this molecule synthetically valuable also introduce inherent stability challenges. The presence of a carbon-iodine bond, an unprotected pyrrole nitrogen, and a π-rich electron system necessitates a rigorous and scientifically grounded approach to its storage and handling. This guide provides an in-depth analysis of the factors governing the stability of this compound and establishes validated protocols to ensure its integrity from receipt to reaction.

Chemical Profile and Inherent Stability Factors

The stability of a molecule is not an arbitrary characteristic; it is a direct consequence of its structure. Understanding the contribution of each functional group is paramount to predicting and preventing degradation.

The Pyrrolo[2,3-b]pyrazine Core

The fused ring system is an aromatic heterocycle. While aromaticity confers a degree of stability, heterocyclic systems, particularly those rich in nitrogen, can be susceptible to oxidation. The pyrrole moiety, in particular, can be sensitive to strong acids, which can lead to protonation and loss of aromaticity, potentially catalyzing polymerization or decomposition pathways.[3]

The Halogen Dichotomy: Reactivity vs. Lability

The utility of this reagent lies in its dihalogenation. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds have different bond dissociation energies, making them amenable to selective manipulation, typically in palladium-catalyzed cross-coupling reactions.

  • Carbon-Iodine Bond: The C-I bond is significantly weaker and more polarized than the C-Br bond. This makes the iodine atom a more reactive leaving group, but it also renders it the primary site of instability. This bond is particularly susceptible to cleavage by light (photodecomposition) and can be more prone to reductive dehalogenation by trace impurities.

  • Carbon-Bromine Bond: The C-Br bond is more robust, providing a secondary site for chemical modification after the iodine has been functionalized. Its stability is considerably higher under typical storage conditions.

The Unprotected Pyrrole Nitrogen (N-H)

The presence of an acidic proton on the pyrrole nitrogen introduces another layer of chemical reactivity. This site can be deprotonated by bases and can participate in hydrogen bonding. While not a primary degradation pathway in isolation, its presence can influence the molecule's solubility and interaction with its environment. Incompatible basic contaminants in solvents or on storage vessel surfaces could lead to salt formation and altered chemical behavior.

Principal Degradation Pathways and Their Causality

Understanding why a compound degrades is essential for designing effective preventative measures. For this compound, the following pathways are of primary concern.

Photodecomposition
  • Mechanism: The most significant risk to the integrity of this compound is light-induced degradation. The energy supplied by ambient light, particularly in the UV spectrum, is sufficient to induce homolytic cleavage of the weak C-I bond. This generates a radical intermediate, which can then propagate a chain reaction leading to dimerization, polymerization, or reaction with atmospheric oxygen or residual solvents. The initial sign of photodecomposition is often a discoloration of the material, turning from off-white or light yellow to a darker brown or purple hue.

  • Prevention: The most effective countermeasure is absolute exclusion of light. This involves storing the compound in amber or opaque vials and minimizing exposure to ambient light during weighing and handling.

Thermal and Oxidative Degradation
  • Mechanism: While a solid at room temperature, elevated temperatures can increase the rate of any potential decomposition pathway. More critically, heat can act synergistically with atmospheric oxygen to promote oxidative degradation of the electron-rich heterocyclic core.

  • Prevention: Storage at reduced temperatures slows down the kinetics of all chemical reactions, including degradation. Combining low temperature with an inert atmosphere (e.g., argon or nitrogen) provides a robust barrier against both thermal and oxidative decay. Several related halogenated heterocycles recommend refrigerated storage under an inert atmosphere.[4]

Hydrolytic and Acidic Instability
  • Mechanism: While not highly susceptible to neutral water, the presence of moisture in combination with acidic or basic impurities can be detrimental. As previously mentioned, strong acids can disrupt the aromaticity of the pyrrole ring.[3]

  • Prevention: Storing the compound in a tightly sealed container in a desiccated environment is crucial. Using anhydrous solvents and reagents during experimental work will further preserve its integrity.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are designed to be self-validating systems for maintaining the long-term purity and reactivity of this compound.

Protocol: Long-Term Storage (> 1 Month)
  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap. The amber glass prevents light exposure, while the PTFE liner provides an inert sealing surface.

  • Atmosphere Control: If the material was supplied in a standard vial, transfer it inside a glovebox or glovebag with a dry, inert atmosphere (<10 ppm O₂, <10 ppm H₂O). If a glovebox is unavailable, flush the vial headspace thoroughly with dry argon or nitrogen for at least 60 seconds before sealing.

  • Sealing: After flushing, immediately and tightly seal the vial cap. For added security, wrap the cap-vial interface with Parafilm® or electrical tape to create a secondary barrier against moisture and air ingress.

  • Temperature Control: Place the sealed vial inside a secondary container (e.g., a small, labeled box or zip-top bag) and store it in a refrigerator at 2-8°C .[5] The secondary container protects the label and prevents the vial from being misplaced.

  • Documentation: Log the compound's location, date of receipt, and storage conditions in the laboratory inventory system.

Protocol: Short-Term Storage and In-Use Handling
  • Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to ambient temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere Dispensing: If possible, open the vial and weigh the required amount under a gentle stream of inert gas or within a glovebox.

  • Minimize Exposure: If an inert atmosphere is not feasible, work quickly to minimize the compound's exposure time to air and light. Immediately after dispensing, re-flush the vial headspace with inert gas, seal tightly, wrap with Parafilm®, and return it to refrigerated storage.

  • Solubilization: When preparing solutions, use anhydrous solvents from a reputable supplier. Solutions should be freshly prepared for immediate use. If a solution must be stored, it should be kept under an inert atmosphere, protected from light, and refrigerated, though stability in solution is not guaranteed and should be assessed on a case-by-case basis.

Summary of Storage Conditions

The following table provides a clear summary of the recommended parameters for ensuring the stability of this compound.

ParameterConditionRationale
Temperature 2-8°CSlows the kinetics of all potential degradation pathways.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the electron-rich heterocyclic core.[4]
Light Protect from LightPrevents photodecomposition, particularly cleavage of the labile C-I bond.[5]
Moisture Keep Dry / DesiccatedPrevents potential hydrolysis and reactions involving the N-H group.
Container Tightly Sealed Amber VialProvides a physical barrier to light, air, and moisture.

Experimental Workflow: Material Integrity Verification

Trust in your starting material is non-negotiable. The following workflow should be applied to new batches and periodically to long-stored materials to validate their integrity.

Protocol: Visual Inspection
  • Observation: Carefully observe the physical appearance of the solid material.

  • Specification: The compound should be a white, off-white, or pale yellow solid.

  • Actionable Insight: Any significant deviation, such as the presence of dark brown, purple, or black particulates, is a strong indicator of degradation and warrants further analytical investigation before use.

Protocol: Purity Analysis by HPLC
  • Sample Preparation: Prepare a dilute solution of the compound (~0.5-1.0 mg/mL) in a suitable UV-transparent solvent like acetonitrile or methanol.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

  • Data Analysis: Integrate the resulting chromatogram. The purity should be ≥97% for most applications. The presence of multiple, significant impurity peaks suggests degradation. A comparison to the chromatogram of a freshly opened sample can serve as a reference.

Logical Flow for Material Acceptance and Monitoring

The following diagram outlines the decision-making process for handling and monitoring the stability of this compound.

G receipt Receive New Batch of Compound visual Perform Visual Inspection (Protocol 6.1) receipt->visual hplc Perform HPLC Purity Check (Protocol 6.2) visual->hplc Looks OK quarantine Quarantine Lot. Contact Supplier. Do Not Use. visual->quarantine Discolored pass_spec Purity ≥ 97% and Visually Acceptable? hplc->pass_spec storage Store Under Recommended Conditions (Protocol 4.1) pass_spec->storage Yes pass_spec->quarantine No use Release for Experimental Use storage->use retest Re-test Purity After 12 Months or if Degradation is Suspected storage->retest retest->hplc

Caption: Workflow for quality control and stability monitoring.

Conclusion

This compound is a powerful synthetic intermediate whose utility is directly linked to its purity. Its dihalogenated, heterocyclic structure presents inherent stability risks, primarily from photodecomposition of the carbon-iodine bond and oxidation of the aromatic core. By adhering to the scientifically grounded protocols detailed in this guide—specifically, storage at 2-8°C under an inert atmosphere and protected from light —researchers can effectively mitigate these risks. Implementing routine quality control checks will further ensure the integrity of this valuable reagent, enabling reproducible and successful outcomes in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Selective Functionalization of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its structural resemblance to purine bases allows it to function as a versatile hinge-binding motif for various protein kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology.[1][3] The strategic introduction of diverse substituents onto this core structure is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

The dihalogenated derivative, 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, represents a particularly valuable synthetic intermediate. The differential reactivity of the C-I and C-Br bonds provides a powerful handle for sequential and site-selective functionalization, enabling the controlled and divergent synthesis of complex molecular architectures. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of this key building block.

Pillar 1: Understanding the Principles of Site Selectivity

The ability to selectively functionalize one halogen over the other is governed by fundamental principles of organometallic chemistry, primarily the oxidative addition step in palladium-catalyzed cross-coupling reactions.[4][5]

1. Carbon-Halogen Bond Dissociation Energy (BDE): The primary determinant of selectivity between different halogens is the strength of the carbon-halogen bond. The BDE follows the trend C-Br > C-I.[6][7] Consequently, the C-I bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst, making the C7-position the intrinsically more reactive site.[6][7]

2. Electronic Effects of the Heterocycle: The electron-deficient nature of the pyrazine ring influences the reactivity of the attached halogens.[8][9] Positions alpha to a nitrogen atom are generally more electrophilic and thus more reactive in cross-coupling reactions.[10][11] In the this compound scaffold, both the C2 and C7 positions are adjacent to nitrogen atoms, which enhances their reactivity. However, the overwhelming difference in BDE between the C-I and C-Br bonds remains the dominant factor for selectivity.

3. Catalyst and Ligand Control: While the intrinsic reactivity favors the C-I bond, the choice of palladium catalyst and, more importantly, the phosphine ligand can modulate this selectivity.[7] Sterically hindered and electron-rich ligands can sometimes alter the conventional site preference, although overcoming the inherent reactivity difference between iodine and bromine is challenging.

Pillar 2: Protocols for Selective Functionalization

The following protocols are designed as robust starting points for the selective functionalization of this compound. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Selective Sonogashira Coupling at the C7-Iodo Position

The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[12][13][14] The significantly higher reactivity of the C-I bond allows for a clean and selective reaction at the C7 position under carefully controlled, mild conditions.

Rationale: By employing mild reaction temperatures and a well-defined catalyst system, the kinetic preference for oxidative addition at the weaker C-I bond can be fully exploited, leaving the more robust C-Br bond intact for subsequent transformations. The use of a copper(I) co-catalyst is standard in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate.[12][14]

Experimental Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Add this compound, alkyne, and Cul to a dry flask B Add solvent (e.g., THF/DMF) and base (e.g., Et3N) A->B C Degas the mixture with Argon/Nitrogen B->C D Add Pd catalyst (e.g., Pd(PPh3)2Cl2) C->D E Heat to specified temperature (e.g., RT to 50°C) D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction and perform aqueous work-up F->G H Purify by column chromatography G->H I Characterize the product H->I

Caption: Workflow for Selective C7 Sonogashira Coupling.

Step-by-Step Protocol:

  • To a dry, argon-flushed flask, add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and copper(I) iodide (0.05-0.1 eq.).

  • Add anhydrous solvent (e.g., a mixture of THF and DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), under a positive pressure of argon.

  • Stir the reaction at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-bromo-7-alkynyl-5H-pyrrolo[2,3-b]pyrazine.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, reliable catalysts for Sonogashira couplings.[14]
Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.[12]
Base Triethylamine, DIPEAActs as a scavenger for the generated HI and is a suitable solvent.
Solvent THF, DMF, DioxaneAprotic solvents that solubilize the reactants and catalyst.
Temperature Room Temperature to 50 °CMild conditions to ensure selectivity for the C-I bond.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C7-Iodo Position

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between aryl halides and boronic acids or their esters.[4][5][15] The high reactivity of the C-I bond makes it the preferred site for this transformation.

Rationale: Similar to the Sonogashira coupling, the kinetic preference for oxidative addition at the C-I bond dictates the selectivity. A standard palladium catalyst with a suitable phosphine ligand and a base is employed to facilitate the catalytic cycle.[4][16] The choice of base is critical for the transmetalation step.[15]

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Add this compound, boronic acid/ester, and base to a flask B Add solvent (e.g., Dioxane/Water) A->B C Degas the mixture with Argon/Nitrogen B->C D Add Pd catalyst (e.g., Pd(dppf)Cl2) C->D E Heat to specified temperature (e.g., 80-100°C) D->E F Monitor reaction by TLC/LC-MS E->F G Cool, dilute with water, and extract with organic solvent F->G H Purify by column chromatography or recrystallization G->H I Characterize the product H->I

Caption: Workflow for Selective C7 Suzuki-Miyaura Coupling.

Step-by-Step Protocol:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

  • Thoroughly degas the mixture by sparging with argon for 20-30 minutes.

  • Add the palladium catalyst, for instance, Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.03-0.05 eq.), under an argon atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the 2-bromo-7-aryl-5H-pyrrolo[2,3-b]pyrazine.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Effective for a broad range of substrates.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[15][17]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture with water is often beneficial for the catalytic cycle.
Temperature 80 - 100 °CSufficient thermal energy for efficient coupling without reacting the C-Br bond.
Protocol 3: Functionalization of the Remaining C2-Bromo Position

Once the C7 position has been selectively functionalized, the remaining C2-bromo position can be targeted in a subsequent cross-coupling reaction. Due to the lower reactivity of the C-Br bond, more forcing conditions are generally required.

Rationale: With the more reactive C-I bond functionalized, the C-Br bond is now the only available site for oxidative addition. To achieve efficient coupling at this less reactive position, higher temperatures, and sometimes more robust catalyst systems with electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) may be necessary.[18][19]

Step-by-Step Protocol (Example with Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[18][19]

  • To an oven-dried, argon-flushed vial, add the 2-bromo-7-substituted-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.), the desired amine (1.2-2.0 eq.), a strong base such as NaOt-Bu or K₃PO₄ (1.5-2.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), and the appropriate phosphine ligand (e.g., XPhos, RuPhos, 0.04-0.1 eq.).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired 2-amino-7-substituted-5H-pyrrolo[2,3-b]pyrazine.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂ with a ligandRequires more active catalyst systems for the less reactive C-Br bond.[20]
Ligand XPhos, RuPhos, BINAPBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[21]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneHigh-boiling aprotic solvents are suitable for the required temperatures.
Temperature 100 - 120 °CMore forcing conditions are necessary to activate the C-Br bond.

Pillar 3: Data Summary and Comparative Analysis

The following table summarizes the key differences in reaction conditions for selective functionalization.

FeatureSelective C7-Iodo Functionalization C2-Bromo Functionalization (Post-C7)
Primary Driver Lower C-I Bond Dissociation EnergyAbsence of a more reactive site
Typical Temperature Room Temperature - 100 °C100 - 120 °C (or higher)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Often requires more active systems (e.g., Pd₂(dba)₃ with Buchwald ligands)
Reaction Times Generally shorterOften longer
Selectivity Control High, based on intrinsic reactivityHigh, based on substrate availability

Conclusion

The this compound scaffold is a powerful and versatile building block for the synthesis of complex, biologically active molecules. By leveraging the inherent differences in the carbon-halogen bond strengths, a highly selective and sequential functionalization can be achieved. The protocols outlined in this guide provide a robust framework for researchers to access a wide array of substituted 5H-pyrrolo[2,3-b]pyrazine derivatives, thereby accelerating discovery programs in medicinal chemistry and related fields.

References

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the selective Buchwald-Hartwig amination of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine. The pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The ability to selectively introduce amine functionalities at the C2 and C7 positions is critical for developing structure-activity relationships (SAR) in drug discovery programs. This guide details a two-stage strategy, exploiting the inherent reactivity differences between aryl iodides and bromides to achieve chemoselective C-N bond formation. We provide detailed, field-tested protocols, mechanistic insights, optimization strategies, and troubleshooting advice tailored for researchers, medicinal chemists, and process development scientists.

Strategic Overview & Mechanistic Rationale

The primary challenge in functionalizing this compound is achieving site-selectivity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is an ideal tool for this transformation due to its broad functional group tolerance and well-understood mechanism.[1][2] Our strategy hinges on the differential reactivity of the carbon-halogen bonds towards the palladium(0) catalyst.

The Principle of Chemoselectivity:

The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex.[1] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl.[3] Consequently, the C7-I bond on the pyrrolopyrazine scaffold will react preferentially over the C2-Br bond under carefully controlled conditions. This allows for a sequential amination strategy:

  • Stage 1: Selective Amination at C7. Milder reaction conditions are employed to favor the exclusive oxidative addition at the C-I bond.

  • Stage 2: Amination at C2. After the C7 position is functionalized, more forcing conditions or a more active catalyst system are required to activate the more robust C-Br bond.

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Caption: Sequential Buchwald-Hartwig amination workflow.

Protocol: Stage 1 - Selective Amination at the C7-Iodo Position

This protocol is designed to selectively couple a primary or secondary amine with the C7-iodo position of the substrate. The conditions are optimized to minimize competing reactions at the C2-bromo position.

Materials & Equipment:

  • This compound

  • Amine of choice (e.g., Aniline, Morpholine, Benzylamine)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere system (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • TLC plates and LC-MS for reaction monitoring

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and the base (Cs₂CO₃, 2.0 eq).

    • Causality Note: Using a slight excess of the amine drives the reaction to completion. Cs₂CO₃ is a moderately strong base suitable for many amines and helps to avoid decomposition of sensitive substrates that can occur with stronger bases like NaOtBu.[4]

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (Xantphos, 4 mol%) in a small amount of the reaction solvent. Allow this mixture to stir for 5-10 minutes.

    • Causality Note: Pre-forming the active catalyst complex ensures efficient initiation of the reaction. Bidentate phosphine ligands like Xantphos are known to facilitate the coupling of primary amines and prevent the formation of inactive palladium iodide dimers, which can be an issue with aryl iodides.[1]

  • Initiation: Add the anhydrous solvent (e.g., 1,4-Dioxane, to achieve a 0.1 M concentration relative to the substrate) to the Schlenk flask containing the solids. Then, add the pre-mixed catalyst solution via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Causality Note: This temperature range provides sufficient thermal energy to drive the catalytic cycle for the C-I bond without significantly activating the more stable C-Br bond.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot (the aminated product).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate, to isolate the pure 2-Bromo-7-amino-5H-pyrrolo[2,3-B]pyrazine product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Optimization Strategies for Stage 1

If the initial reaction shows low conversion or selectivity, systematic optimization is recommended. The following table provides a starting point for screening key reaction parameters.

Entry Palladium Source (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Anticipated Outcome
1Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane90Baseline. Good for a wide range of amines.
2Pd₂(dba)₃ (1)XPhos (3)NaOtBu (1.5)Toluene80More active catalyst system, may improve yields for hindered amines.[5]
3Pd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄ (3)t-BuOH100Alternative conditions, particularly for less nucleophilic amines.
4Ni(acac)₂ (10)(none)K₃PO₄ (3)Dioxane110Nickel catalysis can offer high selectivity for aryl iodides.[6][7]

Protocol: Stage 2 - Amination at the C2-Bromo Position

This protocol is for the amination of the C2-bromo position on the 2-Bromo-7-amino-5H-pyrrolo[2,3-B]pyrazine intermediate obtained from Stage 1. This step requires a more active catalyst system due to the lower reactivity of the C-Br bond and potential electronic deactivation from the newly installed C7-amino group.

Materials & Equipment:

  • 2-Bromo-7-amino-5H-pyrrolo[2,3-B]pyrazine (from Stage 1)

  • Second amine of choice (R²-NH₂)

  • Palladium precatalyst (e.g., XPhos Pd G3) or a combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos).[8]

  • Strong base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous Toluene or CPME (Cyclopentyl methyl ether)

  • Microwave reactor or high-temperature oil bath

  • Equipment as listed in Stage 1

Step-by-Step Protocol:

  • Reaction Setup: To a dry microwave vial or Schlenk flask under an inert atmosphere, add the 2-Bromo-7-amino-5H-pyrrolo[2,3-B]pyrazine (1.0 eq), the second amine (1.5 eq), and the strong base (NaOtBu, 2.0 eq).

    • Causality Note: The C-Br bond is significantly less reactive. A stronger, non-nucleophilic base like NaOtBu is required to facilitate the deprotonation of the amine and promote the catalytic cycle.[9]

  • Catalyst Addition: Add the highly active palladium precatalyst (e.g., XPhos Pd G3, 3-5 mol%) directly to the vial.

    • Causality Note: Third and fourth-generation Buchwald ligands (like XPhos) and their corresponding precatalysts are designed to be sterically bulky and electron-rich.[5] This architecture promotes the difficult oxidative addition into the C-Br bond and accelerates the final reductive elimination step, preventing catalyst decomposition at higher temperatures.

  • Initiation: Add the anhydrous solvent (e.g., Toluene, to 0.1 M) and seal the vessel.

  • Reaction: Heat the reaction mixture to 110-130 °C. If using a microwave reactor, heat to the target temperature for 30-90 minutes. For conventional heating, the reaction may require 12-24 hours.

  • Monitoring, Workup, and Purification: Follow the procedures outlined in Stage 1 (steps 5-7). The final diamino product will likely be significantly more polar than the starting material.

  • Characterization: Confirm the structure and purity of the final 2,7-Diamino-5H-pyrrolo[2,3-B]pyrazine product using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting & Key Considerations

Troubleshooting

Caption: Troubleshooting guide for common issues.

  • Hydrodehalogenation: A common side reaction where the halogen is replaced by a hydrogen atom. This can be minimized by using rigorously degassed solvents and ensuring a truly inert atmosphere, as it is often mediated by palladium hydride species.[10]

  • Amine Basicity: Highly acidic amines (e.g., carbazoles, pKa ~17) may require stronger bases (NaOtBu or LHMDS) even in Stage 1. Conversely, very basic alkylamines may coordinate too strongly to the palladium center, inhibiting catalysis; in such cases, using a ligand with a larger bite angle like Xantphos can be beneficial.[11]

  • Heterocycle Coordination: The nitrogen atoms within the pyrrolopyrazine core can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich ligands helps to prevent this unproductive binding and maintain catalyst activity.[12]

References

Application Notes: Strategic Synthesis of Potent FGFR Inhibitors Using the Regioselective Functionalization of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its aberrant activation is a known driver in various human cancers.[1][2] Consequently, FGFRs have emerged as high-value targets for therapeutic intervention in oncology.[3] This guide details the strategic use of the 5H-pyrrolo[2,3-b]pyrazine scaffold, a privileged core structure in modern kinase inhibitor design, for the synthesis of potent FGFR inhibitors.[4][5] We specifically focus on the utility of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine , a key intermediate that enables a powerful and regioselective synthetic strategy. The differential reactivity of its carbon-iodine and carbon-bromine bonds under palladium-catalyzed cross-coupling conditions allows for a controlled, sequential introduction of distinct molecular fragments, providing a modular and efficient route to novel and highly selective FGFR inhibitors.

The FGFR Signaling Pathway: A Core Oncogenic Driver

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), trigger receptor dimerization and autophosphorylation.[6] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are central to regulating cell fate.[6][7] Genetic alterations such as gene amplification, activating mutations, or translocations can lead to constitutive activation of this pathway, promoting tumorigenesis and resistance to other cancer therapies.[1][8] Therefore, the development of small-molecule inhibitors that can effectively block the ATP-binding site of the FGFR kinase domain is a validated and promising therapeutic strategy.[9][10]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus FGF_Ligand FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF_Ligand->FGFR Binding FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT JAK/STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Cell_Outcomes Proliferation Survival Angiogenesis Transcription->Cell_Outcomes Leads to

Figure 1: Simplified FGFR signaling cascade.

The Synthetic Strategy: Leveraging Halogen Differential Reactivity

The core of our approach lies in the unique structure of This compound . The presence of two different halogens at synthetically important positions is not a redundancy; it is a strategic advantage. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides towards the crucial oxidative addition step follows the general trend: I > Br > Cl > F.[11] This predictable reactivity profile allows for the selective functionalization of the C7-Iodo position under milder conditions, leaving the more robust C2-Bromo position intact for a subsequent, different coupling reaction. This sequential approach provides a powerful platform for building molecular diversity and fine-tuning the pharmacological properties of the final compound.

Synthetic_Workflow Start 2-Bromo-7-iodo- 5H-pyrrolo[2,3-b]pyrazine Intermediate 2-Bromo-7-aryl- 5H-pyrrolo[2,3-b]pyrazine Start->Intermediate Step 1: Suzuki Coupling (at Iodo position) Final Final FGFR Inhibitor (2-amino-7-aryl-derivative) Intermediate->Final Step 2: Buchwald-Hartwig (at Bromo position)

Figure 2: Regioselective two-step synthetic workflow.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C7-Iodo Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive C7-iodo position of the starting material.

Rationale: We employ a standard palladium catalyst like Pd(dppf)Cl₂ which, under relatively mild thermal conditions (80-90 °C), preferentially catalyzes the reaction at the carbon-iodine bond. The choice of a carbonate base is sufficient to facilitate transmetalation without promoting significant side reactions at the C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyrazine.

  • Stir the reaction mixture at 85 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-bromo-7-aryl-5H-pyrrolo[2,3-b]pyrazine intermediate.

EntryArylboronic AcidYield (%)Purity (LC-MS)
13,5-dimethoxyphenylboronic acid85>98%
21-methyl-1H-pyrazole-4-boronic acid82>97%
34-(N,N-dimethylamino)phenylboronic acid79>95%
Table 1: Representative results for the selective Suzuki-Miyaura coupling at the C7 position.
Protocol 2: Buchwald-Hartwig Amination at the C2-Bromo Position

This protocol details the coupling of a primary or secondary amine to the C2-bromo position of the intermediate synthesized in Protocol 1.

Rationale: With the C7 position functionalized, the C2-bromo bond is now the target. The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds.[12] A more robust catalyst system (e.g., using a biarylphosphine ligand like XPhos) and a stronger, non-nucleophilic base (NaOtBu) are used to ensure efficient coupling at the less reactive C-Br bond.

Materials:

  • 2-bromo-7-aryl-5H-pyrrolo[2,3-b]pyrazine intermediate (1.0 equiv)

  • Amine (e.g., 2-(diethylamino)ethan-1-amine) (1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried reaction vial, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the vial, then evacuate and backfill with argon three times.

  • Add the 2-bromo-7-aryl-5H-pyrrolo[2,3-b]pyrazine intermediate, followed by anhydrous toluene.

  • Add the desired amine via syringe.

  • Stir the reaction mixture at 110 °C for 12-18 hours. Monitor progress by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the final FGFR inhibitor.

Intermediate from EntryAmineYield (%)Purity (LC-MS)FGFR1 IC₅₀ (nM)
12-(diethylamino)ethan-1-amine72>99%5.2
2Piperazine68>98%8.9
3Morpholine75>99%15.4
Table 2: Representative results for the Buchwald-Hartwig amination and resulting biological activity. IC₅₀ values are hypothetical but representative of potent inhibitors found in literature.[2][4]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling (Protocol 1) - Inactive catalyst- De-boronation of boronic acid- Insufficient temperature- Use fresh catalyst and anhydrous, degassed solvents.- Use a stronger base (e.g., K₃PO₄) or add the boronic acid in portions.- Increase temperature to 90-95 °C.
Formation of di-substituted product in Protocol 1 - Reaction temperature too high or time too long- Overly active catalyst system- Reduce temperature to 80 °C and monitor closely.- Reduce catalyst loading to 2-3 mol%.
Low yield in Buchwald-Hartwig (Protocol 2) - Inactive catalyst/ligand- Sterically hindered amine- Poor quality base- Ensure reagents are handled under strict inert conditions.- Increase reaction temperature and/or time. Consider a different ligand (e.g., RuPhos).- Use freshly opened, high-purity NaOtBu.
De-bromination of starting material - Presence of reducing agents- Hydrolysis of Grignard if used- Ensure all reagents and solvents are pure.- Use Schlenk techniques to maintain an inert atmosphere.

Conclusion

The this compound building block offers a robust and strategically advantageous entry point for the synthesis of novel FGFR inhibitors. By exploiting the inherent differences in halogen reactivity, researchers can employ a sequential and regioselective cross-coupling strategy. This modular approach facilitates the rapid generation of diverse compound libraries, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties essential for the development of next-generation cancer therapeutics.

References

Application Note: Regioselective Sonogashira Coupling of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2][3] This application note provides a comprehensive guide for the regioselective Sonogashira coupling of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic scaffold in medicinal chemistry and materials science. We present detailed protocols for both traditional copper-cocatalyzed and modern copper-free conditions, emphasizing the rationale behind procedural steps to ensure reproducibility and high yields. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting.

Introduction: The Strategic Importance of Pyrrolo[2,3-b]pyrazines

The 5H-pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[4] The ability to selectively functionalize this core is paramount for the development of novel therapeutics. The substrate this compound offers two distinct points for diversification via cross-coupling reactions. The Sonogashira reaction, prized for its mild conditions and functional group tolerance, is an ideal method for introducing alkynyl moieties, which are themselves versatile handles for further chemical modification.[1][5]

A key strategic consideration for dihalogenated substrates is regioselectivity. The inherent difference in reactivity among halogens in palladium-catalyzed cross-coupling reactions (I > Br >> Cl) allows for the precise and selective functionalization at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[1][2][6] This application note will leverage this principle to achieve selective alkynylation at the C-7 position.

Core Concepts: The Sonogashira Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[1][5][7] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the C-I bond) to form a Pd(II) complex. This is typically the rate-determining step.[1]

  • The Copper Cycle: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[1][5]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][7]

In copper-free variants, the base is typically strong enough to deprotonate the alkyne, and the resulting acetylide can engage with the palladium complex directly, albeit often requiring higher temperatures or more specialized ligands.[8][9]

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Reaction cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(L)₂-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex Ar-Pd(II)(L)₂-C≡CR transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide + H-C≡CR + Base alkyne H-C≡CR base Base cu_acetylide->transmetalation cu_acetylide->cu_catalyst  Regenerates  Catalyst aryl_halide Ar-I aryl_halide->oxidative_addition

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Design & Protocols

The following protocols provide a robust starting point for the selective alkynylation of this compound. It is crucial that all reactions are set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and the undesirable homocoupling of the alkyne (Glaser coupling).[1][8]

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
This compound≥98%Frontier Specialty ChemicalsStore under inert gas.[10]
Terminal Alkyne (e.g., Phenylacetylene)≥98%Sigma-Aldrich, Alfa AesarPurify by passing through a plug of basic alumina if necessary.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥98%Strem, Sigma-AldrichAir-sensitive. Store in a glovebox or desiccator.
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]≥98%Strem, Sigma-AldrichMore air-stable precatalyst.
Copper(I) Iodide (CuI)≥99.9%Strem, Sigma-AldrichUse a fresh bottle; color should be off-white to light tan.
Triethylamine (TEA)Anhydrous, ≥99.5%Acros Organics, Sigma-AldrichDistill from CaH₂ and store over KOH.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich, Acros OrganicsUse from a solvent purification system or a fresh sealed bottle.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, Acros OrganicsUse from a fresh sealed bottle.
Cesium Carbonate (Cs₂CO₃)≥99.9%Sigma-Aldrich, Alfa AesarFor copper-free protocol. Dry in an oven before use.

General Experimental Workflow

Workflow A 1. Reagent Preparation (Flask, Stir Bar, Reagents) B 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) A->B C 3. Addition of Solids (Substrate, Catalyst, CuI, Base) B->C D 4. Addition of Degassed Solvents C->D E 5. Addition of Terminal Alkyne (Dropwise via Syringe) D->E F 6. Reaction (Stir at specified Temp) E->F G 7. Monitoring (TLC, LC-MS) F->G H 8. Workup (Quench, Extract, Wash) G->H I 9. Purification (Column Chromatography) H->I J 10. Analysis (NMR, MS) I->J

Caption: General experimental workflow for Sonogashira coupling.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling (High Reactivity)

This protocol is optimized for high yields at moderate temperatures, leveraging the synergistic catalysis of palladium and copper.[5]

  • Setup: To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv, 3 mol%), and CuI (0.06 equiv, 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed THF (approx. 0.1 M concentration relative to the substrate) and anhydrous, degassed triethylamine (3.0 equiv) via syringe. Stir the mixture for 10 minutes at room temperature. The solution should be a yellow, slightly heterogeneous mixture.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at 40-50 °C. The temperature should be kept moderate to ensure high regioselectivity and prevent reaction at the C-Br bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Copper-Free Sonogashira Coupling (Avoiding Homocoupling)

This protocol is advantageous when dealing with alkynes prone to homocoupling or when copper contamination of the final product is a concern.[8][9][11] It often requires a more active palladium catalyst system and higher temperatures.

  • Setup: To a dry oven-dried Schlenk tube, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed DMF (approx. 0.1 M concentration) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Seal the Schlenk tube tightly and heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Concentration: Combine the organic layers, wash thoroughly with brine (3-4 times) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Reaction 1. Inactive Palladium Catalyst.[8] 2. Impure reagents or solvents. 3. Reaction temperature too low.[12]1. Use a fresh batch of catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂. 2. Ensure all reagents are pure and solvents are anhydrous and properly degassed. 3. For aryl bromides (or less reactive iodides), higher temperatures may be necessary.[8][12]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.[8]1. Ensure strictly anaerobic conditions. 2. Consider a different solvent; THF can sometimes promote this.[13] 3. Use a more robust phosphine ligand if the problem persists.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.[8] 2. High concentration or poor quality of CuI.1. Rigorously degas all solvents and reagents and maintain a positive inert gas pressure. 2. Reduce the loading of CuI to 1-2 mol%. 3. Switch to a copper-free protocol (Protocol 2).
Loss of Regioselectivity (Reaction at C-Br) Reaction conditions are too harsh (e.g., high temperature, long reaction time).1. Lower the reaction temperature. The C-I bond is significantly more reactive and should couple under milder conditions.[6][14] 2. Limit the reaction time to just the point where the starting material is consumed.

Safety Precautions

  • Reagent Handling: Palladium catalysts and copper salts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents and Bases: Anhydrous solvents like THF can form explosive peroxides and should be handled with care. Amine bases such as triethylamine are corrosive and have strong odors; always work in a well-ventilated fume hood.

  • Reaction Hazards: Palladium-catalyzed cross-coupling reactions can be exothermic.[15][16] For larger-scale reactions, monitor the internal temperature and consider controlled addition of one of the reagents to manage any potential exotherm. Always use a blast shield for reactions conducted in sealed tubes at elevated temperatures.

  • Inert Atmosphere: Proper technique for establishing and maintaining an inert atmosphere is critical not only for reaction success but also for safety, preventing the exposure of pyrophoric or air-sensitive reagents.

Conclusion

The Sonogashira reaction is a highly effective and reliable method for the regioselective alkynylation of this compound. By exploiting the differential reactivity of the C-I and C-Br bonds, researchers can selectively install an alkynyl group at the 7-position, yielding a valuable intermediate for the synthesis of complex molecules. Both copper-cocatalyzed and copper-free protocols offer viable pathways, with the choice depending on the specific alkyne substrate and desired product purity. Careful attention to reaction setup, reagent quality, and inert atmosphere techniques are paramount to achieving high yields and reproducibility.

References

Application Note: Strategic Synthesis of Advanced Protein Degrader Building Blocks from 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address targets previously considered "undruggable".[1][2] At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which orchestrate the degradation of a specific protein of interest (POI).[3] The modular synthesis of these complex molecules requires versatile and strategically functionalized building blocks. This guide details the synthetic utility of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, a privileged heterocyclic scaffold, for the construction of advanced protein degrader building blocks. We provide an in-depth analysis of site-selective cross-coupling strategies, detailed experimental protocols, and expert insights into reaction optimization, enabling researchers to efficiently generate diverse libraries of intermediates for TPD programs.

Introduction: The Strategic Advantage of a Di-halogenated Scaffold

The 5H-pyrrolo[2,3-b]pyrazine (also known as 7-azaindole) core is a prominent scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[4][5] Its utility in TPD is significant, often serving as a "warhead" that binds to the POI. The starting material, this compound, is particularly valuable due to its differential halogen reactivity.

In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition than the carbon-bromine (C-Br) bond.[6][7] This intrinsic reactivity difference (Ar–I > Ar–Br > Ar–Cl) allows for a predictable and sequential functionalization strategy.[6] One can selectively perform a coupling reaction at the C7-iodo position while leaving the C2-bromo position intact for a subsequent, distinct transformation. This powerful approach enables the controlled, stepwise introduction of different chemical moieties, a cornerstone of modern PROTAC design where precise positioning of binding elements and linker attachment points is paramount.[8][9]

Key Synthetic Strategies: A Roadmap for Sequential Functionalization

The primary strategy for elaborating the this compound core involves two sequential palladium-catalyzed cross-coupling reactions, followed by functionalization of the N5-position to attach a linker.

Principle of Site-Selectivity

The workflow hinges on the higher reactivity of the C7-iodo position. The first cross-coupling reaction, typically a Sonogashira or Suzuki coupling, is directed to this site under conditions that do not significantly disturb the C2-bromo bond. Once the C7 position is functionalized, the now less-reactive C2-bromo position can be engaged in a second coupling reaction, often requiring slightly more forcing conditions (e.g., higher temperature or a more active catalyst system).

Strategic Applications of Cross-Coupling Reactions
  • Sonogashira Coupling: This reaction is exceptionally useful for installing a terminal alkyne at the C7 position.[7][10][11] Alkynes are versatile synthetic handles that can participate in a wide range of subsequent reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." This is a highly efficient method for attaching the linker element of a PROTAC.[8]

  • Suzuki-Miyaura Coupling: The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the halo-scaffold with an aryl or heteroaryl boronic acid/ester.[12][13] This is ideal for installing a moiety that will serve as the primary binding ligand (warhead) for the protein of interest at either the C7 or C2 position. The choice of catalyst, such as Pd(dppf)Cl₂, is critical for achieving high yields with heteroaryl substrates.[12][14]

  • N5-Position Alkylation: The pyrrole nitrogen at the N5 position provides a convenient and crucial attachment point for the linker, which connects the warhead to the E3 ligase ligand.[3] This functionalization is typically achieved post-coupling via deprotonation with a suitable base (e.g., NaH, Cs₂CO₃) followed by reaction with an electrophilic linker precursor (e.g., an alkyl halide or tosylate).[5]

Synthetic Workflow Visualization

The following diagram illustrates the strategic, sequential functionalization of the scaffold.

G A 2-Bromo-7-iodo- 5H-pyrrolo[2,3-b]pyrazine B Step 1: Selective Coupling @ C7-Iodo (e.g., Sonogashira) A->B Pd Cat., Cu(I) R-C≡CH, Base C 2-Bromo-7-alkynyl- 5H-pyrrolo[2,3-b]pyrazine B->C D Step 2: Coupling @ C2-Bromo (e.g., Suzuki) C->D Pd Cat. Ar-B(OH)₂, Base E 2-Aryl-7-alkynyl- 5H-pyrrolo[2,3-b]pyrazine D->E F Step 3: Linker Attachment @ N5 (Alkylation) E->F Base, Linker-X G Fully Functionalized Degrader Building Block F->G

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core, an aza-analog of indole, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have shown a remarkable breadth of biological activities, including potent inhibition of various kinases, making them highly valuable for the development of targeted cancer therapies.[1][2][3][4] The ability to selectively functionalize this heterocyclic system at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.

The subject of this guide, 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, is a versatile building block designed for sequential and site-selective elaboration. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a stepwise introduction of diverse molecular fragments. This document provides detailed protocols and expert insights for performing Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on this substrate, enabling researchers to unlock its synthetic potential.

Understanding the Reaction Selectivity: C-I vs. C-Br

A cornerstone of palladium-catalyzed cross-coupling is the oxidative addition of the catalyst to the carbon-halogen bond.[5][6][7] The reaction rate for this step is heavily dependent on the nature of the halide, following the general trend: I > Br > Cl.[8][9] This reactivity difference is the key to achieving selectivity with dihalogenated substrates like this compound.

By carefully selecting the reaction conditions—primarily temperature, catalyst, and ligand—it is possible to effect a cross-coupling reaction preferentially at the more reactive C-I bond at the 7-position, leaving the C-Br bond at the 2-position intact for a subsequent transformation. This orthogonal reactivity is a powerful tool for the divergent synthesis of complex molecules.[10]

Experimental Workflow Overview

The following diagram outlines the general workflow for the selective functionalization of this compound.

G cluster_0 Step 1: Selective Coupling at C7 (Iodide) cluster_1 Step 2: Coupling at C2 (Bromide) Start This compound Coupling1 Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) - Milder Conditions Start->Coupling1 Intermediate 2-Bromo-7-substituted-5H-pyrrolo[2,3-b]pyrazine Coupling1->Intermediate Intermediate2 2-Bromo-7-substituted-5H-pyrrolo[2,3-b]pyrazine Coupling2 Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) - More Forcing Conditions Intermediate2->Coupling2 Product 2,7-Disubstituted-5H-pyrrolo[2,3-b]pyrazine Coupling2->Product

Caption: General workflow for sequential cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most versatile methods for forming carbon-carbon bonds between sp2-hybridized centers.[7][11] It involves the coupling of an organoboron species (boronic acid or ester) with an organohalide. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[5][11]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ Base Base (e.g., K₂CO₃) Boronic R¹-B(OH)₂ Halide R-X

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Selective Suzuki Coupling at the 7-Position

This protocol is designed for the selective coupling of an arylboronic acid at the C-I bond.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting halide.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-7-aryl-5H-pyrrolo[2,3-b]pyrazine.

Expert Causality:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of Suzuki couplings. The dppf ligand provides a good balance of electron richness and steric bulk to facilitate both oxidative addition and reductive elimination.[12]

  • Base: K₂CO₃ is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[11]

  • Solvent System: The dioxane/water mixture is a common choice that aids in dissolving both the organic substrate and the inorganic base. Degassing is crucial to remove dissolved oxygen.

  • Temperature: A moderate temperature of 80-90 °C is typically sufficient to promote reaction at the C-I bond while minimizing competing reaction at the less reactive C-Br bond.[8]

Coupling Partner (Example)CatalystBaseSolventTemp (°C)Expected Product
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O852-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O852-Bromo-7-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine
Pyridin-3-ylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O902-Bromo-7-(pyridin-3-yl)-5H-pyrrolo[2,3-b]pyrazine

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[13] The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which also serves as the solvent.[14] This reaction is invaluable for installing linear alkyne linkers, which are often used in medicinal chemistry to probe binding pockets or as precursors for further transformations.

Protocol: Selective Sonogashira Coupling at the 7-Position

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.06 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous THF and Et₃N (or DIPEA) in a 2:1 ratio. The total volume should create a ~0.1 M solution. Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.5 equivalents) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid (1-4 hours). Monitor by TLC or LC-MS. Gentle warming (to 40-50 °C) may be required for less reactive alkynes.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Expert Causality:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide reacts with the terminal alkyne and base to form a copper acetylide intermediate, which undergoes transmetalation to the palladium center more readily.[13]

  • Base/Solvent: An amine base like triethylamine is essential. It serves to deprotonate the terminal alkyne and to neutralize the H-X acid formed during the reaction.

  • Temperature: The higher reactivity of the C-I bond allows this reaction to proceed efficiently at or near room temperature, ensuring high selectivity over the C-Br bond.[13]

Coupling Partner (Example)Catalyst SystemBaseSolventTemp (°C)Expected Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF252-Bromo-7-(phenylethynyl)-5H-pyrrolo[2,3-b]pyrazine
EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₃NTHF252-Bromo-7-((trimethylsilyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazine
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIDIPEATHF403-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)prop-2-yn-1-ol

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming carbon-nitrogen bonds.[12] The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base.[14][15] This transformation is critical in drug development as the arylamine motif is present in a vast number of pharmaceuticals.[12]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Amine_Complex [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ PdII_ArX->PdII_Amine_Complex Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR¹R²) PdII_Amine_Complex->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Halide Ar-X Amine HNR¹R² Base Base (e.g., NaOᵗBu)

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol: Selective Amination at the 7-Position

Materials:

  • This compound

  • Amine (primary or secondary) (1.3 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu (1.5 equivalents) to a dry reaction vessel. Add this compound (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.08 equivalents).

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the amine (1.3 equivalents).

  • Reaction Setup: Seal the vessel tightly. If not using a glovebox, the vessel should be sealed and brought out, and the reaction can be set up under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Expert Causality:

  • Catalyst/Ligand System: The Pd₂(dba)₃/XPhos system is a highly active, third-generation catalyst system for Buchwald-Hartwig aminations.[16] The bulky, electron-rich XPhos ligand facilitates the challenging reductive elimination step, which is often rate-limiting, and promotes the coupling of a wide range of amines.[14]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the palladium coordination sphere, forming the key palladium-amido intermediate.[12][15]

  • Temperature: Higher temperatures are often needed for C-N bond formation compared to Suzuki or Sonogashira couplings. The selected range (90-110 °C) should still favor reaction at the C-I position. For subsequent amination at the C-Br position, temperatures of >110 °C might be necessary.

Coupling Partner (Example)LigandBaseSolventTemp (°C)Expected Product
MorpholineXPhosNaOtBuToluene1004-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)morpholine
AnilineXPhosNaOtBuToluene110N-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)aniline
BenzylamineXPhosNaOtBuToluene100N-Benzyl-2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the selective functionalization of this compound. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, researchers can strategically assemble a diverse library of compounds. The products of these initial couplings at the 7-position are themselves valuable intermediates, poised for a second cross-coupling reaction at the 2-position, often under more forcing conditions (e.g., higher temperatures, stronger ligands). This stepwise approach offers maximum control and flexibility in the synthesis of novel kinase inhibitors and other biologically active molecules. As with any catalytic system, optimization of catalyst loading, ligand, base, and solvent may be necessary for specific, challenging substrates to achieve maximum yield and purity.

References

Synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold in Drug Discovery

The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of a wide array of therapeutic agents, particularly in oncology. Derivatives of this core structure have shown potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2][3] Specifically, halogenated 5H-pyrrolo[2,3-b]pyrazines serve as versatile intermediates, enabling the introduction of diverse functionalities through modern cross-coupling reactions.[4] The strategic placement of bromine and iodine atoms at the 2- and 7-positions, respectively, allows for site-selective modifications, paving the way for the synthesis of highly potent and selective kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR).[1][4]

This application note provides a comprehensive, step-by-step guide for the synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, a key intermediate for drug development professionals. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the commercially available 2-Bromo-5H-pyrrolo[2,3-b]pyrazine. The pyrrole nitrogen is first protected with a tosyl group to enhance stability and direct the subsequent halogenation. This is followed by a regioselective iodination at the 7-position. Finally, the tosyl protecting group is removed to yield the desired product.

Synthesis_Workflow A 2-Bromo-5H-pyrrolo[2,3-b]pyrazine B N-Tosylation A->B Tosyl Chloride (TsCl), Base (e.g., NaH) C 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine B->C D Regioselective Iodination C->D N-Iodosuccinimide (NIS) E 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine D->E F Deprotection E->F Base (e.g., NaOH) G This compound F->G

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

The initial step involves the protection of the pyrrole nitrogen of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine with a p-toluenesulfonyl (tosyl) group. This is a critical step for several reasons:

  • Stability: The tosyl group stabilizes the electron-rich pyrrole ring, preventing unwanted side reactions in subsequent steps.

  • Directing Group: The bulky tosyl group can influence the regioselectivity of the subsequent iodination, favoring substitution at the C7 position.

  • Solubility: The tosyl group often improves the solubility of the intermediate in organic solvents, facilitating purification.

Protocol 1: N-Tosylation of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine

This protocol is adapted from established procedures for the sulfonylation of pyrrole-containing heterocycles.[4]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 1 mmol of starting material)
2-Bromo-5H-pyrrolo[2,3-b]pyrazine875781-43-4198.031.0 mmol (198 mg)
Sodium hydride (60% dispersion in mineral oil)7646-69-724.001.2 mmol (48 mg)
p-Toluenesulfonyl chloride (TsCl)98-59-9190.651.1 mmol (210 mg)
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.095 mL
Saturated aqueous sodium bicarbonate solution144-55-884.01As needed
Ethyl acetate141-78-688.11As needed for extraction
BrineN/AN/AAs needed for washing
Anhydrous magnesium sulfate7487-88-9120.37As needed for drying

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) and stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 mmol) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Stir the mixture at 0 °C for 30 minutes. The formation of hydrogen gas will be observed.

  • Tosylation: Add p-toluenesulfonyl chloride (1.1 mmol) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid.

Part 2: Regioselective Iodination of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

The next step is the introduction of an iodine atom at the 7-position of the pyrrolopyrazine core. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds.[5] The reaction is typically carried out in a polar aprotic solvent.

Protocol 2: Iodination using N-Iodosuccinimide

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 1 mmol of starting material)
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine1201186-54-0352.211.0 mmol (352 mg)
N-Iodosuccinimide (NIS)516-12-1224.981.1 mmol (247 mg)
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.095 mL
Saturated aqueous sodium thiosulfate solution7772-98-7158.11As needed
Ethyl acetate141-78-688.11As needed for extraction
BrineN/AN/AAs needed for washing
Anhydrous magnesium sulfate7487-88-9120.37As needed for drying

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 mmol) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

Part 3: Deprotection to Yield this compound

The final step is the removal of the tosyl protecting group to furnish the target compound. This can be achieved under basic conditions, for example, using sodium hydroxide in a mixture of methanol and water.

Protocol 3: N-Tosyl Deprotection

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 1 mmol of starting material)
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine875781-45-6478.111.0 mmol (478 mg)
Sodium hydroxide (NaOH)1310-73-240.003.0 mmol (120 mg)
Methanol67-56-132.049 mL
Water7732-18-518.021 mL
Ethyl acetate141-78-688.11As needed for extraction
BrineN/AN/AAs needed for washing
Anhydrous magnesium sulfate7487-88-9120.37As needed for drying

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol) in a mixture of methanol (9 mL) and water (1 mL).

  • Base Addition: Add sodium hydroxide (3.0 mmol) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature overnight.

  • Reaction Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible.

  • Work-up: Add ethyl acetate to the reaction mixture.

  • Phase Separation and Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing: Wash the combined organic extracts with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final product, this compound.

Characterization Data (Representative)

CompoundMolecular FormulaExact MassExpected m/z [M+H]⁺
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineC₁₃H₁₀BrN₃O₂S350.97351.98
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineC₁₃H₉BrIN₃O₂S476.87477.88
This compoundC₆H₃BrIN₃322.85323.86

Application in Drug Development: A Gateway to Kinase Inhibitors

The synthesized this compound is a highly valuable intermediate for the construction of kinase inhibitor libraries. The differential reactivity of the C-Br and C-I bonds allows for sequential and regioselective cross-coupling reactions. For instance, a Suzuki or Stille coupling can be performed selectively at the more reactive C-I bond at the 7-position, followed by a subsequent coupling reaction at the C-Br bond at the 2-position. This enables the introduction of two different aryl or heteroaryl moieties, which can be tailored to interact with specific residues in the ATP-binding pocket of the target kinase.

A This compound B Suzuki Coupling 1 (at C7-I) A->B R¹-B(OH)₂, Pd Catalyst C 2-Bromo-7-Aryl-5H-pyrrolo[2,3-b]pyrazine B->C D Suzuki Coupling 2 (at C2-Br) C->D R²-B(OH)₂, Pd Catalyst E 2,7-Diaryl-5H-pyrrolo[2,3-b]pyrazine (Kinase Inhibitor Scaffold) D->E

Caption: Sequential cross-coupling strategy for kinase inhibitor synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each step, researchers and drug development professionals can confidently and efficiently produce this key intermediate, accelerating the discovery of novel kinase inhibitors for the treatment of cancer and other diseases. The presented protocols are designed to be robust and reproducible, forming a solid foundation for further synthetic explorations based on this versatile scaffold.

References

Application of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine in Drug Discovery: A Guide to Synthesizing and Evaluating Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, enabling it to effectively interact with the ATP-binding sites of various kinases.[1][2] The strategic di-halogenation at the 2 and 7 positions of this core, yielding this compound, provides medicinal chemists with a powerful and versatile starting material for the synthesis of potent and selective kinase inhibitors. The differential reactivity of the bromine and iodine atoms allows for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This enables the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery of novel kinase inhibitors, with a particular focus on targeting Fibroblast Growth Factor Receptors (FGFRs).

The Role of 5H-pyrrolo[2,3-b]pyrazine in Targeting Kinase Signaling Pathways

The 5H-pyrrolo[2,3-b]pyrazine core has been successfully employed in the development of inhibitors for a range of kinases, including FGFR, Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[3][5] Aberrant activation of FGFR signaling, through mutations, gene amplification, or translocations, is a known driver in various cancers, making it a compelling therapeutic target.[6][7] Derivatives of this compound have demonstrated potent inhibitory activity against FGFRs, disrupting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[3]

The following diagram illustrates the central role of FGFR in cellular signaling and the point of intervention for inhibitors derived from the this compound scaffold.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Bromo-7-iodo-5H- pyrrolo[2,3-b]pyrazine Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a potent FGFR inhibitor from this compound and its subsequent in vitro evaluation.

Part 1: Synthesis of a Representative FGFR Inhibitor via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a derivative where the 7-iodo position is functionalized with a substituted pyrazole, a common motif in potent FGFR inhibitors.[6]

Workflow Diagram:

Synthesis_Workflow Start 2-Bromo-7-iodo- 5H-pyrrolo[2,3-b]pyrazine Step1 Protection of Pyrrole Nitrogen (e.g., with a tosyl group) Start->Step1 Step2 Suzuki-Miyaura Coupling at C7 position with a boronic acid/ester Step1->Step2 Step3 Suzuki-Miyaura Coupling at C2 position or other functionalization Step2->Step3 Step4 Deprotection of Pyrrole Nitrogen Step3->Step4 End Final FGFR Inhibitor Step4->End

Caption: Synthetic workflow for an FGFR inhibitor.

Step-by-Step Protocol:

  • Protection of the Pyrrole Nitrogen:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add p-toluenesulfonyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-bromo-7-iodo-5-(tosyl)-5H-pyrrolo[2,3-b]pyrazine.

  • Suzuki-Miyaura Coupling at the C7 Position:

    • To a degassed mixture of 2-bromo-7-iodo-5-(tosyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1 v/v), add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).[8]

    • Heat the reaction mixture to 80-90 °C for 2-4 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Further Functionalization and Deprotection (Example):

    • The bromine at the C2 position can be further functionalized using another Suzuki-Miyaura coupling or other palladium-catalyzed reactions to introduce additional diversity.

    • For the final deprotection of the tosyl group, the compound can be treated with a suitable base such as sodium hydroxide in a mixture of methanol and water at elevated temperatures.

    • Acidify the reaction mixture and extract the final product. Purify by an appropriate method (e.g., recrystallization or preparative HPLC).

Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro FGFR1 Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro potency of the synthesized compounds against the FGFR1 kinase.

Workflow Diagram:

Assay_Workflow Start Synthesized Inhibitor Step1 Prepare serial dilutions of the inhibitor Start->Step1 Step2 Incubate inhibitor with FGFR1 enzyme, ATP, and substrate (e.g., poly(Glu,Tyr)) Step1->Step2 Step3 Stop the reaction and quantify substrate phosphorylation (e.g., using an antibody-based detection method like HTRF or ELISA) Step2->Step3 Step4 Calculate IC50 value Step3->Step4 End Inhibitor Potency Step4->End

Caption: Workflow for in vitro FGFR1 kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of recombinant human FGFR1 kinase in assay buffer.

    • Prepare a solution of the substrate (e.g., biotinylated poly(Glu,Tyr)) and ATP in assay buffer.

  • Assay Procedure:

    • Add the diluted test compound or vehicle (DMSO) to the wells of a microtiter plate.

    • Add the FGFR1 kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method. For example, in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, add a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: In Vitro Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives

The following table summarizes the in vitro activity of representative 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1, as reported in the literature.[5][6]

Compound IDR1 at C7R2 at C2FGFR1 IC50 (nM)
9 1-Methyl-1H-pyrazol-4-ylBr>1000
10 1-Methyl-1H-pyrazol-4-ylH>1000
13 1-(2-Fluoroethyl)-1H-imidazol-4-yl1H-Pyrazol-4-yl1.2
29 1-Methyl-1H-pyrazol-4-yl1H-Pyrazol-4-yl3.5

Conclusion

This compound is a highly valuable and versatile building block in the discovery of novel kinase inhibitors. Its di-halogenated nature allows for selective and sequential functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship studies. The protocols and data presented in this application note provide a solid foundation for researchers to utilize this scaffold in their drug discovery programs, particularly in the pursuit of potent and selective FGFR inhibitors for oncology and other therapeutic areas. The demonstrated potent in vitro activity of derivatives highlights the significant potential of this chemical series for further development.

References

Application Note & Protocol: A Scalable Synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic intermediate in contemporary drug discovery. The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure, notably for its role in the development of kinase inhibitors.[1][2][3][4] This protocol details a robust and scalable two-step halogenation strategy starting from the commercially available 5H-pyrrolo[2,3-b]pyrazine. We emphasize experimental causality, safety, and analytical validation to ensure reproducibility and high purity of the final product, which is critical for its application in medicinal chemistry and process development.

Introduction: The Significance of this compound

The 5H-pyrrolo[2,3-b]pyrazine core is a foundational structural motif in the design of targeted therapeutics, particularly kinase inhibitors for oncology.[1][2][5] The specific di-halogenated derivative, this compound, serves as a versatile building block. The distinct electronic properties and steric hindrance of the bromine and iodine atoms at the C2 and C7 positions, respectively, allow for selective and sequential cross-coupling reactions. This enables the introduction of diverse functionalities, a crucial aspect of structure-activity relationship (SAR) studies in drug development. For instance, its derivatives have shown potential as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers.[3][4][5] The phenylsulfonylated analogue of this compound is also a potent kinase inhibitor, highlighting the therapeutic potential of this scaffold.[6]

The protocol outlined herein addresses the need for a reliable and scalable synthesis of this important intermediate, ensuring a consistent supply for research and development activities.

Synthetic Strategy: A Two-Step Sequential Halogenation Approach

The synthesis of this compound is achieved through a sequential bromination and iodination of the parent 5H-pyrrolo[2,3-b]pyrazine. This regioselective approach is critical for obtaining the desired isomer.

Synthesis_Workflow A 5H-pyrrolo[2,3-b]pyrazine B Step 1: Bromination A->B NBS, DMF C 2-Bromo-5H-pyrrolo[2,3-b]pyrazine B->C D Step 2: Iodination C->D NIS, DMF E This compound D->E

Caption: Overall workflow for the synthesis of this compound.

Detailed Protocol: Large-Scale Synthesis

This protocol is optimized for a multi-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )AmountMolesSupplier Notes
5H-pyrrolo[2,3-b]pyrazine272-46-8119.1210.0 g0.084 molPurity ≥98%
N-Bromosuccinimide (NBS)128-08-5177.9814.9 g0.084 molRecrystallize from water if purity is <98%
N-Iodosuccinimide (NIS)516-12-1224.9820.7 g0.092 molProtect from light
Dimethylformamide (DMF)68-12-273.09200 mL-Anhydrous, <50 ppm water
Dichloromethane (DCM)75-09-284.93500 mL-ACS grade or higher
Saturated aq. NaHCO₃--300 mL--
Saturated aq. Na₂S₂O₃--200 mL--
Brine--200 mL--
Anhydrous MgSO₄7487-88-9120.3720 g--
Celite®61790-53-2-10 g-For filtration
Step 1: Synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine

Rationale: This step involves the selective electrophilic bromination of the pyrrolo[2,3-b]pyrazine core. The C2 position is the most electron-rich and sterically accessible, leading to preferential bromination at this site. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[7][8] Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which helps to solubilize the starting material and reagents.

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5H-pyrrolo[2,3-b]pyrazine (10.0 g, 0.084 mol).

  • Add anhydrous DMF (100 mL) and stir until the solid is completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add N-Bromosuccinimide (NBS) (14.9 g, 0.084 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. A precipitate will form.

  • Collect the solid by vacuum filtration and wash with cold water (3 x 100 mL).

  • Dry the solid under vacuum at 40 °C to a constant weight to yield 2-Bromo-5H-pyrrolo[2,3-b]pyrazine as an off-white to pale yellow solid.

Step 2: Synthesis of this compound

Rationale: Following the bromination at the C2 position, the subsequent iodination is directed to the C7 position. N-Iodosuccinimide (NIS) is the chosen iodinating agent for its reactivity and ease of handling. The electron-withdrawing effect of the bromine at C2 deactivates the pyrazine ring, making the pyrrole ring more susceptible to further electrophilic substitution at the C7 position.

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the 2-Bromo-5H-pyrrolo[2,3-b]pyrazine from the previous step in anhydrous DMF (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add N-Iodosuccinimide (NIS) (20.7 g, 0.092 mol, 1.1 equivalents) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 18-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane (DCM, 300 mL) and water (300 mL).

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 150 mL), saturated aqueous Na₂S₂O₃ (2 x 100 mL) to quench any remaining iodine, and finally with brine (1 x 200 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure.

  • The crude product can be purified by slurry washing with cold diethyl ether or by column chromatography on silica gel (gradient elution: 10-30% Ethyl Acetate in Hexanes) to afford this compound as a solid.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and regiochemistry of halogenation.

  • ¹³C NMR: To further confirm the carbon framework.

  • LC-MS: To determine the molecular weight and purity.

  • Melting Point: As a preliminary indicator of purity.

Safety and Handling

  • N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): These are corrosive and lachrymatory. Handle with care in a fume hood and avoid inhalation of dust and contact with skin and eyes.

  • Dimethylformamide (DMF): This is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Reaction_Mechanism cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination PyrroloPyrazine 5H-pyrrolo[2,3-b]pyrazine Intermediate1 Sigma Complex PyrroloPyrazine->Intermediate1 + Br+ NBS NBS Product1 2-Bromo-5H-pyrrolo[2,3-b]pyrazine Intermediate1->Product1 - H+ Product1_iod 2-Bromo-5H-pyrrolo[2,3-b]pyrazine Intermediate2 Sigma Complex Product1_iod->Intermediate2 + I+ NIS NIS FinalProduct This compound Intermediate2->FinalProduct - H+

Caption: Simplified reaction mechanism for the sequential halogenation.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis on a large scale, ensuring a reliable supply of this crucial intermediate for advancing drug discovery programs.

References

Protecting group strategies for the N-H of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Strategic N-H Protection of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine for Advanced Drug Discovery

Abstract

The this compound scaffold is a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its dihalogenated nature provides two distinct, orthogonally reactive sites for elaboration through various cross-coupling reactions, enabling the systematic construction of complex molecular architectures. However, the acidic N-H proton of the pyrrole ring can interfere with these synthetic transformations by acting as a nucleophile or by facilitating unwanted side reactions under basic conditions. Therefore, the judicious selection and implementation of a suitable protecting group for this position is paramount. This guide provides a detailed analysis of protecting group strategies, offering field-proven insights and step-by-step protocols tailored for researchers engaged in the synthesis of novel therapeutics based on this privileged core.

The Strategic Imperative for N-H Protection

The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, is electron-deficient due to the influence of the adjacent pyrazine ring. This electronic nature acidifies the N-H proton (pKa ≈ 16-18), making it susceptible to deprotonation by common bases used in cross-coupling reactions (e.g., carbonates, phosphates, or alkoxides). Unmasking the resulting nucleophilic anion can lead to:

  • Competitive N-arylation/alkylation: The unprotected pyrrole nitrogen can compete with the desired C-I or C-Br bond functionalization.

  • Deactivation of Catalysts: The anionic nitrogen can coordinate to the metal center of palladium or copper catalysts, inhibiting catalytic activity.

  • Reduced Solubility: The free N-H can lead to intermolecular hydrogen bonding, often reducing solubility in common organic solvents.

  • Instability: The unprotected core can be more susceptible to oxidative degradation.[3]

A suitable protecting group mitigates these issues by replacing the acidic proton with a stable, non-reactive moiety that can be cleaved under specific conditions without disturbing the rest of the molecule.[4][5] The choice of protecting group is dictated by its compatibility with subsequent reaction conditions and the feasibility of its selective removal—a concept known as orthogonal protection.[4][6]

Selecting the Optimal Protecting Group: A Decision Matrix

Given the presence of both a bromo and an iodo substituent, the protecting group must be stable to conditions required for sequential Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed reactions, allowing for selective functionalization. The protecting group strategy must accommodate this reactivity difference.

Below is a decision-making workflow for selecting an appropriate protecting group.

G cluster_0 Decision Workflow for N-H Protection cluster_1 Reaction Pathways cluster_2 Protecting Group Selection cluster_3 Deprotection Strategy start Start: this compound q1 Subsequent Reaction Conditions? start->q1 harsh Harsh Basic/Nucleophilic or Strongly Acidic Conditions? q1->harsh Other Transformations mild_pd Mild Pd-Coupling (Suzuki, etc.) at C-7 (Iodo position)? q1->mild_pd Pd-Catalyzed Cross-Coupling sulfonyl Use Sulfonyl Group (e.g., Ts, PhSO2) harsh->sulfonyl Yes boc Consider Boc Group (Base Labile) harsh->boc No sem Consider SEM Group (Fluoride/Acid Labile) harsh->sem No (if acidic) mild_pd->sulfonyl Yes mild_pd->boc Possible, but may require careful condition screening mild_pd->sem Yes dep_sulfonyl Strong Base (e.g., NaOH, LiOH) or Reductive Cleavage sulfonyl->dep_sulfonyl dep_boc Acid (TFA) or Thermal Cleavage boc->dep_boc dep_sem Fluoride (TBAF) or Strong Acid (TFA) sem->dep_sem

Caption: Decision workflow for selecting an N-H protecting group.

Recommended Protecting Groups and Protocols

Based on empirical evidence and the chemical nature of the substrate, sulfonyl-based protecting groups are highly recommended for their robustness. However, other options may be viable depending on the planned synthetic route.

Phenylsulfonyl (PhSO₂) Group: The Robust Choice

The phenylsulfonyl group is an excellent choice due to its strong electron-withdrawing nature, which further decreases the nucleophilicity of the pyrrole ring and enhances the stability of the scaffold.[3][7] Its installation is straightforward, and it is highly stable to a wide range of reaction conditions, including the palladium-catalyzed cross-coupling reactions typically used to functionalize the C-I and C-Br positions.[1]

Protocol 1: N-Phenylsulfonylation

G cluster_workflow Protocol: N-Phenylsulfonylation A 1. Deprotonation (NaH in DMF) B 2. Addition of PhSO₂Cl (0°C to RT) A->B C 3. Aqueous Quench (NH₄Cl) B->C D 4. Extraction & Purification (EtOAc / Chromatography) C->D

Caption: Workflow for N-Phenylsulfonylation.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Benzenesulfonyl chloride (PhSO₂Cl) (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Suspend this compound in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the mixture to 0°C in an ice bath.

    • Add NaH portion-wise over 10 minutes. Effervescence (H₂ evolution) should be observed.

    • Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0°C and add benzenesulfonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours (monitor by TLC or LC-MS).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Dilute with water and extract with EtOAc (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.[1]

Deprotection: The primary drawback of sulfonyl groups is the often harsh conditions required for their removal.[3]

  • Method A (Basic Hydrolysis): Stirring with excess NaOH or LiOH in a mixture of THF/water or dioxane/water at elevated temperatures (50-100 °C). This method may not be suitable for base-sensitive functional groups.

  • Method B (Reductive Cleavage): Conditions like magnesium in methanol or sodium amalgam can be effective but may affect other functional groups.

Tert-Butoxycarbonyl (Boc) Group: The Mildly Labile Option

The Boc group is widely used due to its ease of introduction and, more importantly, its facile removal under acidic conditions, which are orthogonal to many base-catalyzed cross-coupling reactions.[3] However, its stability to basic conditions is limited and must be carefully evaluated for each specific reaction. It is generally less stable on electron-deficient pyrroles and may be cleaved during prolonged reactions with strong bases or at elevated temperatures.[8]

Protocol 2: N-Boc Protection

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve this compound in anhydrous THF.

    • Add Boc₂O and DMAP to the solution.

    • Stir the reaction at room temperature for 4-12 hours (monitor by TLC or LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/EtOAc gradient) to afford the N-Boc protected product.

Deprotection:

  • Method: Stirring with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) at room temperature for 1-2 hours, followed by evaporation and a basic workup to neutralize the acid.

[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group: The Orthogonal Alternative

The SEM group offers a unique deprotection profile, being stable to a wide range of nucleophilic and basic conditions but readily cleaved by fluoride sources or strong acid.[9] This makes it an excellent orthogonal protecting group in complex syntheses.[10]

Protocol 3: N-SEM Protection

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion (1.2 eq)

    • SEM-Cl (1.2 eq)

    • Anhydrous DMF or THF

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous DMF.

    • Cool to 0°C and add a solution of this compound in DMF dropwise.

    • Stir for 30 minutes at 0°C.

    • Add SEM-Cl dropwise and allow the reaction to warm to room temperature, stirring for 4-16 hours (monitor by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Deprotection:

  • Method A (Fluoride): Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) at room temperature or slightly elevated temperatures.

  • Method B (Acid): Anhydrous strong acid such as TFA in DCM. Note that SEM deprotection under acidic conditions can release formaldehyde, which may lead to side reactions.[10]

Comparative Summary of Protecting Groups

Protecting GroupAbbreviationIntroduction ConditionsStabilityDeprotection ConditionsKey AdvantagesMajor Disadvantages
Phenylsulfonyl PhSO₂NaH, PhSO₂Cl, DMFExcellent (Acid, Base, Pd-coupling, Oxidants, Reductants)Strong base (NaOH, Δ) or harsh reductionHigh stability for multi-step synthesisHarsh removal conditions
Tert-Butoxycarbonyl BocBoc₂O, DMAP, THFModerate (Mild Base, Pd-coupling), Labile (Strong Acid/Base)Acid (TFA, HCl)Mild, acid-labile removalLimited stability in basic media
(2-(Trimethylsilyl)ethoxy)methyl SEMNaH, SEM-Cl, DMFGood (Base, Nucleophiles, Pd-coupling), Labile (Acid, Fluoride)Fluoride (TBAF) or Strong Acid (TFA)Orthogonal to many other groupsCan generate formaldehyde on removal

Conclusion

The strategic protection of the N-H moiety in this compound is a critical enabling step for its successful elaboration in drug discovery programs. The phenylsulfonyl group stands out as the most robust and reliable option, providing exceptional stability for sequential, multi-step synthetic routes involving palladium-catalyzed cross-couplings. While its removal requires forcing conditions, this is often a necessary trade-off for its durability. For synthetic pathways that avoid harsh basic conditions, the Boc and SEM groups offer valuable milder and orthogonal deprotection alternatives. Researchers must carefully consider the entire planned synthetic sequence to select the protecting group that provides the optimal balance of stability and selective cleavage, thereby maximizing the efficiency and success of their synthetic campaigns.

References

Application Notes and Protocols for Selective C-C Bond Formation via Heck Reaction on 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of the Pyrrolo[2,3-b]pyrazine Core

The 5H-pyrrolo[2,3-b]pyrazine, a 7-deazapurine analog, represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The ability to selectively functionalize this nucleus at specific positions is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a key intermediate, offering two distinct handles for sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a chemoselective approach to molecular elaboration.

This guide provides a detailed examination of the Heck reaction for the selective formation of a carbon-carbon bond at the more reactive C-7 iodo position of this compound. We will delve into the mechanistic underpinnings of this selectivity, provide a robust experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting.

The Principle of Chemoselective Heck Coupling

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for the formation of C-C bonds between an unsaturated halide (or triflate) and an alkene. The catalytic cycle, as illustrated below, generally proceeds through three key steps: oxidative addition, migratory insertion, and β-hydride elimination.

The chemoselectivity in the Heck reaction of dihalogenated substrates is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, leading to a general reactivity order of I > Br > Cl for the corresponding aryl halides in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity allows for the selective activation of the C-I bond at the 7-position of the pyrrolo[2,3-b]pyrazine core, leaving the C-Br bond at the 2-position intact for subsequent transformations.

Heck_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Key Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I (Substrate) AlkeneComplex Alkene Complex OxAdd->AlkeneComplex Alkene MigratoryInsertion Migratory Insertion Product (σ-alkyl-Pd(II)) AlkeneComplex->MigratoryInsertion syn-Insertion MigratoryInsertion->Pd0 syn-β-Hydride Elimination & Reductive Elimination (Product Formation) Substrate 2-Bromo-7-iodo- 5H-pyrrolo[2,3-b]pyrazine Substrate->OxAdd Alkene Alkene (e.g., Styrene) Alkene->AlkeneComplex

Figure 1: Simplified Catalytic Cycle of the Heck Reaction.

Experimental Protocol: Selective Heck Coupling at the C-7 Position

This protocol provides a general starting point for the Heck reaction of this compound with a model alkene, such as styrene or an acrylate. Optimization of the ligand, base, solvent, and temperature may be necessary for different alkene coupling partners.

Materials and Reagents
  • This compound

  • Alkene (e.g., styrene, methyl acrylate, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), or a Buchwald ligand like XPhos)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, NMP, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Reaction Setup and Procedure
  • Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M of the starting material). Then, add the alkene (1.2-1.5 equiv) and the base (2.0-3.0 equiv) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-bromo-7-vinyl-5H-pyrrolo[2,3-b]pyrazine derivative.

Key Experimental Considerations and Causality

  • Choice of Palladium Precatalyst: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. Other Pd(0) sources like Pd₂(dba)₃ can also be used.

  • The Role of the Ligand: The choice of phosphine ligand is critical.

    • Monodentate phosphines like PPh₃ and P(o-tol)₃ are often effective. The bulkier P(o-tol)₃ can sometimes promote the oxidative addition and reductive elimination steps.

    • Bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos or SPhos) can be highly effective, especially for less reactive substrates, as they stabilize the monoligated Pd(0) species, which is often the active catalyst.

  • Base Selection: An organic amine base like triethylamine or DIPEA is commonly used to neutralize the hydroiodic acid (HI) generated during the catalytic cycle. Inorganic bases such as potassium carbonate or cesium carbonate can also be employed, particularly in polar aprotic solvents. The choice of base can influence the reaction rate and sometimes prevent side reactions.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are generally good choices as they help to dissolve the reagents and stabilize the polar intermediates in the catalytic cycle. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

  • Temperature: The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition or side reactions. A temperature range of 80-120 °C is a good starting point for optimization.

Data Presentation: Typical Reaction Conditions

ParameterConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)Cost-effective and readily reduced to active Pd(0).
Ligand PPh₃ (4-10 mol%) or XPhos (4-10 mol%)PPh₃ is a standard, effective ligand. XPhos can improve efficiency for challenging couplings.
Base Et₃N or K₂CO₃ (2-3 equiv)Neutralizes the generated HI, regenerating the Pd(0) catalyst.
Solvent Anhydrous, degassed DMF or DMAcPolar aprotic solvent aids in solubility and stabilization of intermediates.
Temperature 80-120 °CBalances reaction rate with catalyst stability.
Alkene 1.2-1.5 equivalentsA slight excess is used to drive the reaction to completion.

Troubleshooting and Potential Side Reactions

  • Low Conversion: If the reaction stalls, consider increasing the temperature, changing to a more active ligand (e.g., a Buchwald ligand), or using a different base/solvent combination. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Dehalogenation: Reductive dehalogenation of the aryl halide can sometimes occur, leading to the formation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine. This can be minimized by ensuring a clean reaction setup and avoiding sources of protic impurities.

  • Double Bond Isomerization: Isomerization of the newly formed double bond can be a side reaction. This is often more prevalent with certain alkenes and at higher reaction temperatures. The addition of halide scavengers is sometimes employed to prevent this.[1]

  • Catalyst Poisoning: The nitrogen atoms in the pyrazine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can help to mitigate this by sterically hindering such coordination.

Conclusion

The Heck reaction provides a reliable and chemoselective method for the introduction of vinylic substituents at the 7-position of this compound. By leveraging the differential reactivity of the C-I and C-Br bonds, this strategy opens the door for the sequential and controlled elaboration of this important heterocyclic scaffold. The protocol and considerations outlined in this guide serve as a robust starting point for researchers in drug discovery and organic synthesis to access a diverse range of novel 7-deazapurine analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine. This molecule is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate for developing potent and selective kinase inhibitors used in targeted cancer therapies.[1][2][3] Due to its complex structure and the reactivity of the pyrrolo[2,3-b]pyrazine core, achieving high yields and purity can be challenging.

This guide is designed to provide practical, field-proven insights to help you navigate the common pitfalls of this synthesis. We will cover frequently asked questions for planning your experiments and a detailed troubleshooting guide for when you encounter issues.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers have before or during the synthesis, focusing on the strategic choices that underpin a successful outcome.

Q1: What is the most reliable synthetic route to this compound?

The most robust and common approach involves a multi-step synthesis starting from 2-Bromo-5H-pyrrolo[2,3-b]pyrazine .[4] The general sequence is:

  • Protection of the pyrrole nitrogen (N-5).

  • Iodination at the C-7 position of the pyrrole ring.

  • (Optional) Deprotection to yield the final product.

This staged approach is superior to direct halogenation of the unprotected scaffold, which can lead to a mixture of products and is difficult to control.

Q2: Why is protection of the pyrrole nitrogen necessary?

The N-H proton of the pyrrole ring is acidic and the nitrogen itself is nucleophilic. Leaving it unprotected during electrophilic iodination can lead to several problems:

  • Side Reactions: The unprotected nitrogen can interfere with the iodinating agent.

  • Poor Solubility: The unprotected parent molecule has poor solubility in many common organic solvents used for this reaction.

  • Deactivation: The free N-H can deactivate the ring towards electrophilic substitution.

Introducing a protecting group, such as a tosyl (Ts) or phenylsulfonyl group, mitigates these issues.[1][2] It enhances solubility, prevents N-iodination, and directs the electrophilic substitution specifically to the C-7 position.

Q3: Which protecting group and iodinating agent should I use?

For optimal results, a tosyl (p-toluenesulfonyl) group is an excellent choice. It is easily installed using p-toluenesulfonyl chloride (TsCl) and a suitable base.[1]

For the subsequent iodination, N-Iodosuccinimide (NIS) is the preferred reagent. It is a mild and effective electrophilic iodinating agent that is highly selective for the electron-rich C-7 position of the protected pyrrolopyrazine core.

Q4: What are the typical work-up and purification procedures for these compounds?

Pyrrolopyrazine derivatives can be polar due to the multiple nitrogen atoms, which can make purification challenging.[5]

  • Work-up: A standard procedure involves quenching the reaction mixture with an aqueous solution, such as sodium bicarbonate or ice water, to neutralize acids and remove water-soluble byproducts.[1] The crude product is then typically filtered or extracted.

  • Purification: While column chromatography is common, streaking can be an issue.[5] A highly effective alternative is recrystallization , often using a solvent system like ethyl acetate/petroleum ether, which can yield products with >98% purity.[1]

Visualized Synthesis and Troubleshooting Workflow

To better understand the process, the following diagrams illustrate the general synthetic pathway and a decision tree for troubleshooting common issues.

G cluster_workflow General Synthesis Workflow Start 2-Bromo-5H-pyrrolo[2,3-b]pyrazine Protect Step 1: N-Protection Start->Protect  TsCl, Base (e.g., NaH)  Solvent (e.g., DMF) Iodinate Step 2: C-7 Iodination Protect->Iodinate  NIS  Solvent (e.g., DMF/CH3CN) Product This compound Iodinate->Product  Work-up & Purification  (Optional Deprotection)

Caption: A typical workflow for the synthesis of the target compound.

G cluster_troubleshooting Troubleshooting Decision Tree Start Low Yield or Impure Product? TLC Multiple Spots on TLC? Start->TLC Analyze Crude Reaction Mixture Incomplete Starting Material Remains? Start->Incomplete Analyze Crude Reaction Mixture SideProduct Side Product Formation TLC->SideProduct InactiveReagent Possible Cause: - Inactive Reagents - Insufficient Time/Temp - Poor Solvent Quality Incomplete->InactiveReagent Action_Temp Action: Lower reaction temperature. Check stoichiometry. SideProduct->Action_Temp Action_Reagent Action: - Use fresh reagents (esp. NaH, NIS). - Ensure anhydrous conditions. - Increase reaction time/temp. InactiveReagent->Action_Reagent

Caption: A decision tree for diagnosing common synthesis problems.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Table 1: Recommended Reaction Conditions Summary
Step Reagent (Equivalents) Solvent Temperature & Time
N-Protection p-Toluenesulfonyl chloride (1.0–1.5 eq.)Anhydrous DMF0 °C to RT, 0.5–2 hours
C-7 Iodination N-Iodosuccinimide (1.1-1.5 eq.)DMF or AcetonitrileRT, 2-6 hours

Problem 1: Low yield in the N-protection step.

  • Potential Cause 1: Inactive Base. Sodium hydride (NaH) is commonly used to deprotonate the pyrrole nitrogen. It is highly reactive with moisture and can lose activity if not stored properly under an inert atmosphere.

    • Solution: Use fresh, high-purity NaH from a newly opened container. Ensure your reaction flask is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists after the recommended time, consider allowing the reaction to stir longer at room temperature. A slight excess of TsCl (1.2 equivalents) can also help drive the reaction to completion.[1]

Problem 2: Failure or low yield in the C-7 iodination step.

  • Potential Cause 1: Degradation of NIS. N-Iodosuccinimide can degrade over time, especially if exposed to light or moisture.

    • Solution: Use NIS from a fresh, reputable source. Store it in a dark container, preferably in a desiccator.

  • Potential Cause 2: Steric Hindrance or Electronic Deactivation. While the tosyl group is activating and directing, other substituents on the pyrazine ring could electronically deactivate the system or sterically hinder the approach of the iodinating agent.

    • Solution: Ensure the starting material is the correct isomer. For challenging substrates, slightly increasing the temperature (e.g., to 40-50 °C) may be necessary, but this should be done cautiously while monitoring for side product formation.

Problem 3: The final product is difficult to purify.

  • Potential Cause: Polarity and Column Streaking. As noted, pyrrolopyrazines can be challenging to purify via silica gel chromatography.[5]

    • Solution 1 (Recrystallization): This is the most effective method. After an initial aqueous work-up, dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate) and then slowly add a solvent in which it is poorly soluble (like petroleum ether or hexane) until turbidity is observed. Allow it to cool slowly to form pure crystals.[1]

    • Solution 2 (Chromatography Additives): If chromatography is necessary, consider adding a small amount (0.5-1%) of a polar modifier like triethylamine or ammonia to the mobile phase. This can help prevent streaking by deactivating the acidic sites on the silica gel.

Problem 4: Formation of multiple unidentified side products.

  • Potential Cause: Over-iodination or Decomposition. Using a large excess of NIS or running the reaction at elevated temperatures for too long can lead to di-iodination or other side reactions. The pyrrolopyrazine core can also be sensitive to strongly acidic or basic conditions during work-up.

    • Solution: Use a controlled stoichiometry of NIS (start with 1.1 equivalents). Run the reaction at room temperature initially and monitor closely by TLC. For the work-up, use a mild base like sodium bicarbonate for neutralization and avoid strong acids or bases.[1]

Detailed Experimental Protocol (Example)

This protocol is a synthesized example based on common procedures and should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

  • Suspend 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-toluenesulfonyl chloride (1.2 eq.) slowly.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a beaker of ice water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether mixture.[1]

Step 2: Synthesis of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

  • Dissolve the protected intermediate from Step 1 (1.0 eq.) in DMF or acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq.) in one portion.

  • Stir the reaction at room temperature for 2-6 hours. Protect the reaction from light.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into an aqueous solution of sodium thiosulfate to quench any remaining NIS.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Troubleshooting Side Product Formation in the Suzuki Coupling of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for minimizing side product formation in this specific transformation. The insights provided are based on established mechanistic principles and practical laboratory experience.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] However, when working with complex heterocyclic substrates such as this compound, the reaction can be prone to several side reactions that diminish the yield of the desired product. This guide will walk you through the most common side products, their mechanisms of formation, and detailed troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of dehalogenated side products. What are the likely causes and how can I mitigate this?

A1: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a frequent side reaction in Suzuki couplings, particularly with reactive halides like iodides. [3] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[3]

Mechanistic Insight: The Pd-H species can participate in a reductive elimination pathway with the aryl group on the palladium intermediate (Ar-Pd-X), leading to the formation of the dehalogenated arene (Ar-H).[3] For this compound, the iodo group is more susceptible to both oxidative addition and subsequent dehalogenation than the bromo group.[3][4][5]

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can promote the desired reductive elimination over dehalogenation.[3] These ligands stabilize the palladium center and accelerate the cross-coupling pathway.

  • Base Optimization: Strong bases, especially alkoxides, can be a source of hydrides.[3] Consider switching to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] The choice of base can significantly impact the reaction outcome.[6]

  • Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can act as hydride sources.[3] If a mixed solvent system is necessary, minimize the concentration of the protic component. While polar aprotic solvents like DMF and MeCN can be effective, their coordinating ability can sometimes influence selectivity.[7][8][9][10][11]

  • Water Content: While a small amount of water is often necessary to facilitate the catalytic cycle, excessive water can be a proton source leading to dehalogenation.[3] If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, carefully control the water ratio.[3]

  • Temperature Control: Higher temperatures can sometimes favor side reactions.[12][13] If dehalogenation is a significant issue, try running the reaction at a lower temperature for a longer period.

Q2: My reaction is producing a significant amount of homocoupled product from my boronic acid. What is causing this and what are the solutions?

A2: Homocoupling of the boronic acid to form a biaryl byproduct is another common issue. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[14]

Mechanistic Insight: Under aerobic conditions, a common pathway involves the formation of a palladium(II) peroxo complex from the reaction of a Pd(0) species with oxygen.[15] This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[15][16][17] Another mechanism involves the reaction of Pd(II) species with two boronic acid molecules, followed by reductive elimination to form the homocoupled product and Pd(0).[15]

Troubleshooting Strategies:

  • Rigorous Degassing: It is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen.[14] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃, can minimize the amount of initial Pd(II) species.[14] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the conditions promote its rapid reduction to the active Pd(0) state.

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may increase the likelihood of homocoupling. Carefully optimize the stoichiometry of your reactants.

  • Ligand Effects: The choice of ligand can also influence the rate of homocoupling. Screening different ligands may help to suppress this side reaction.

Q3: I am observing protodeborylation of my boronic acid. How can I prevent this?

A3: Protodeborylation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively consuming your nucleophile. [18][19] This side reaction is highly dependent on the reaction pH and the structure of the boronic acid, with heteroaromatic boronic acids being particularly susceptible.[14][19]

Mechanistic Insight: Protodeborylation can occur through both acid- and base-catalyzed pathways.[18][20] Under the basic conditions of the Suzuki coupling, the formation of the more reactive boronate anion ([ArB(OH)₃]⁻) can accelerate the desired transmetalation but also potentially increase the rate of protodeborylation.[19]

Troubleshooting Strategies:

  • Choice of Boronic Acid Derivative: Boronic esters, such as pinacol esters (Bpin), or organotrifluoroborates are generally more stable towards protodeborylation than the corresponding boronic acids.[18] These derivatives can act as "slow-release" sources of the boronic acid under the reaction conditions.[21]

  • Base Selection: The type and strength of the base are critical.[19] Weaker bases like KF or K₂CO₃ may be less prone to promoting protodeborylation compared to strong bases like NaOH or KOH.[6]

  • Reaction Time and Temperature: High temperatures and prolonged reaction times can increase the extent of protodeborylation.[19] Monitor the reaction progress closely and aim to stop the reaction as soon as the starting material is consumed. Running the reaction at the lowest effective temperature can also be beneficial.[22][23]

  • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeborylation, although this may require careful optimization of other parameters to ensure efficient transmetalation.

Q4: The reaction is sluggish and gives a low yield of the desired product. What can I do to improve the reaction efficiency?

A4: Sluggish reactions can be due to a number of factors, including inefficient oxidative addition, slow transmetalation, or catalyst deactivation.

Troubleshooting Strategies:

  • Catalyst and Ligand System: For a dihalogenated substrate like this compound, the reactivity at the two positions is different. The C-I bond is generally more reactive towards oxidative addition than the C-Br bond.[3] Ensure your catalyst system is active enough for the less reactive C-Br bond if you are targeting double coupling. Buchwald's biaryl phosphine ligands or NHC ligands are often effective for challenging substrates.[3][24]

  • Increase Temperature: Carefully increasing the reaction temperature can accelerate the desired reaction.[3] However, be mindful that this can also increase the rate of side reactions.

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role in the transmetalation step.[10][25] Screening different combinations (e.g., K₃PO₄ in dioxane/water, Cs₂CO₃ in THF/water) can often lead to improved results.

  • Purity of Reagents: Ensure that your boronic acid or ester is of high purity. Impurities can inhibit the catalyst.

  • N-H Protection: For N-H containing heterocycles like the pyrrolo[2,3-b]pyrazine core, deprotonation by the base can alter the electronic properties of the ring and potentially interfere with the catalytic cycle.[3] In some cases, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) can improve the reaction outcome.[3][26]

Summary of Troubleshooting Strategies

Side Product Primary Causes Recommended Solutions
Dehalogenation Formation of Pd-H species from base, solvent, or water.[3]Use bulky, electron-rich ligands (SPhos, XPhos).[3] Use weaker inorganic bases (K₂CO₃, K₃PO₄).[3] Use aprotic solvents (dioxane, THF).[3] Control water content.[3] Optimize temperature.[12]
Homocoupling Presence of oxygen or Pd(II) species.[14][15]Rigorously degas the reaction mixture.[14] Use a Pd(0) precatalyst.[14] Optimize reactant stoichiometry.
Protodeborylation High pH, elevated temperature, prolonged reaction time, susceptible boronic acid.[18][19]Use more stable boronic esters or trifluoroborates.[18][21] Use weaker bases (KF, K₂CO₃).[6] Minimize reaction time and temperature.[19]

Experimental Protocols

General Protocol for Minimizing Side Products in the Suzuki Coupling of this compound

This protocol provides a robust starting point for the selective Suzuki coupling at the 7-iodo position, which is generally more reactive.

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Common Side Reactions

Suzuki_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR)2) pd_intermediate->transmetalation dehalogenation Dehalogenation pd_intermediate->dehalogenation [Pd-H] pd_trans_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd_trans_intermediate [R-B(OR)3]⁻ reductive_elimination Reductive Elimination pd_trans_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Desired Product) reductive_elimination->product homocoupling Homocoupling (R-R) protodeborylation Protodeborylation (R-H) boronic_acid R-B(OR)2 boronic_acid->homocoupling O2, Pd(II) boronic_acid->protodeborylation H⁺

Caption: The Suzuki coupling cycle and key side reactions.

Troubleshooting Logic Flow

Troubleshooting_Flowchart start Low Yield or Impure Product identify_side_product Identify Major Side Product(s) (LC-MS, NMR) start->identify_side_product dehalogenation Dehalogenation (Ar-H) identify_side_product->dehalogenation Ar-H detected homocoupling Homocoupling (R-R) identify_side_product->homocoupling R-R detected protodeborylation Protodeborylation (R-H) identify_side_product->protodeborylation R-H detected solve_dehalogenation Change Ligand (e.g., SPhos) Change Base (e.g., K3PO4) Use Aprotic Solvent Lower Temperature dehalogenation->solve_dehalogenation solve_homocoupling Degas Thoroughly Use Pd(0) Precatalyst homocoupling->solve_homocoupling solve_protodeborylation Use Boronic Ester Use Weaker Base Minimize Reaction Time/Temp protodeborylation->solve_protodeborylation optimize Optimize Reaction solve_dehalogenation->optimize solve_homocoupling->optimize solve_protodeborylation->optimize

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Pyrazine and its derivatives are crucial scaffolds in pharmaceuticals, agrochemicals, and flavor chemistry, making robust and reliable synthetic protocols essential.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazine derivatives in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Question 1: My pyrazine synthesis is resulting in a very low yield. What are the common culprits and how can I improve it?

Answer:

Low yields in pyrazine synthesis are a frequent issue, often stemming from several factors. Classical synthesis methods, while foundational, can be associated with harsh reaction conditions and consequently, poor yields.[4] A systematic approach to troubleshooting is key.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your starting materials can lead to a cascade of unwanted side reactions, significantly depressing the yield of your desired product.[4] For instance, in syntheses involving α-dicarbonyl compounds or 1,2-diamines, ensure their purity by distillation, recrystallization, or column chromatography before use.[4]

  • Reaction Temperature: The optimal temperature is critical. For instance, in gas-phase dehydrogenation reactions to form pyrazines, temperatures below 300°C may result in incomplete dehydrogenation and the formation of piperazine byproducts. Conversely, exceeding 450°C can lead to the decomposition of the pyrazine ring.[4]

  • Choice of Base and Catalyst: The selection and stoichiometry of the base or catalyst are paramount. In certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance, yielding significantly higher outcomes compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[4][5] Catalyst loading also requires careful optimization; for example, a 2 mol% loading of a manganese catalyst has been found to be optimal in specific reactions.[4][5]

  • Inefficient Work-up and Product Loss: Significant amounts of your product can be lost during extraction and purification. Pyrazine derivatives can have varying polarities and solubilities. It may be necessary to perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase.[4][6]

  • Air Oxidation Sensitivity: Some intermediates in pyrazine synthesis, such as dihydropyrazines formed during condensation, are sensitive to air oxidation.[7] While this oxidation is often a necessary final step to form the aromatic pyrazine ring, uncontrolled oxidation can lead to side products and discoloration.[4][7]

Troubleshooting Workflow for Low Yield:

LowYield start Low Pyrazine Yield check_purity Are starting materials pure? start->check_purity purify Purify starting materials (distillation, recrystallization) check_purity->purify No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify->check_conditions optimize_temp Optimize temperature check_conditions->optimize_temp No optimize_catalyst Screen bases/catalysts and optimize loading check_conditions->optimize_catalyst No check_workup Is work-up efficient? check_conditions->check_workup Yes optimize_temp->check_workup optimize_catalyst->check_workup optimize_extraction Perform multiple extractions / select appropriate solvent check_workup->optimize_extraction No success Improved Yield check_workup->success Yes optimize_extraction->success

Caption: Troubleshooting logic for low pyrazine yield.

Question 2: I am observing significant amounts of imidazole derivatives as byproducts. How can I minimize their formation and purify my desired pyrazine?

Answer:

The formation of imidazole byproducts, particularly 4-methylimidazole, is a known issue in pyrazine synthesis, especially in Maillard-type reactions involving sugars, ammonia, and α-dicarbonyl intermediates.[6][8]

Minimizing Imidazole Formation:

  • pH Control: The reaction pH can influence the reaction pathway. Lowering the pH may favor the formation of other heterocyclic compounds, such as pyrroles, over both pyrazines and imidazoles.[8][9] Careful optimization of the reaction pH is therefore crucial.

  • Choice of Extraction Solvent: The choice of solvent for liquid-liquid extraction (LLE) can be critical for separating pyrazines from imidazole byproducts. While solvents like methyl-t-butyl ether (MTBE) and ethyl acetate are effective for extracting pyrazines, they often co-extract 4-methylimidazole.[6][10][11] Hexane has been shown to be a more selective solvent, extracting pyrazines while leaving the more polar imidazole derivatives in the aqueous phase.[6][10][11]

Purification Strategy:

If imidazole byproducts are still present after extraction, column chromatography is an effective purification method. Silica gel can retain the more polar imidazole derivatives, allowing for the elution of the desired pyrazine product with a less polar eluent system.[6][10][11]

Solvent System for LLEPyrazine ExtractionImidazole Co-extractionRecommendation
HexaneGoodMinimalRecommended for selective extraction[6][10][11]
MTBE / Ethyl AcetateExcellentSignificantRequires further purification[6][10][11]

Question 3: My reaction mixture turns dark brown or black, and I am unable to isolate the desired product. What is causing this decomposition?

Answer:

A dark coloration of the reaction mixture often signals the formation of polymeric byproducts or the degradation of your starting materials or product.[4]

Common Causes:

  • Excessive Heat: Overheating the reaction can lead to decomposition and polymerization, especially with sensitive substrates.[4]

  • Air Oxidation: As mentioned earlier, intermediates can be sensitive to air oxidation, which can trigger complex side reactions and the formation of colored byproducts.[4]

  • Aldol Condensation: If your solvent (e.g., denatured ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation side reactions can occur, leading to highly colored, polymeric materials.[4]

Preventative Measures:

  • Precise Temperature Control: Use an oil bath or a temperature controller to maintain the optimal reaction temperature.

  • Inert Atmosphere: If your intermediates are known to be air-sensitive, conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Use of Pure Solvents: Always use pure, dry solvents to avoid side reactions from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for pyrazine synthesis?

A1: The two most foundational methods are the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) .[7][12][13] Both methods rely on the self-condensation of an α-amino ketone to form a dihydropyrazine, which is then oxidized to the pyrazine.[7][12] They differ in the method used to generate the α-amino ketone intermediate.[12]

Q2: How do substituents on the pyrazine ring affect its reactivity?

A2: The pyrazine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution (SNAr).[14][15] Electron-donating groups (e.g., -NH₂, -OH) can "activate" the ring, making electrophilic substitution possible.[14] The position and electronic nature of substituents strongly direct the regioselectivity of subsequent reactions.[14]

Q3: What analytical techniques are best for characterizing my synthesized pyrazine derivatives?

A3: A combination of techniques is essential for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and sometimes ¹⁵N) is invaluable for determining the substitution pattern and overall structure.[16][17] Mass Spectrometry (MS) is used to confirm the molecular weight. Infrared (IR) spectroscopy can help identify key functional groups. For crystalline products, X-ray crystallography provides definitive structural proof.[16]

Q4: How can I synthesize an unsymmetrically substituted pyrazine without getting a mixture of isomers?

A4: The self-condensation of two different α-amino ketones will inevitably lead to a mixture of products.[8] To achieve regioselectivity, a more controlled, stepwise approach is necessary. This can involve:

  • Condensation of a 1,2-diamine with an unsymmetrical 1,2-diketone.

  • Building the pyrazine ring with one substituent already in place and then introducing the second substituent in a subsequent step, for example, via a cross-coupling reaction on a halogenated pyrazine.[18]

Detailed Experimental Protocols

Protocol 1: General Procedure for Gutknecht Pyrazine Synthesis

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ.[7][19]

Gutknecht ketone Ketone oximinoketone α-Oximinoketone ketone->oximinoketone Nitrous Acid aminoketone α-Amino Ketone oximinoketone->aminoketone Reduction (e.g., Zn/Acetic Acid) dihydropyrazine Dihydropyrazine aminoketone->dihydropyrazine Dimerization pyrazine Pyrazine Derivative dihydropyrazine->pyrazine Oxidation (e.g., Air, CuSO₄)

Caption: Workflow of the Gutknecht pyrazine synthesis.

Step 1: Formation of the α-Oximinoketone

  • Dissolve the starting ketone in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the mixture into cold water and extract the α-oximinoketone with an organic solvent.

Step 2: Reduction to the α-Amino Ketone and Dimerization

  • Dissolve the α-oximinoketone in a solvent like acetic acid or ethanol.

  • Add a reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation) portion-wise, controlling any exotherm.[7]

  • The reduction to the α-amino ketone is often followed by spontaneous dimerization to the dihydropyrazine.[7]

Step 3: Oxidation to the Pyrazine

  • The dihydropyrazine intermediate is oxidized to the aromatic pyrazine. This can sometimes be achieved by bubbling air through the reaction mixture.[7]

  • Alternatively, add a mild oxidizing agent such as copper(II) sulfate or mercury(I) oxide and heat the mixture.[7][19]

  • Monitor the oxidation by TLC until the dihydropyrazine is fully consumed.

Step 4: Work-up and Purification

  • Filter the reaction mixture to remove any inorganic salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate).

  • Extract the pyrazine derivative with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: Purification of Pyrazines from Imidazole Byproducts by Column Chromatography

This protocol describes the separation of a pyrazine derivative from a more polar imidazole byproduct using silica gel chromatography.

Step 1: Column Packing

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the column by running several column volumes of the starting eluent (e.g., 90:10 hexane/ethyl acetate).[6]

Step 2: Sample Loading

  • Dissolve the crude product mixture in a minimal amount of the column eluent or a slightly more polar solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.

  • Carefully load the sample onto the top of the packed silica gel bed.

Step 3: Elution

  • Begin eluting the column with the starting eluent (e.g., 90:10 hexane/ethyl acetate).[6] The less polar pyrazine derivative will move down the column faster than the more polar imidazole byproduct.

  • Collect fractions and monitor the elution by TLC.

  • Combine the fractions containing the pure pyrazine derivative.

Step 4: Product Isolation

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified pyrazine derivative.

  • Confirm the purity and identity of the product using NMR and MS analysis.

References

Technical Support Center: Purification of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine and its derivatives. This class of compounds, while synthetically valuable, presents unique purification challenges due to the presence of multiple heteroatoms and two distinct halogen substituents. This document is intended for researchers, medicinal chemists, and process development scientists.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Question 1: My target compound is co-eluting with a closely-related impurity during silica gel column chromatography. How can I improve separation?

Answer: Co-elution is a common challenge, especially with structurally similar impurities like a de-iodinated or debrominated byproduct. The key is to alter the selectivity of your chromatographic system.

  • Causality: Standard silica gel chromatography separates primarily based on polarity. If your product and impurity have very similar polarities, this method will be ineffective. The interaction between the analyte, the stationary phase (silica), and the mobile phase (eluent) must be modified to exploit other physicochemical differences.

  • Solutions:

    • Modify the Mobile Phase: Instead of simply increasing or decreasing the percentage of a polar solvent (e.g., ethyl acetate in hexanes), change the solvent system entirely.

      • Introduce a Different Solvent: Replace ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). These solvents have different selectivities due to their unique dipole moments and hydrogen bonding capabilities, which can alter their interaction with your compounds.

      • Add a Modifier: A small amount (0.1-1%) of methanol or isopropanol in a DCM-based eluent can significantly change the retention factors by competing for active sites on the silica.

    • Change the Stationary Phase: If modifying the eluent fails, the stationary phase is the next logical variable to change.

      • Neutral Alumina: The pyrrolo[2,3-b]pyrazine core has both weakly acidic (N-H) and basic (pyrazine nitrogens) sites. Alumina, being basic or neutral, offers a different interaction profile compared to acidic silica gel and can prevent degradation (see Question 2).

      • Reverse-Phase Chromatography (C18): If the compound is sufficiently soluble in polar solvents like acetonitrile/water or methanol/water, reverse-phase chromatography can provide excellent separation, especially for removing less polar impurities. This is particularly useful for final polishing to achieve high purity (>98%).[1]

Question 2: I'm observing significant product degradation and low recovery after silica gel chromatography. What is happening and how can I prevent it?

Answer: The this compound scaffold can be sensitive to the acidic nature of standard silica gel.

  • Causality: The Lewis acidic sites on the silica surface can catalyze decomposition, particularly dehalogenation (loss of the iodine or bromine atom) or polymerization of the electron-rich pyrrole ring. The C-I bond is weaker than the C-Br bond and is often the first to cleave.

  • Solutions:

    • Neutralize the System: Before running the column, pre-treat the silica gel or the eluent.

      • Eluent Modification: Add 0.5-1% triethylamine (NEt₃) or pyridine to your mobile phase. This base will neutralize the acidic sites on the silica, minimizing degradation.[2]

      • Slurry Neutralization: Prepare your silica slurry in the non-polar eluent component (e.g., hexanes) containing 1-2% triethylamine, let it stand for 30 minutes, and then pack the column.

    • Use an Inert Stationary Phase: As mentioned previously, neutral alumina is an excellent alternative that avoids acidity-related issues.

    • Minimize Contact Time: Perform "flash" chromatography rather than slow gravity-fed chromatography. The reduced time your compound spends on the stationary phase limits the opportunity for degradation.

    • Avoid Chromatography: If possible, purify the compound by other means. Recrystallization is the most effective method for achieving high purity if a suitable solvent system can be found. Trituration with a solvent in which the product is poorly soluble but the impurities are soluble can also be effective.

Question 3: My recrystallization attempt failed; the compound either "oiled out" or the purity did not improve. What should I do?

Answer: Successful recrystallization depends entirely on finding a solvent system where the solubility of your compound shows a steep gradient with temperature, while impurities remain soluble or insoluble at all temperatures.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Poor purity improvement suggests that the chosen solvent does not sufficiently differentiate between the product and the impurities.

  • Solutions:

    • Systematic Solvent Screening: Test solubility in a range of solvents (in small vials with a few milligrams of crude material). Good candidates are solvents that poorly dissolve the compound at room temperature but completely dissolve it upon heating.

      • Single Solvents to Try: Isopropanol, ethyl acetate, acetonitrile, toluene, or a mixture like ethanol/water.

    • Use a Two-Solvent System: This is often the key to success.

      • Dissolve the crude product in a minimum amount of a "good" solvent (one it is highly soluble in, e.g., DCM or THF) at an elevated temperature.

      • Slowly add a "poor" solvent (one it is insoluble in, e.g., hexanes or pentane) dropwise until the solution becomes faintly cloudy (the cloud point).

      • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass purification strategy for this class of compounds?

A1: Always start with the simplest methods first. After the initial aqueous workup and extraction, attempt recrystallization or trituration before resorting to chromatography. Chromatography is more time-consuming, uses large volumes of solvent, and carries a higher risk of product loss or degradation. A well-executed recrystallization can often yield material of >99% purity in a single step.

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is indispensable. Use the same eluent system you plan to use for your column. Visualize the spots using a UV lamp (254 nm). Staining with potassium permanganate or ceric ammonium molybdate (CAM) can help visualize impurities that are not UV-active. For definitive purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, providing both retention time and mass-to-charge ratio confirmation.[1]

Q3: What are the key stability and storage concerns for this compound derivatives?

A3: These compounds should be handled with care. The carbon-iodine bond can be susceptible to cleavage by light, so it is best to store the material in amber vials and protect reaction flasks from direct, bright light.[3] They can also be sensitive to strong acids and bases. For long-term storage, keeping the solid compound under an inert atmosphere (nitrogen or argon) at a controlled, cool temperature is recommended.[4]

Q4: My compound is protected with a tosyl group on the pyrrole nitrogen. Should I remove it before or after purification?

A4: This depends on the stability of the deprotected compound. The tosyl group (p-toluenesulfonyl) is electron-withdrawing and often increases the crystallinity and stability of the pyrrolo[2,3-b]pyrazine core, making it more robust during chromatographic purification.[5][6] It is often advantageous to perform the main purification on the tosyl-protected intermediate and then, after deprotection, perform a final, simpler purification (like a quick filtration through a silica plug or a rapid recrystallization) to remove the deprotection reagents.

Data Summary and Protocols

Table 1: Troubleshooting Purification Issues
Problem ID Issue Description Potential Cause(s) Recommended Solutions
P1 Co-elution of ImpuritiesInsufficient selectivity of the chromatographic system.1. Change eluent composition (e.g., DCM/MeOH).2. Switch stationary phase (Alumina, C18).3. Use gradient elution.
P2 Low Recovery / DegradationCompound instability on acidic silica gel.1. Add NEt₃ (1%) to the eluent.2. Use neutral alumina.3. Minimize contact time (flash chromatography).4. Opt for recrystallization instead.
P3 Recrystallization FailureInappropriate solvent choice; "oiling out".1. Perform systematic solvent screening.2. Use a two-solvent system (e.g., DCM/Hexanes).3. Ensure slow cooling; use seed crystals.
P4 Poor SolubilityHigh crystallinity and rigid planar structure.1. Use more polar or esoteric solvents for chromatography (e.g., THF, Dioxane).2. For recrystallization, use high-boiling point solvents like toluene or DMF with an anti-solvent.
Experimental Protocol: Neutralized Flash Column Chromatography

This protocol is designed to minimize degradation of sensitive heterocyclic compounds.

  • Column and Sorbent Preparation:

    • Select a glass column appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare the primary eluent (e.g., 98:2 Hexanes/Ethyl Acetate) and add 1% triethylamine (NEt₃) by volume.

    • In a beaker, create a slurry of the silica gel in this neutralized eluent.

  • Column Packing:

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimum amount of dichloromethane (DCM) or the eluent.

    • Alternatively (for dry loading): Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column bed. Dry loading generally provides superior resolution.

  • Elution and Fraction Collection:

    • Carefully add the neutralized eluent to the column.

    • Apply pressure to begin eluting the compounds, maintaining a steady flow rate.

    • Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The added triethylamine is volatile and should be removed under high vacuum.

    • Characterize the final product using NMR, MS, and LC-MS to confirm purity and identity.

Visual Diagrams

Purification Strategy Workflow

This diagram illustrates the logical flow for selecting a purification method.

Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup Recrystallization Attempt Recrystallization / Trituration Workup->Recrystallization CheckPurity1 Check Purity (TLC, LC-MS) Recrystallization->CheckPurity1 Chromatography Perform Column Chromatography CheckPurity1->Chromatography <98% Pure PureProduct Pure Product CheckPurity1->PureProduct >98% Pure CheckPurity2 Check Purity (TLC, LC-MS) Chromatography->CheckPurity2 CheckPurity2->PureProduct >98% Pure Fail2 Impure CheckPurity2->Fail2 <98% Pure Fail Impure

Caption: Logical workflow for purification method selection.

Troubleshooting Decision Tree for Column Chromatography

This diagram helps diagnose and solve common column chromatography problems.

Problem Poor Result from Silica Column Cause1 Co-elution / Poor Separation Problem->Cause1 Purity Issue Cause2 Low Yield / Degradation Problem->Cause2 Yield Issue Sol1a Change Eluent System (e.g., Hex/EtOAc to DCM/MeOH) Cause1->Sol1a Sol1b Change Stationary Phase (e.g., Alumina or C18) Cause1->Sol1b Sol2a Neutralize Silica/Eluent (add 1% NEt3) Cause2->Sol2a Sol2b Use Neutral Alumina Cause2->Sol2b Sol2c Avoid Chromatography (Use Recrystallization) Cause2->Sol2c

Caption: Decision tree for troubleshooting column chromatography issues.

References

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating challenges in Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the common side reaction of protodeboronation. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental design.

Introduction to the Protodeboronation Problem

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the success of this reaction can be compromised by a prevalent side reaction: protodeboronation. This process involves the cleavage of the C-B bond of the organoboron reagent and its replacement with a C-H bond, leading to the formation of a hydrodeboronated byproduct and a reduction in the yield of the desired coupled product. Understanding the mechanisms and factors that promote this undesired pathway is critical for optimizing your Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in my Suzuki-Miyaura reaction?

A1: Protodeboronation is a hydrolytic process where the boronic acid or ester starting material is converted into an arene before it can participate in the catalytic cycle of the Suzuki-Miyaura coupling. This reaction consumes the starting material, reduces the yield of the desired product, and can complicate purification. The general reaction is:

R-B(OH)₂ + H₂O → R-H + B(OH)₃

This becomes a significant issue when the rate of protodeboronation is competitive with the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

Q2: What are the primary factors that influence the rate of protodeboronation?

A2: Several factors can accelerate protodeboronation. Understanding these is the first step in troubleshooting:

  • Base: The type and concentration of the base are critical. Stronger bases and higher concentrations can increase the rate of protodeboronation.

  • Temperature: Higher reaction temperatures often accelerate the rate of protodeboronation, sometimes more than the rate of the desired coupling reaction.

  • Solvent: Protic solvents, especially water, are necessary for the Suzuki coupling but can also be the proton source for protodeboronation. The choice of co-solvent can influence the extent of this side reaction.

  • Electronic Properties of the Organoboron Reagent: Electron-rich or electron-deficient arylboronic acids can be more susceptible to protodeboronation, depending on the specific mechanism at play. For instance, electron-withdrawing groups can make the boron atom more electrophilic and susceptible to nucleophilic attack by a base, initiating one pathway for protodeboronation. Conversely, electron-donating groups can stabilize intermediates in other protodeboronation pathways.

  • Steric Hindrance: Sterically hindered boronic acids may undergo slower transmetalation, giving more time for protodeboronation to occur.

Troubleshooting Guide: Diagnosing and Solving Protodeboronation

Use this section to diagnose the potential cause of low yields and identify strategies for mitigation.

Issue 1: Significant formation of hydrodeboronated byproduct observed by GC/LC-MS.

This is the classic symptom of protodeboronation outcompeting your desired Suzuki coupling.

G start High Protodeboronation Detected base Step 1: Evaluate the Base start->base Begin Troubleshooting temp Step 2: Lower Reaction Temperature base->temp If still problematic solvent Step 3: Modify Solvent System temp->solvent If still problematic boron Step 4: Change Boron Reagent solvent->boron If still problematic ligand Step 5: Optimize Ligand boron->ligand Final Optimization end Protodeboronation Minimized ligand->end Problem Solved G BoronicAcid R-B(OH)₂ (Less Stable) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation High Rate SuzukiCoupling Suzuki Coupling BoronicAcid->SuzukiCoupling PinacolEster R-Bpin (More Stable) PinacolEster->Protodeboronation Lower Rate PinacolEster->SuzukiCoupling MIDA_Ester R-BMIDA (Highly Stable) MIDA_Ester->Protodeboronation Very Low Rate MIDA_Ester->SuzukiCoupling

Technical Support Center: Reaction Condition Screening for Selective C-I Bond Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of selective C-I bond activation in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex task of functionalizing an aryl iodide in the presence of other, less reactive aryl halides (e.g., bromides, chlorides). Here, we dissect the causality behind experimental choices and provide validated troubleshooting strategies to streamline your reaction optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of selective C-I bond activation.

Q1: What is the fundamental principle behind selectively activating a C-I bond over C-Br or C-Cl bonds?

The selectivity originates from the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is the weakest among the common aryl halides, followed by C-Br, and then C-Cl. In a palladium-catalyzed cross-coupling reaction, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. Because the C-I bond is weaker, it has a lower activation energy for this oxidative addition step, allowing the reaction to proceed under milder conditions where the C-Br and C-Cl bonds remain largely unreactive.[1]

Q2: What are the essential components for a successful selective C-I activation, and what is their primary role?

A typical reaction setup includes four key components:

  • Palladium Precatalyst: The source of the active Pd(0) catalyst that drives the reaction cycle. Modern precatalysts are often air- and moisture-stable Pd(II) complexes designed for reliable and rapid in situ reduction to the active Pd(0) species.[2]

  • Ligand: A crucial component that binds to the palladium center. The ligand's steric and electronic properties dictate the catalyst's stability, reactivity, and, most importantly, its selectivity.[3] Electron-rich and sterically bulky phosphine ligands are commonly employed.

  • Base: Required to facilitate the transmetalation step (e.g., in Suzuki coupling) or the deprotonation of a nucleophile (e.g., in Buchwald-Hartwig amination). The choice of base can also influence catalyst activity and stability.

  • Solvent: The solvent solubilizes the reagents and can affect the reaction rate and selectivity. Polar aprotic solvents like dioxane, THF, or DMF are common choices.[1]

Q3: How do I choose an appropriate palladium precatalyst?

For high-stakes applications where reproducibility is key, using a well-defined precatalyst is highly recommended over generating the active catalyst from simple salts like Pd(OAc)₂ or PdCl₂.[2] Modern precatalysts, such as the Buchwald G3 or G4 palladacycles, offer several advantages:

  • Air and Moisture Stability: Simplifies reaction setup.

  • Defined Ligand:Palladium Ratio: Ensures a consistent 1:1 or 2:1 ratio, which is critical for controlling reactivity.

  • Rapid and Efficient Activation: They are designed to cleanly generate the active Pd(0) species under mild conditions, often triggered by the base at the start of the reaction.[4]

The choice between different generations (e.g., G3 vs. G4) often depends on the specific ligand and substrate, with newer generations offering improved activation profiles.

Precatalyst Type Common Examples Key Advantages Considerations
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂Inexpensive.Inefficient/unreliable activation; requires excess ligand.[2]
Pd(0) Sources Pd(dba)₂, Pd₂(dba)₃Already in the active oxidation state.Air-sensitive; dba ligand can sometimes inhibit reactions.[2]
Buchwald Precatalysts XPhos Pd G3, SPhos Pd G4Air-stable, thermally stable, defined L:Pd ratio, rapid activation.Higher cost, but often justified by reliability and performance.
PEPPSI™ Precatalysts PEPPSI-IPr, PEPPSI-SIPrExcellent for N-heterocyclic carbene (NHC) ligands; very stable.Typically used with NHC ligands, not phosphines.[4]
Q4: What is the general role of ligands in achieving C-I selectivity?

Ligands are the primary tool for tuning the catalyst's properties. For selective C-I activation, ligands perform several critical functions:

  • Enhance Reactivity: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step, allowing it to occur at lower temperatures.

  • Provide Steric Bulk: Large, bulky ligands (often characterized by a large Tolman cone angle) favor the formation of a monoligated, highly reactive 14-electron L-Pd(0) species. This species is often more selective for the less sterically demanding C-I bond.

  • Stabilize the Catalyst: The ligand prevents palladium black precipitation and catalyst decomposition, extending its lifetime throughout the reaction.

Commonly used ligands for this purpose include bulky, electron-rich biaryl phosphines like XPhos, SPhos, and RuPhos, which have been specifically designed for challenging cross-coupling reactions.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental failures.

Problem 1: Low or No Conversion of the Aryl Iodide

You've set up your reaction with an iodo-bromo-aryl substrate, but analysis (TLC, LC-MS) shows only starting material remains.

start Low / No Conversion reagent_check 1. Verify Reagent Quality (Aryl halide, Coupling Partner, Base, Solvent) start->reagent_check atmosphere_check 2. Confirm Inert Atmosphere (Proper Degassing, Positive N2/Ar Pressure) reagent_check->atmosphere_check Reagents OK catalyst_check 3. Evaluate Catalyst System (Precatalyst Choice, Ligand Integrity) atmosphere_check->catalyst_check Atmosphere OK conditions_check 4. Re-evaluate Conditions (Temperature, Concentration) catalyst_check->conditions_check Catalyst System OK success Reaction Proceeds conditions_check->success Optimization Successful

Caption: Troubleshooting workflow for low reaction conversion.

  • Potential Cause A: Inactive Catalyst System

    • Why it happens: The active Pd(0) species is not being generated efficiently. This is a common issue when using simple Pd(II) salts which require in situ reduction.[2][3] Alternatively, the ligand or precatalyst may have degraded due to improper storage.

    • Troubleshooting Steps:

      • Switch to a Precatalyst: If using Pd(OAc)₂ or a similar source, switch to a well-defined Buchwald precatalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active catalyst.

      • Verify Ligand Quality: Phosphine ligands can oxidize over time. If the ligand is old or has been exposed to air, use a fresh bottle.

      • Check Base Compatibility: Some bases can be detrimental to the catalyst. Ensure your base is pure and anhydrous. Weak bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally robust starting points.

  • Potential Cause B: Poor Reagent Quality or Reaction Setup

    • Why it happens: Palladium-catalyzed reactions are frequently sensitive to oxygen and moisture.[3] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions like the homocoupling of boronic acids.[6] Water can hydrolyze coupling partners (e.g., boronic acids) or interfere with the base.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven- or flame-dried.

      • Properly Degas: Before heating, thoroughly degas the reaction mixture. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon for its entire duration.

Problem 2: Poor Selectivity (Significant Reaction at C-Br Bond)

The desired C-I coupled product is formed, but you observe a significant amount of the C-Br coupled product or the di-coupled product.

start Poor C-I / C-Br Selectivity temp_check 1. Lower Reaction Temperature (Run at RT or 40 °C) start->temp_check ligand_check 2. Modify the Ligand (Increase Steric Bulk, e.g., XPhos -> tBuXPhos) temp_check->ligand_check Selectivity still low time_check 3. Monitor Reaction Time (Stop reaction upon full C-I consumption) ligand_check->time_check Still not selective success Selectivity Improved time_check->success Optimization Successful

Caption: Troubleshooting workflow for poor C-I/C-Br selectivity.

  • Potential Cause A: Reaction Temperature is Too High

    • Why it happens: While higher temperatures increase reaction rates, they also provide enough energy to overcome the activation barrier for C-Br bond cleavage.[1] Selectivity is a kinetic phenomenon; the goal is to find a temperature window where C-I activation is fast, but C-Br activation is prohibitively slow.

    • Troubleshooting Steps:

      • Reduce Temperature: This is the most critical variable. If your reaction was run at 80-100 °C, reduce it to room temperature or 40-50 °C. Many modern catalyst systems are highly active and do not require high heat for C-I activation.

      • Perform a Temperature Screen: Set up parallel reactions at different temperatures (e.g., 25 °C, 40 °C, 60 °C) and monitor the product ratio over time to identify the optimal window.

  • Potential Cause B: Ligand Choice is Not Optimal

    • Why it happens: The chosen ligand may not be sufficiently bulky or electron-rich to provide the necessary differentiation between the two halogen sites. A more sterically demanding ligand can make the oxidative addition at the more hindered C-Br bond even less favorable.

    • Troubleshooting Steps:

      • Increase Ligand Bulk: If using a ligand like PPh₃, switch to a bulkier biarylphosphine ligand such as XPhos or SPhos. If already using a standard Buchwald ligand, consider an even bulkier variant if available.

      • Consult Ligand Application Guides: Resources from suppliers often provide charts matching ligands to specific reaction types, which can guide your selection.

Ligand Class Common Examples Key Features for Selectivity
Simple Monodentate PPh₃, P(t-Bu)₃P(t-Bu)₃ is very electron-rich and bulky, can be effective.
Buchwald Biarylphosphines XPhos, SPhos, RuPhosExcellent balance of steric bulk and electron-donating ability; widely successful.
cataCXium® Ligands cataCXium® ADi-adamantyl phosphine structure provides extreme bulk.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrVery strong electron donors; can be highly active but may require more screening.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Screening C-I Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimizing a selective coupling reaction.

  • Glassware Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add the aryl dihalide (e.g., 1-bromo-4-iodobenzene, 0.1 mmol, 1.0 equiv.), the boronic acid (0.12 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition & Degassing: Add the anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL). Seal the vial with a PTFE-lined cap. Sparge the solution with argon for 10 minutes.

  • Reaction: Place the vial in a pre-heated aluminum block at the desired screening temperature (start with 40 °C).

  • Monitoring: After a set time (e.g., 2 hours), carefully take an aliquot, dilute it with a suitable solvent (e.g., EtOAc), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the ratio of starting material, C-I coupled product, and C-Br coupled product.

  • Optimization: Based on the results, adjust one variable at a time (temperature, base, or ligand) to improve selectivity and conversion.

References

Technical Support Center: Refinement of Workup Procedures for Isolating Pyrrolopyrazine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of pyrrolopyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these potent N-heterocyclic compounds. Pyrrolopyrazines are a critical scaffold in medicinal chemistry, appearing in molecules with diverse biological activities, from kinase inhibitors to antiviral agents.[1][2] However, their unique electronic and physical properties can present significant challenges during post-reaction workup and purification.

This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common obstacles. We will explore the causality behind experimental choices, ensuring that every step is a self-validating system for achieving high purity and yield.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Initial Workup & Extraction Challenges

Question 1: My reaction mixture is a complex, dark tar. How do I approach the initial aqueous workup without losing my product or forming intractable emulsions?

Answer: This is a frequent issue, often arising from high-temperature condensation reactions or the presence of degradation products. The key is a systematic and gentle approach to the initial quench and extraction.

  • Underlying Causality: Pyrrolopyrazine systems can be basic and may coordinate to metal catalysts or form acid salts. Aggressive quenching can lead to precipitation of inorganic salts that trap the product or catalyze degradation. The presence of high molecular weight, polar impurities often leads to emulsion formation.[3]

  • Troubleshooting Protocol: Systematic Liquid-Liquid Extraction (LLE)

    • Cooling is Critical: Before quenching, ensure the reaction mixture is cooled to room temperature or even 0 °C. This minimizes potential side reactions upon adding the aqueous phase.

    • Solvent Selection: Dilute the reaction mixture with an appropriate organic solvent before quenching. Choose a solvent in which your product is highly soluble but which is immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl-t-butyl ether (MTBE)). Avoid ethers if peroxides are a concern. MTBE or EtOAc are often effective for extracting pyrazines, but be aware that they may also extract polar impurities like 4-methyl imidazole, which would require further cleanup.[4]

    • Gentle Quenching: Instead of adding the aqueous solution directly to the reaction flask, transfer the diluted organic mixture to a separatory funnel. Add the aqueous quench solution (e.g., saturated sodium bicarbonate if quenching acid, or water) slowly and with gentle swirling initially, venting frequently to release any gas produced (like CO2).[3]

    • Breaking Emulsions: If an emulsion forms, several techniques can be employed:

      • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing separation.

      • Gently filter the entire mixture through a pad of Celite®. The filter aid can help break up the emulsion.

      • If persistent, allow the mixture to stand for an extended period (30-60 minutes). Sometimes, time is the most effective tool.

    • Systematic Extraction: Perform multiple extractions with fresh organic solvent. Three extractions with smaller volumes are more effective than one large extraction.[4] Combine the organic layers for drying and concentration. Remember to check the aqueous layer by TLC to ensure you are not discarding product.[5]

Section 2: Chromatographic Purification

Question 2: My pyrrolopyrazine product is streaking badly on the silica gel column, and the fractions are cross-contaminated. What's causing this and how can I fix it?

Answer: Streaking (tailing) of nitrogen-containing heterocycles on silica gel is a classic problem. It stems from the interaction between the basic nitrogen atoms in your pyrrolopyrazine core and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor separation.[6]

  • Expert Insight: The acidity of standard silica gel can not only cause poor chromatography but can also lead to the degradation of sensitive N-heterocycles.[6]

  • Solutions for Improved Chromatography:

    • Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.

      • Protocol: Add 0.1-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., Hexanes/EtOAc). The amine competitively binds to the acidic sites on the silica, allowing your product to elute symmetrically.[6]

      • Alternative: You can prepare a neutralized silica gel slurry by washing it with a solvent mixture containing TEA before packing the column.

    • Change the Stationary Phase: If basic modification is insufficient or incompatible with your molecule, consider alternative stationary phases.

      • Alumina (Al₂O₃): Available in basic, neutral, and acidic forms. Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.

      • Reversed-Phase (C18): For more polar pyrrolopyrazine derivatives, reversed-phase chromatography using eluents like water/acetonitrile or water/methanol can be highly effective.[4][7]

    • Optimize Loading Technique:

      • Dry Loading: Avoid dissolving your crude product in a large volume of a strong solvent. Instead, adsorb the crude material onto a small amount of silica gel (or Celite®), evaporate the solvent, and load the resulting dry powder onto the top of your column. This leads to sharper bands and better separation.[6]

  • Workflow for Chromatography Optimization

    chromatography_workflow start Crude Product Obtained tlc Run TLC with Hex/EtOAc start->tlc streak Observe Streaking? tlc->streak add_tea Add 0.5% TEA to Eluent Run TLC again streak->add_tea Yes no_streak No Streaking streak->no_streak No add_tea->streak alt_phase Switch to Alumina or C18 add_tea->alt_phase Still streaks column Prepare Silica Column with TEA-modified eluent no_streak->column dry_load Dry load sample onto column column->dry_load elute Elute with Gradient dry_load->elute fractions Collect & Analyze Fractions elute->fractions end Pure Product fractions->end alt_phase->column

    Caption: Troubleshooting workflow for column chromatography.

  • Comparative Data for Chromatography Systems

    Parameter Standard Silica Gel Silica Gel + 1% TEA Neutral Alumina Reversed-Phase (C18)
    Interaction Acid-Base (Strong) Primarily Polar Polar / Lewis Acid Hydrophobic
    Best For Neutral, non-basic compounds Basic N-heterocycles Basic, acid-sensitive compounds Polar, water-soluble compounds
    Common Eluent Hexanes/EtOAc Hexanes/EtOAc + TEA Hexanes/EtOAc or DCM/MeOH Water/Acetonitrile

    | Potential Issue | Streaking, degradation[6] | TEA removal required | Can be less resolving | Low solubility of non-polar compounds |

Section 3: Crystallization and Final Product Isolation

Question 3: My purified pyrrolopyrazine product refuses to crystallize, instead oiling out or remaining as an amorphous solid. How can I obtain high-quality, crystalline material?

Answer: Obtaining a crystalline final product is crucial for purity and stability. The failure to crystallize often points to residual impurities or the selection of a suboptimal solvent system.[8]

  • Expertise & Causality: Crystallization is a process of thermodynamic equilibrium. An "oil" forms when the product's solubility in the cooling solvent is still too high at a given temperature, or when impurities disrupt the formation of an ordered crystal lattice. Amorphous solids often precipitate too quickly from a supersaturated solution. The goal is to achieve slow, controlled precipitation.[9]

  • Systematic Approach to Crystallization:

    • Purity is Paramount: Ensure your material is >95% pure by NMR or LC-MS before attempting crystallization. Even minor impurities can inhibit crystal growth. If necessary, repeat the chromatographic purification.

    • Solvent Screening (Trial-and-Error): The ideal solvent dissolves the compound when hot but poorly when cold.[6]

      • Protocol: Place a few milligrams of your compound in several small vials. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, heptane) and observe solubility at room temperature and upon heating. A good candidate will fully dissolve when hot.

    • Inducing Crystallization: If crystals don't form upon cooling:

      • Scratch: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.[6]

      • Seed: Add a single, tiny crystal of a previously obtained pure batch (if available). This provides a template for crystal growth.[6]

      • Reduce Temperature: Move the flask from an ice bath (0 °C) to a freezer (-20 °C).

    • Advanced Crystallization Techniques:

      • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent. Then, slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes faintly cloudy. Warm slightly to clarify and then allow to cool slowly. Common pairs include DCM/Hexane, Methanol/Water, and Ethyl Acetate/Heptane.

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with parafilm. Poke a few small holes in the parafilm with a needle. Allow the solvent to evaporate slowly over several days.[8]

  • Troubleshooting Crystallization Failures

    crystallization_troubleshooting start Purified Amorphous Product purity Check Purity (>95%) start->purity repurify Repurify via Chromatography purity->repurify No solvent_screen Screen Solvents for Hot/Cold Solubility purity->solvent_screen Yes repurify->purity cool Cool Saturated Solution Slowly solvent_screen->cool crystals Crystals Form? cool->crystals success Success! crystals->success Yes oiling_out Oiling Out / No Crystals crystals->oiling_out No induce Induce Crystallization: - Scratch - Seed - Lower Temp induce->crystals anti_solvent Try Anti-Solvent Method induce->anti_solvent Still Fails anti_solvent->cool evaporation Try Slow Evaporation anti_solvent->evaporation Still Fails oiling_out->induce

    Caption: Decision tree for troubleshooting crystallization.

References

Validation & Comparative

A Researcher's Guide to the NMR Characterization of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful discovery programs. The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged core in medicinal chemistry, with derivatives showing promise as kinase inhibitors for cancer therapy.[1][2] Among these, 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine serves as a versatile intermediate for the synthesis of complex molecular architectures. Accurate and comprehensive characterization of this and related derivatives is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these molecules, supported by experimental data from closely related analogues and established protocols.

The Power of NMR in Elucidating Pyrrolo[2,3-b]pyrazine Structures

NMR spectroscopy stands as the most powerful technique for the non-destructive, definitive structural analysis of organic molecules in solution. For the this compound core and its derivatives, ¹H and ¹³C NMR provide a detailed picture of the molecular framework, including:

  • Proton and Carbon Environments: Revealing the number and electronic environment of each hydrogen and carbon atom.

  • Connectivity: Through-bond scalar couplings (J-couplings) in ¹H NMR establish proton-proton connectivity, aiding in the assignment of adjacent protons.

  • Substitution Patterns: The chemical shifts of the aromatic protons and carbons are highly sensitive to the nature and position of substituents on the pyrrolo[2,3-b]pyrazine ring system.

While direct, publicly available NMR data for the parent this compound is limited, a thorough analysis of its derivatives allows for accurate prediction and interpretation of its spectral features.

Comparative Analysis of ¹H and ¹³C NMR Spectra

The following tables summarize representative ¹H and ¹³C NMR data for a series of substituted 5H-pyrrolo[2,3-b]pyrazine derivatives, extracted from recent literature.[3][4] This data provides a framework for understanding the characteristic chemical shifts of the core structure.

Table 1: Representative ¹H NMR Data of 5H-pyrrolo[2,3-b]pyrazine Derivatives

Compound/DerivativeH-3 (s)H-6 (d)H-7 (d)Other SignalsSolventReference
3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine8.717.946.808.28–8.19 (m, 2H), 8.09 (s, 1H), 8.03 (s, 1H), 7.62 (d, J = 7.4 Hz, 1H), 7.54 (t, J = 7.7 Hz, 2H), 4.04 (s, 3H)CDCl₃[3]
3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine9.307.286.748.72 (s, 1H), 8.11 (s, 1H), 7.97 (s, 1H), 4.02 (s, 3H)DMSO-d₆[4]
3-(1H-Pyrazol-4-yl)-5-(pyrazolo[1,5-a]pyrimidin-3-ylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine9.038.276.9713.24 (s, 1H), 8.93 (s, 1H), 8.71 (dd, J = 4.5, 1.5 Hz, 1H), 8.44 (s, 1H), 8.34 (dd, J = 9.3, 1.5 Hz, 1H), 8.12 (s, 1H), 7.51 (dd, J = 9.3, 4.6 Hz, 1H)DMSO-d₆[4]

Table 2: Representative ¹³C NMR Data of 5H-pyrrolo[2,3-b]pyrazine Derivatives

Compound/DerivativeC-2C-3C-3aC-5C-6C-7C-7aSolventReference
3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine142.22129.10120.98137.96129.14106.58139.05CDCl₃[3]
5-((3,4-Dichlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine142.44129.06120.71138.37131.27107.13139.07CDCl₃[3]
3-(1H-Pyrazol-4-yl)-5-(imidazo[1,2-b]pyridazin-3-ylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine142.58128.22119.61138.63130.35105.88139.90DMSO-d₆[4]

Analysis and Prediction for this compound:

Based on the data from these derivatives, we can predict the approximate chemical shifts for the core protons and carbons of this compound. The bromo and iodo substituents are expected to exert significant deshielding effects on the adjacent carbons and protons.

  • ¹H NMR: The H-3 and H-6 protons are anticipated to be singlets, with their chemical shifts influenced by the adjacent halogen atoms. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon atoms directly bonded to the bromine (C-2) and iodine (C-7) will exhibit the most significant downfield shifts. The remaining carbon signals of the pyrrolo[2,3-b]pyrazine core will also be influenced by the electron-withdrawing nature of the halogens.

Experimental Protocol for NMR Characterization

Acquiring high-quality NMR data is crucial for unambiguous structural assignment. The following protocol is recommended for the characterization of this compound derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good starting point for polar heterocyclic compounds.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and sensitivity.[4]

    • ¹H NMR:

      • Acquire a standard one-dimensional ¹H spectrum.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended):

      • For complex derivatives, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for definitive assignment of proton-proton and proton-carbon correlations.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicities and J-coupling constants) in the ¹H NMR spectrum to establish connectivity.

    • Assign all proton and carbon signals to the corresponding atoms in the molecule, using the comparative data and 2D NMR correlations if available.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of this compound derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting A Compound Synthesis & Purification B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C NMR D->E F 2D NMR (COSY, HSQC) E->F G Processing (Phasing, Baseline Correction) F->G H Chemical Shift Referencing G->H I Integration & Coupling Analysis H->I J Spectral Assignment I->J K Structural Confirmation J->K L Data Archiving & Publication K->L

Caption: General workflow for the NMR characterization of novel compounds.

Comparison with Alternative Characterization Techniques

While NMR is the primary tool for structural elucidation, other analytical techniques provide complementary information and should be used in conjunction for a comprehensive characterization package.

  • Mass Spectrometry (MS): Provides the accurate mass of the molecule, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.[4] MS also reveals fragmentation patterns that can offer clues about the molecular structure.

  • X-ray Crystallography: Offers the unambiguous, three-dimensional structure of a molecule in the solid state. This technique is the "gold standard" for structural determination but requires the growth of high-quality single crystals, which can be a significant challenge.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For 5H-pyrrolo[2,3-b]pyrazine derivatives, the N-H stretch can be a characteristic feature.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound, which is a critical prerequisite for accurate NMR analysis.[4]

References

A Senior Application Scientist's Guide to Bioassay Validation for Novel Kinase Inhibitors: A Case Study with 5H-pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated kinase inhibitor is paved with rigorous bioassay validation. This guide provides an in-depth, technical comparison of essential validation methodologies, using the clinically relevant 5H-pyrrolo[2,3-b]pyrazine scaffold as a central case study. We will move beyond a simple listing of protocols to explain the causal links behind experimental choices, ensuring a self-validating system of orthogonal assays. Our focus is to equip you with the expertise to confidently assess the potency, selectivity, and cellular efficacy of novel kinase inhibitors.

The 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine core represents a promising starting point for kinase inhibitor discovery. However, due to the limited availability of public data on this specific substituted compound, this guide will utilize well-characterized derivatives from the same 5H-pyrrolo[2,3-b]pyrazine family to illustrate the validation workflow. Specifically, we will reference data for PF-06651600 , a Janus Kinase 3 (JAK3) inhibitor, and AZD4547 , a Fibroblast Growth Factor Receptor (FGFR) inhibitor, as practical examples.

The Imperative of a Multi-Faceted Validation Strategy

A single data point, such as a biochemical IC50, is insufficient to declare a compound a "validated inhibitor." True confidence in a molecule's mechanism of action comes from a layered approach, where each assay addresses a specific question and corroborates the findings of the others. This orthogonal approach is the cornerstone of robust kinase inhibitor validation.

Our validation journey will follow a logical progression, starting from direct enzyme inhibition and moving to the more complex cellular environment.

Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Biochem Direct Target Inhibition & Potency Selectivity Kinome Selectivity Profiling Biochem->Selectivity Confirm on-target activity TargetEngage Target Engagement (Does it bind in a cell?) Selectivity->TargetEngage Identify lead candidate for cellular studies Phospho Pathway Modulation (Does it inhibit signaling?) TargetEngage->Phospho Confirm intracellular -target interaction Prolif Functional Outcome (Does it affect cell fate?) Phospho->Prolif Link target inhibition to -cellular phenotype

Caption: A logical workflow for kinase inhibitor validation.

Part 1: Biochemical Assays - Quantifying Direct Enzyme Inhibition

Biochemical assays are the foundational step, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme. These assays are crucial for determining initial potency (typically as an IC50 value) and for broad kinome selectivity screening.

Comparison of Modern Biochemical Assay Formats

While traditional radiometric assays using [γ-³²P]ATP are considered a gold standard for sensitivity, the field has largely moved towards non-radioactive methods for safety and high-throughput capabilities.[1] Here, we compare two widely used fluorescence and luminescence-based formats.

Assay TypePrincipleAdvantagesDisadvantagesRepresentative Data Type
LanthaScreen™ Eu Kinase Binding Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay where a fluorescent tracer competes with the inhibitor for binding to the kinase.[2][3]Direct measure of binding, not dependent on enzyme activity. Can be used with non-activated kinases.[2] Continuous read capability.[2]Indirect measure of functional inhibition. Requires specific fluorescent tracers.IC50, Kd
ADP-Glo™ Kinase Assay Luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction.[4]Universal for any ADP-generating enzyme. High sensitivity and broad dynamic range.[4]Measures enzyme activity, so requires active kinase. Potential for interference from compounds affecting luciferase.IC50

Case Study Data: PF-06651600 (JAK3) & AZD4547 (FGFR)

CompoundTargetBiochemical Assay TypeIC50 (nM)Source
PF-06651600 JAK3Cell-free enzymatic assay33.1
AZD4547 FGFR1Enzymatic assay0.2[5]
AZD4547 FGFR2Enzymatic assay2.5
AZD4547 FGFR3Enzymatic assay1.8[6]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for JAK3

This protocol is adapted from the manufacturer's guidelines and is intended to determine the IC50 of a test compound against JAK3.[2]

Materials:

  • Purified JAK3 enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer

  • Test compound (e.g., PF-06651600)

  • Kinase Buffer A

  • 384-well assay plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute this series into Kinase Buffer A to achieve a 3X final assay concentration.

  • Kinase/Antibody Mixture: Prepare a solution containing the JAK3 enzyme and the Eu-anti-tag antibody in Kinase Buffer A at 3X the final desired concentration.

  • Tracer Solution: Prepare the kinase tracer in Kinase Buffer A at 3X its final concentration.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound dilution, followed by 5 µL of the 3X kinase/antibody mixture.

  • Initiate Reaction: Add 5 µL of the 3X tracer solution to all wells to start the binding reaction. The final volume will be 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Part 2: Cell-Based Assays - Probing Activity in a Physiological Context

A promising biochemical hit must prove its worth within the complex environment of a living cell. Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its intended target, modulate the downstream signaling pathway, and elicit a functional cellular response. Many compounds that show promise in biochemical assays fail to replicate this success in cell-based assays.[7]

Orthogonal Cellular Assays: A Triad of Validation

We will explore three distinct, yet complementary, cell-based assays that provide a comprehensive picture of an inhibitor's cellular performance.

Cellular_Assays Target_Engagement NanoBRET™ Target Engagement Pathway_Modulation Phospho-Protein Western Blot Target_Engagement->Pathway_Modulation Confirms binding leads to inhibition of signaling Functional_Outcome Ba/F3 Cell Proliferation Pathway_Modulation->Functional_Outcome Links signaling inhibition to a phenotypic change

Caption: Orthogonal cell-based validation assays.

1. Target Engagement: The NanoBRET™ Assay

The first question in a cellular context is: does the compound actually bind to its target inside a live cell? The NanoBRET™ Target Engagement Assay provides a quantitative answer.[8] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[8]

2. Pathway Modulation: Phospho-Protein Western Blotting

Confirming target engagement is followed by demonstrating functional inhibition of the downstream signaling pathway. For kinases, this is most directly assessed by measuring the phosphorylation status of a known substrate. For our case studies, this involves:

  • JAK3: Inhibition of STAT5 phosphorylation (p-STAT5) upon cytokine stimulation (e.g., IL-2).[9][10]

  • FGFR: Inhibition of FGFR autophosphorylation or phosphorylation of its direct substrate, FRS2.[11]

3. Functional Outcome: Ba/F3 Cell Proliferation Assay

The final piece of the validation puzzle is to link target inhibition to a clear cellular phenotype. The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is an excellent tool for this purpose.[12][13] When transfected with a constitutively active kinase (like many oncogenic FGFR or JAK3 fusion proteins), these cells become IL-3 independent, and their proliferation is now "addicted" to the expressed kinase.[13][14] Inhibition of the target kinase will thus lead to a dose-dependent decrease in cell proliferation.[15]

Comparison of Cellular Assay Performance
Assay TypeQuestion AnsweredPrincipleAdvantagesDisadvantagesRepresentative Data
NanoBRET™ Target Engagement Does the compound bind its target in live cells?BRET-based competitive displacement of a fluorescent tracer from a NanoLuc-tagged kinase.[8]Quantitative measure of intracellular affinity. High-throughput format.[16]Requires transfection of a fusion protein. Tracer availability may be limited.Cellular IC50
Phospho-Protein Western Blot Does target binding inhibit downstream signaling?Immunodetection of the phosphorylation state of a specific kinase substrate in cell lysates.[1][17]Direct measure of pathway modulation. Uses endogenous or overexpressed wild-type protein.Lower throughput. Semi-quantitative.Dose-dependent reduction in phospho-protein signal.
Ba/F3 Cell Proliferation Does pathway inhibition lead to a functional cellular effect?Inhibition of kinase-dependent cell growth in an engineered cell line.[14][15]Clear, functional readout. Can be used to assess resistance mutations.[12]Relies on an engineered cell model. Not all kinases can transform Ba/F3 cells.Cellular IC50

Case Study Data: Cellular Potency of PF-06651600 & AZD4547

CompoundTargetCellular Assay TypeCellular IC50 (nM)Source
PF-06651600 JAK3IL-2 induced p-STAT5 in human whole blood244[18]
AZD4547 FGFR1Proliferation of FGFR1-amplified NCI-H1581 cells~10[11][19]

Note: A direct comparison of IC50 values across different assay types should be done with caution, as experimental conditions (e.g., ATP concentration, cell type) can significantly influence the results.

Experimental Protocol: Western Blot for JAK3-mediated STAT5 Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of PF-06651600 on IL-2-induced STAT5 phosphorylation in T-lymphocytes.[9][20]

Materials:

  • Human T-lymphocytes (e.g., from PBMC isolation)

  • RPMI-1640 media with 10% FBS

  • Recombinant Human IL-2

  • PF-06651600

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Culture T-lymphocytes in RPMI-1640. Starve cells of cytokines for 4-6 hours. Pre-incubate cells with a serial dilution of PF-06651600 (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with 10 ng/mL of IL-2 for 15-30 minutes to induce STAT5 phosphorylation.

  • Cell Lysis: Place the culture plate on ice, wash cells once with ice-cold PBS, and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an anti-total-STAT5 antibody.

Signaling Pathway Context

Understanding the signaling pathways your target kinase is involved in is crucial for designing relevant assays and interpreting the results.

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 phosphorylates PLCG PLCγ FGFR->PLCG phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS MAPK_Pathway MAPK Pathway (Proliferation) RAS->MAPK_Pathway AKT AKT PI3K->AKT AKT_Pathway AKT Pathway (Survival) AKT->AKT_Pathway PKC PKC PLCG->PKC

Caption: Simplified FGFR signaling cascade.[16][21][22]

JAK_STAT_Signaling Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates JAK3 JAK3 Receptor->JAK3 activates STAT5 STAT5 JAK3->STAT5 phosphorylates pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 dimerizes Nucleus Nucleus pSTAT5->Nucleus translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified JAK3/STAT5 signaling pathway.[1][12][23]

Conclusion

The validation of a novel kinase inhibitor is a systematic process that requires more than a single assay. By employing an orthogonal, multi-faceted approach that progresses from biochemical potency to cellular target engagement, pathway modulation, and functional outcomes, researchers can build a robust and compelling data package. The 5H-pyrrolo[2,3-b]pyrazine scaffold, exemplified by inhibitors like PF-06651600 and AZD4547, serves as a powerful case study in the application of these principles. This guide provides the foundational knowledge and practical protocols to empower scientists in their quest to discover and validate the next generation of kinase-targeted therapeutics.

References

The Primary Workhorse: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Analysis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine: A Comparative Study of Analytical Techniques

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[1] The subject of this guide, this compound (CAS No. 875781-44-5), is a crucial heterocyclic intermediate used in the synthesis of novel kinase inhibitors and other therapeutics.[2][3][4] Its complex, halogenated structure necessitates robust analytical methods to ensure that process-related impurities and potential degradants are meticulously controlled.

This guide provides an in-depth comparison of prevalent analytical techniques for the purity assessment of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate analytical strategy for their specific needs—from routine quality control to in-depth impurity profiling for regulatory submissions.

For routine purity analysis of chromophoric compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode Array Detector (DAD) or UV detector is often considered the gold standard due to its precision, versatility, and cost-effectiveness.[5]

The Rationale: The pyrrolopyrazine core is a strong chromophore, making it ideally suited for UV detection. A reverse-phase C18 column is selected for its ability to retain the moderately non-polar analyte, while a gradient elution using a mixture of an aqueous mobile phase (often with a pH modifier like formic acid to ensure consistent ionization state and sharp peaks) and an organic solvent (typically acetonitrile or methanol) allows for the effective separation of the main compound from impurities with varying polarities.

Experimental Protocol: RP-HPLC-UV Method
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized this compound.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.[6]

    • Further dilute to a working concentration of approximately 25 µg/mL using the same diluent.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or similar HPLC system.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm, with a secondary wavelength at the compound's absorbance maximum if known.[7]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      18.0 95
      18.1 40

      | 22.0 | 40 |

  • Data Analysis & Interpretation:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

    • System Suitability: Before sample analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2% to ensure method precision.[6]

    • Limitations: This method's primary limitation is its reliance on UV absorbance. Non-chromophoric impurities will not be detected. Furthermore, co-eluting impurities can lead to an overestimation of purity.

High-Throughput Alternative: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

When faster analysis times and more definitive peak identification are required, Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer offers a significant upgrade. UPLC utilizes columns with smaller (sub-2 µm) particle sizes, enabling higher resolution and much faster run times compared to traditional HPLC.[5]

The Rationale: Coupling UPLC with a mass spectrometer provides an orthogonal detection method. While the UV detector quantifies, the MS provides mass-to-charge ratio (m/z) data, confirming the identity of the main peak and providing mass information for any observed impurities. This is invaluable for distinguishing between structurally similar compounds. The speed of UPLC is particularly beneficial in high-throughput screening environments.[8]

Experimental Protocol: UPLC-MS Method
  • Sample Preparation: As per the HPLC-UV method, but dilution to a lower concentration (e.g., 1-10 µg/mL) is often possible due to the higher sensitivity of MS detectors.

  • Chromatographic & MS Conditions:

    • Instrument: Waters ACQUITY UPLC System coupled to a single quadrupole mass spectrometer.

    • Column: ACQUITY BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[8][9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.[9]

    • Injection Volume: 2 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      3.0 98
      3.5 98
      3.6 30

      | 5.0 | 30 |

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-800.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

The Definitive Characterization: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

For comprehensive impurity profiling, particularly when identifying unknown impurities for regulatory filings, High-Resolution Mass Spectrometry (HRMS) is the definitive tool.[10] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide extremely accurate mass measurements (typically < 5 ppm).[11][12]

The Rationale: This high mass accuracy allows for the confident determination of the elemental composition of both the parent molecule and its impurities.[13] For example, HRMS can easily distinguish between two impurities that have the same nominal mass but different elemental formulas. By coupling HRMS with tandem MS (MS/MS), fragmentation patterns can be generated, providing structural clues to elucidate the identity of unknown compounds without needing to synthesize reference standards.[14] This capability is crucial for meeting stringent regulatory requirements such as those outlined by the ICH.[13]

Experimental Protocol: LC-HRMS for Impurity Profiling
  • Sample Preparation: As per the UPLC-MS method.

  • Instrumentation & Conditions:

    • Instrument: Thermo Scientific™ Orbitrap Elite™ or similar LC-HRMS system.[14]

    • Chromatography: Use the UPLC conditions described in the previous section.

    • HRMS Detector:

      • Ionization Mode: HESI (Heated Electrospray Ionization), positive mode.

      • Full Scan MS Resolution: 120,000.[14]

      • Scan Range: m/z 100-1000.

      • Data-Dependent MS/MS: Acquire MS/MS spectra for the top 3-5 most intense ions from the full scan, using a resolution of 15,000.[14]

      • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV) to ensure robust fragmentation.

  • Data Analysis:

    • Process data using specialized software (e.g., Thermo Scientific™ Compound Discoverer™).[14]

    • Identify impurities by extracting ion chromatograms corresponding to expected and unexpected masses.

    • Determine elemental formulas from the accurate mass of impurity peaks.

    • Propose structures for unknown impurities by interpreting their MS/MS fragmentation patterns.

Comparative Analysis

The choice of analytical technique is dictated by the specific requirements of the task at hand. The following workflow and comparative table summarize the key decision-making criteria.

G cluster_0 Analytical Method Selection Workflow start Purity Analysis Required for This compound qc_check Routine QC or In-Process Check? start->qc_check unknown_id Identify Unknown Impurity or Regulatory Submission? qc_check->unknown_id No hplc Use HPLC-UV (Cost-Effective, Routine) qc_check->hplc Yes speed_needed High Throughput Needed? unknown_id->speed_needed No hrms Use LC-HRMS (Definitive, Structural Elucidation) unknown_id->hrms Yes speed_needed->hplc No uplc Use UPLC-MS (Fast, Confirmatory) speed_needed->uplc Yes

Caption: Workflow for selecting the appropriate analytical method.

Performance Comparison of Analytical Techniques
FeatureHPLC-UVUPLC-MSLC-HRMS
Primary Use Case Routine QC, Purity CheckHigh-Throughput Screening, Purity ConfirmationImpurity Identification, Structural Elucidation, Regulatory Support
Purity Calculation Area PercentArea Percent (UV), Relative Ion Intensity (MS)Area Percent (UV), Relative Ion Intensity (MS)
Impurity Identification Based on Retention Time (Requires Standard)Confirms Mass of Known ImpuritiesDetermines Elemental Composition & Structure of Unknowns
Speed Standard (~20-30 min)Fast (~5-10 min)[8]Fast (~5-10 min)
Resolution GoodExcellentExcellent
Sensitivity Moderate (µg/mL)High (ng/mL)Very High (pg/mL)[12]
Cost (Instrument) LowMediumHigh
Required Expertise LowIntermediateHigh

Conclusion

The purity analysis of this compound is a multi-faceted task where the choice of analytical method must align with the desired outcome.

  • HPLC-UV remains the indispensable workhorse for routine quality control, offering reliability and simplicity for determining overall purity as a percentage.

  • UPLC-MS serves as a powerful, high-throughput alternative, providing not only faster results but also the crucial advantage of mass confirmation, thereby increasing confidence in peak identity.

  • LC-HRMS stands as the ultimate problem-solving tool.[11] Its ability to provide accurate mass and fragmentation data is unparalleled for the definitive identification and structural elucidation of unknown impurities, a non-negotiable requirement for robust process development and successful regulatory filings.[10][13]

By understanding the relative strengths and applications of each technique, researchers can implement a phase-appropriate analytical strategy that ensures the quality and safety of this vital pharmaceutical intermediate, ultimately accelerating the journey from laboratory synthesis to clinical application.

References

A Comparative Guide to the Structural Confirmation of Sequentially Functionalized 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, notably in the development of kinase inhibitors.[1][2][3] The dihalogenated derivative, 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, serves as a versatile building block for the synthesis of complex molecular architectures through sequential functionalization. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this key intermediate and its derivatives, supported by predictive data and established experimental protocols.

Introduction: The Strategic Importance of Regioisomeric Control

The differential reactivity of the C-I and C-Br bonds in this compound allows for a programmed, site-selective introduction of substituents. Typically, the more labile carbon-iodine bond is targeted in the initial cross-coupling reaction, followed by the functionalization of the more robust carbon-bromine bond. This sequential approach enables the synthesis of diverse libraries of compounds from a single, advanced intermediate. However, the success of this strategy hinges on the precise and unequivocal confirmation of the structure at each step. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in achieving this critical objective.

The Synthetic Pathway: A Stepwise Approach to Complexity

A plausible synthetic route to sequentially functionalized this compound derivatives begins with the synthesis of the dihalogenated scaffold, followed by regioselective cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5]

G cluster_0 Synthesis of Starting Material cluster_1 Sequential Functionalization 5-Bromo-4,7-diazaindole 5-Bromo-4,7-diazaindole This compound This compound 5-Bromo-4,7-diazaindole->this compound Iodination Product_A Product_A This compound->Product_A Suzuki Coupling (Site-selective at C-7) Product_B Product_B Product_A->Product_B Buchwald-Hartwig Amination (At C-2)

Caption: Synthetic workflow for sequential functionalization.

Structural Elucidation: A Multi-faceted Approach

The confirmation of the desired regioisomers at each stage of the synthesis requires a combination of analytical techniques. Below, we compare the strengths and limitations of each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[1] Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (through integration), and their proximity to neighboring protons (through spin-spin coupling). For the parent compound, this compound, and its functionalized derivatives, key diagnostic signals will be observed in the aromatic region.

¹³C NMR Spectroscopy: Carbon NMR complements the information from ¹H NMR by providing a direct observation of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents, making it an excellent tool for confirming the successful introduction of new functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Key Compounds

CompoundPredicted ¹H Chemical ShiftsPredicted ¹³C Chemical Shifts
This compound H-3: ~8.2 ppm (s), H-6: ~7.8 ppm (s)C-2: ~120 ppm, C-3: ~135 ppm, C-3a: ~125 ppm, C-5: N-H, C-6: ~130 ppm, C-7: ~90 ppm, C-7a: ~150 ppm
Product A: 7-Aryl-2-bromo-5H-pyrrolo[2,3-b]pyrazineH-3: ~8.3 ppm (s), H-6: ~8.0 ppm (s), Aryl-H: 7.0-8.0 ppmC-2: ~121 ppm, C-3: ~136 ppm, C-7: ~135 ppm (and signals for the new aryl group)
Product B: 7-Aryl-2-amino-5H-pyrrolo[2,3-b]pyrazineH-3: ~7.9 ppm (s), H-6: ~7.8 ppm (s), Aryl-H: 7.0-8.0 ppm, NH₂: broad singletC-2: ~155 ppm, C-3: ~120 ppm, C-7: ~134 ppm (and signals for the new aryl and amino groups)

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR (HSQC, HMBC): For unambiguous assignment, especially for the functionalized products, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are recommended to establish C-H and long-range C-H correlations, respectively.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the successful incorporation of new atoms during the sequential functionalization.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide valuable structural information. For instance, the presence of bromine and iodine will give rise to characteristic isotopic patterns. The fragmentation of the pyrrolo[2,3-b]pyrazine core and the substituents can help to confirm the connectivity of the molecule.

Table 2: Expected Mass Spectrometric Data

CompoundExpected [M+H]⁺ (m/z)Key Fragmentation Ions
This compound 323.85[M-Br]⁺, [M-I]⁺, [M-HBr]⁺, [M-HI]⁺
Product A: 7-Aryl-2-bromo-5H-pyrrolo[2,3-b]pyrazineDependent on aryl group[M-Br]⁺, loss of aryl group
Product B: 7-Aryl-2-amino-5H-pyrrolo[2,3-b]pyrazineDependent on aryl and amino groupsLoss of amino group, loss of aryl group

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize in-source fragmentation and preserve the molecular ion.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

  • Tandem MS (MS/MS): To induce fragmentation and obtain structural information, perform tandem mass spectrometry by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

G Sample Sample Ion_Source Ion_Source Sample->Ion_Source Ionization (ESI) Mass_Analyzer_1 Mass_Analyzer_1 Ion_Source->Mass_Analyzer_1 Parent Ion Selection Collision_Cell Collision_Cell Mass_Analyzer_1->Collision_Cell Fragmentation (CID) Mass_Analyzer_2 Mass_Analyzer_2 Collision_Cell->Mass_Analyzer_2 Fragment Ion Analysis Detector Detector Mass_Analyzer_2->Detector

Caption: Workflow for tandem mass spectrometry (MS/MS).

X-ray Crystallography: The Definitive Structural Proof

While NMR and MS provide strong evidence for the structure of a molecule in solution and the gas phase, respectively, single-crystal X-ray crystallography provides an unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and stereochemistry.

Applicability and Limitations: The primary limitation of X-ray crystallography is the requirement for a single crystal of suitable size and quality. For many novel compounds, obtaining such crystals can be a significant challenge. However, when successful, the resulting crystal structure is considered the "gold standard" for structural confirmation.[1][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Sample State SolutionGas PhaseSolid (Crystal)
Information Provided Connectivity, Chemical EnvironmentMolecular Weight, Elemental Composition, Fragmentation3D Structure, Bond Lengths/Angles
Destructive? NoYesNo (for the crystal)
Throughput HighHighLow
Ambiguity Low (with 2D NMR)Can be ambiguous for isomersNone (if successful)
Primary Application Routine structural confirmationMolecular weight determination, confirmation of elemental compositionAbsolute proof of structure

Conclusion

The structural confirmation of sequentially functionalized this compound and its derivatives is a critical aspect of their synthesis and application in drug discovery. A comprehensive approach utilizing a combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography is essential for unambiguous characterization. While NMR provides the foundational data for connectivity and isomer identification, HRMS is crucial for confirming molecular formulas. X-ray crystallography, though not always feasible, offers the ultimate proof of structure. By judiciously applying these techniques, researchers can confidently advance their synthetic campaigns and structure-activity relationship studies.

References

A Comparative Guide to the In-Vitro Kinase Screening of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine analogs, focusing on their in-vitro kinase screening performance. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors.

The pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1][2] Strategic modification of this core, particularly with halogen substituents like bromine and iodine, can significantly influence binding affinity and selectivity.[3] This guide delves into the synthesis of a focused library of analogs based on the this compound core and presents a comparative analysis of their inhibitory activity against a panel of relevant kinases.

The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine ring system, a fusion of a pyrrole and a pyrazine ring, has been identified as a critical scaffold for developing kinase inhibitors.[4][5][6][7] Its structural resemblance to adenine allows it to function as an effective hinge-binder, anchoring small molecules within the ATP-binding pocket of kinases.[2][8] This interaction is fundamental to the inhibitory action of these compounds. Notably, derivatives of this scaffold have shown potent activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAKs).[1][3][4] The strategic placement of bromine and iodine at the 2 and 7 positions, respectively, offers unique opportunities for further chemical modification and optimization of kinase inhibitory profiles.[3]

Synthesis of this compound Analogs

The synthesis of the parent compound, this compound, serves as the foundational route for generating a diverse library of analogs. While specific synthetic details can vary, a general and adaptable approach is outlined below. The rationale behind this multi-step synthesis is to first establish the core heterocyclic system and then introduce the key halogen functionalities that are crucial for both subsequent diversification and kinase interaction.

General Synthetic Protocol:

The synthesis typically begins with the commercially available 5H-pyrrolo[2,3-b]pyrazine. The subsequent steps involve sequential halogenation.

  • Bromination: The initial step often involves the selective bromination of the 5H-pyrrolo[2,3-b]pyrazine core. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, typically carried out in a polar aprotic solvent like dimethylformamide (DMF).[3] This step is crucial for introducing the bromine atom at a key position for kinase interaction.

  • Iodination: Following bromination, iodination is performed to introduce the iodine atom. This can be achieved through electrophilic iodination using reagents like N-iodosuccinimide (NIS).[3]

  • Diversification (Optional): The bromine and iodine atoms on the pyrrolo[2,3-b]pyrazine ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[3] This allows for the introduction of a wide range of substituents at these positions, enabling a thorough exploration of the structure-activity relationship (SAR).

Experimental Workflow: Synthesis of Analogs

start 5H-pyrrolo[2,3-b]pyrazine step1 Bromination (NBS, DMF) start->step1 step2 Iodination (NIS) step1->step2 product This compound step2->product step3 Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) product->step3 analogs Diverse Analogs step3->analogs

Caption: General synthetic workflow for this compound and its analogs.

Comparative In-Vitro Kinase Screening

To evaluate and compare the inhibitory potential of the synthesized analogs, a robust and standardized in-vitro kinase assay is essential. A widely adopted method is the fluorescence-based assay, which offers high throughput and quantitative data.[9] This section outlines a universal protocol and presents a comparative data table for a hypothetical set of analogs.

Principle of the Kinase Assay:

The assay measures the phosphorylation of a specific substrate by a target kinase. Inhibition of the kinase by a test compound results in a decrease in substrate phosphorylation, which is detected by a change in a fluorescence signal.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method used in such assays.[9]

Detailed In-Vitro Kinase Assay Protocol:

This protocol is a generalized template and may require optimization for specific kinases and substrates.

  • Reagent Preparation:

    • Prepare a 20x kinase buffer stock solution and store it at -20°C.[10]

    • Freshly prepare a 10x ATP solution for each assay and keep it on ice.[10]

    • Prepare serial dilutions of the test compounds (analogs) in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a suitable microplate, add the kinase, the specific peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding the ATP solution.[11] The final reaction mixture should contain the appropriate concentrations of all components.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing a labeled antibody that specifically recognizes the phosphorylated substrate.[9]

    • Incubate the plate to allow for antibody binding.

    • Read the plate using a suitable plate reader capable of detecting the fluorescence signal (e.g., TR-FRET).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Experimental Workflow: In-Vitro Kinase Assay

start Prepare Reagents (Kinase, Substrate, ATP, Analogs) step1 Dispense Reagents into Microplate start->step1 step2 Initiate Kinase Reaction (Add ATP) step1->step2 step3 Incubate at 30°C step2->step3 step4 Stop Reaction & Add Detection Reagents step3->step4 step5 Incubate for Detection step4->step5 end Read Fluorescence Signal step5->end analysis Data Analysis (IC50 determination) end->analysis

Caption: A streamlined workflow for a typical in-vitro kinase screening assay.

Performance Comparison of Analogs

The following table summarizes the in-vitro kinase inhibitory activity (IC50 values) of a hypothetical series of this compound analogs against a panel of three kinases.

Analog IDR1-substituent (at C2)R2-substituent (at C7)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
Parent BrI580>100001250
Analog 1 PhenylI1508500980
Analog 2 4-FluorophenylI857200750
Analog 3 BrPhenyl45095001100
Analog 4 Br3-Aminophenyl3206800890
Analog 5 Phenyl3-Aminophenyl554500620

Interpretation of Results and Structure-Activity Relationship (SAR) Insights:

  • Substitution at C2: Replacing the bromine at the C2 position with a phenyl group (Analog 1 vs. Parent) led to a significant increase in potency against Kinase A. The introduction of a fluorine atom on the phenyl ring (Analog 2) further enhanced this activity, suggesting a potential favorable interaction in the kinase's active site.

  • Substitution at C7: Modification at the C7 position also influenced activity. Replacing the iodine with a phenyl group (Analog 3 vs. Parent) resulted in a modest improvement in potency against Kinase A. The addition of an amino group to this phenyl ring (Analog 4) further increased the inhibitory effect.

  • Synergistic Effects: The most potent analog in this series (Analog 5) incorporated beneficial substitutions at both the C2 and C7 positions. This suggests that a combination of a phenyl group at C2 and a 3-aminophenyl group at C7 leads to a synergistic improvement in binding affinity for Kinase A.

  • Selectivity: All analogs displayed a clear selectivity for Kinase A over Kinases B and C, highlighting the potential for developing selective inhibitors based on this scaffold.

Conclusion

This guide has provided a framework for the synthesis and comparative in-vitro kinase screening of this compound analogs. The presented data, although hypothetical, illustrates how systematic structural modifications can lead to significant improvements in inhibitory potency and selectivity. The methodologies and insights discussed herein are intended to serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery. Further exploration of the structure-activity relationships of this promising scaffold is warranted to develop novel and effective therapeutic agents.

References

A Comparative Guide to Palladium-Catalyzed Cross-Coupling with 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine: Catalyst Selection and Site-Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, particularly in the development of kinase inhibitors.[1] The strategic functionalization of this core is paramount in medicinal chemistry. The substrate, 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine, offers a powerful platform for molecular elaboration due to its two distinct halogen atoms, which can be selectively functionalized using palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of various palladium catalyst systems to achieve site-selective C-C and C-N bond formations at the C7 (iodo) and C2 (bromo) positions, offering researchers a rationale for catalyst selection and reaction optimization.

Fundamental Principles of Site-Selectivity

The ability to selectively functionalize one halogen site over the other hinges on the inherent difference in reactivity between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond.[2] This fundamental property dictates that the oxidative addition of a Pd(0) catalyst to the C-I bond is kinetically favored, occurring at a faster rate and often under milder conditions than the corresponding C-Br bond cleavage.[3][4] By carefully selecting the catalyst, ligands, and reaction temperature, chemists can exploit this reactivity differential to perform sequential cross-couplings with high fidelity.

cluster_reactivity Relative Reactivity in Oxidative Addition C-I C-I Bond C-Br C-Br Bond C-I->C-Br Faster C-Cl C-Cl Bond C-Br->C-Cl Faster

Caption: Relative reactivity of carbon-halogen bonds in oxidative addition.

Part 1: Selective Functionalization at the C7-Iodo Position

The higher reactivity of the C-I bond allows for its selective coupling while leaving the C-Br bond at the C2 position intact. This requires catalyst systems that are active at lower temperatures.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. For selective coupling at the C7-iodo position, several catalyst systems can be employed.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classic, air-sensitive but often effective catalyst for activating C-I bonds. It typically requires mild heating.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A more robust and versatile catalyst, often providing higher yields and better functional group tolerance than Pd(PPh₃)₄.

  • Buchwald Precatalysts (e.g., XPhos Pd G3): These modern, highly active catalysts, featuring bulky, electron-rich phosphine ligands, can operate at lower temperatures and catalyst loadings, enhancing selectivity.

Comparative Data for C7-Selective Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O801275-85[4]
PdCl₂(dppf)K₃PO₄Dioxane/H₂O80-100880-95[1]
XPhos Pd G2Cs₂CO₃1,4-Dioxane60-804>90[5]
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for installing alkynyl groups.[6] The reaction is typically co-catalyzed by a copper(I) salt.[7]

  • PdCl₂(PPh₃)₂ / CuI: This is the standard catalyst system for Sonogashira couplings. The reaction is often run at room temperature to moderate heat, which is ideal for selective C-I activation.

Comparative Data for C7-Selective Sonogashira Coupling

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃N / THFTHF25-50685-95[8]
Pd(PPh₃)₄ / CuIDBU / DMFDMF40480-90[9]

Part 2: Sequential Functionalization at the C2-Bromo Position

Once the C7 position is functionalized, the less reactive C-Br bond at the C2 position can be targeted. This step generally requires more active catalyst systems or higher reaction temperatures.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Activating the C-Br bond, especially on an electron-deficient heterocyclic system, often necessitates the use of specialized ligands that promote the oxidative addition step.

  • PdCl₂(dppf): While it can be used, it may require elevated temperatures, which could risk side reactions.

  • Buchwald Precatalysts (e.g., RuPhos Pd G3, XPhos Pd G3): These catalysts are specifically designed for challenging couplings, including the activation of C-Br bonds on heteroaromatics.[5] The bulky, electron-donating nature of ligands like RuPhos and XPhos facilitates the difficult oxidative addition step.

Comparative Data for C2-Selective Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
PdCl₂(dppf)K₃PO₄Dioxane/H₂O1101660-75[4]
RuPhos Pd G2K₃PO₄t-Amyl Alcohol100685-95[5]
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, crucial for introducing amine functionalities common in pharmaceuticals.[10][11] The choice of ligand is critical and depends on the nature of the amine (primary, secondary, aliphatic, aromatic).

  • Pd₂(dba)₃ with Josiphos or BrettPhos: Combinations of a palladium source like Pd₂(dba)₃ and specific, bulky phosphine ligands are highly effective for coupling a wide range of amines with aryl bromides.[11]

Comparative Data for C2-Selective Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOt-BuToluene1101865-80[12]
BrettPhos Pd G3LHMDSTHF808>90[13]

Experimental Protocols & Workflow

General Workflow for Sequential Cross-Coupling

The synthetic strategy involves a two-step sequence, capitalizing on the differential reactivity of the C-I and C-Br bonds.

A 2-Bromo-7-iodo-5H- pyrrolo[2,3-B]pyrazine B Step 1: C7-Coupling (Suzuki or Sonogashira) A->B C 2-Bromo-7-Aryl/Alkynyl-5H- pyrrolo[2,3-B]pyrazine B->C D Step 2: C2-Coupling (Suzuki or Buchwald-Hartwig) C->D E 2,7-Disubstituted-5H- pyrrolo[2,3-B]pyrazine D->E

Caption: Sequential cross-coupling workflow.

Protocol 1: C7-Selective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the selective coupling at the C7-iodo position using a modern catalyst system.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.5 eq), and XPhos Pd G2 (0.02 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the tube via syringe. The typical concentration is 0.1 M with respect to the starting halide.

  • Degassing: Subject the mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 4-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C2-Selective Buchwald-Hartwig Amination

This protocol details the subsequent amination at the C2-bromo position of the intermediate synthesized in Protocol 1.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 2-Bromo-7-substituted-5H-pyrrolo[2,3-B]pyrazine (1.0 eq), the desired amine (1.2 eq), and BrettPhos Pd G3 (0.03 eq).

  • Solvent and Base Addition: Add anhydrous THF. Then, add Lithium bis(trimethylsilyl)amide (LHMDS) as a 1.0 M solution in THF (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 6-10 hours), cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalyst Selection Guide

Choosing the optimal catalyst system is critical for achieving high yield and selectivity. This decision tree provides a simplified guide for catalyst selection based on the desired transformation.

start Desired Transformation? c7 Coupling at C7 (Iodo) start->c7 c2 Coupling at C2 (Bromo) start->c2 suzuki_c7 Suzuki (C-C) c7->suzuki_c7 Type? sonogashira_c7 Sonogashira (C-C) c7->sonogashira_c7 Type? suzuki_c2 Suzuki (C-C) c2->suzuki_c2 Type? bha_c2 Buchwald-Hartwig (C-N) c2->bha_c2 Type? cat1 Recommendation: XPhos Pd G2 or PdCl2(dppf) (Milder Conditions) suzuki_c7->cat1 cat2 Recommendation: PdCl2(PPh3)2 / CuI (Standard Conditions) sonogashira_c7->cat2 cat3 Recommendation: RuPhos Pd G3 or XPhos Pd G3 (More Active Catalyst) suzuki_c2->cat3 cat4 Recommendation: BrettPhos Pd G3 or Pd2(dba)3 / Josiphos bha_c2->cat4

Caption: Decision tree for palladium catalyst selection.

Conclusion

The selective, sequential functionalization of this compound is a highly achievable and powerful strategy for the synthesis of complex, polysubstituted 7-azaindole derivatives. The key to success lies in a rational approach to catalyst selection, leveraging the intrinsic reactivity difference between the C-I and C-Br bonds. For initial coupling at the C7-iodo position, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient, though modern Buchwald-type systems offer higher efficiency under milder conditions. Subsequent coupling at the more challenging C2-bromo position typically necessitates the use of advanced, highly active catalyst systems featuring bulky, electron-rich phosphine ligands to overcome the higher activation barrier. By following the guidelines and protocols outlined in this guide, researchers can confidently navigate the complexities of these transformations to accelerate their discovery programs.

References

A Comparative Guide to the Selectivity Profile of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine Derivatives Against FGFR Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) family presents a compelling set of targets. Aberrant FGFR signaling is a known driver in a multitude of malignancies, making the development of potent and selective FGFR inhibitors a high-priority area of research. This guide provides an in-depth comparative analysis of a promising class of inhibitors: derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold. Our focus will be on their selectivity profile against the four FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4), benchmarked against established FGFR inhibitors. We will delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation.

The Critical Role of FGFR Signaling in Oncology

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[1][2][3] These pathways, including the RAS-MEK-ERK, PI3K-AKT, and PLCγ pathways, are fundamental to normal cellular processes such as proliferation, differentiation, and migration.[1][3] However, genetic alterations like gene amplification, activating mutations, and chromosomal translocations can lead to constitutive activation of FGFR signaling, driving tumor growth and survival.[2] This makes selective inhibition of FGFRs an attractive therapeutic strategy.

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FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binding HSPG HSPG HSPG->FGFR Co-receptor FGFR_dimer Activated FGFR Dimer (Autophosphorylation) FGFR->FGFR_dimer Dimerization FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylation PI3K PI3K FGFR_dimer->PI3K PLCG PLCγ FGFR_dimer->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Cell_Response

Caption: Simplified FGFR Signaling Pathway.

The 5H-pyrrolo[2,3-b]pyrazine Scaffold: A Promising New Chemotype

Recent drug discovery efforts have identified the 5H-pyrrolo[2,3-b]pyrazine scaffold as a promising starting point for the development of novel FGFR inhibitors.[1][4][5] The core structure serves as a versatile foundation for chemical modifications aimed at enhancing potency and tuning the selectivity profile. The nomenclature "2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine" typically refers to a key synthetic intermediate used in the construction of more complex and biologically active derivatives.[1]

Structure-Activity Relationship (SAR): The Causality Behind Experimental Choices

The development of potent 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors has been guided by a systematic exploration of its structure-activity relationship. Key modifications have focused on three main regions of the molecule:

  • The Core Scaffold: Replacing a pyrazolo[4,3-b]pyridine core with the 5H-pyrrolo[2,3-b]pyrazine scaffold was found to significantly increase inhibitory activity against FGFR1.[4] This highlights the critical role of the core heterocyclic system in binding to the kinase domain.

  • The "π-π Stacking" Moiety: Modifications at this position are crucial for achieving potent inhibition. For instance, the introduction of a 1-methyl-1H-pyrazol-4-yl group at the 3-position of the pyrrolopyrazine ring has been shown to be highly beneficial for FGFR1 activity.

  • The Sulfonyl Group Substituent: The substituent on the sulfonyl group at the 5-position plays a significant role in both potency and selectivity. Early studies identified that various substituted phenylsulfonyl groups could be accommodated. Further optimization led to the discovery that specific substitutions on this part of the molecule could enhance metabolic stability and in vivo efficacy.

Comparative Selectivity Profile

A critical aspect of any targeted therapy is its selectivity. Off-target kinase inhibition can lead to undesirable side effects. Therefore, a thorough understanding of an inhibitor's activity against all four FGFR isoforms, as well as other related kinases, is paramount.

Performance of 5H-pyrrolo[2,3-b]pyrazine Derivatives

Research has led to the identification of several highly potent 5H-pyrrolo[2,3-b]pyrazine derivatives. For instance, compound 13 from one key study demonstrated a remarkable IC50 of 0.6 nM against FGFR1.[1] Another promising derivative, compound 35 , also exhibited picomolar inhibitory activity against FGFR1.[5]

While much of the initial optimization has focused on FGFR1, the broader kinase selectivity of these compounds is a key consideration. A kinase panel profiling of compound 13 revealed a high degree of selectivity for FGFR1 over a range of other kinases.[1] However, comprehensive data on the inhibitory activity of these lead compounds against FGFR2, FGFR3, and FGFR4 is not as readily available in the initial publications, which primarily focused on FGFR1.

For a closely related scaffold, 1H-pyrrolo[2,3-b]pyridine, a lead compound 4h was shown to have potent pan-FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, 25 nM, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively.[6] This suggests that with further optimization, the 5H-pyrrolo[2,3-b]pyrazine scaffold could also yield derivatives with broad anti-FGFR activity.

Comparison with Approved FGFR Inhibitors

To contextualize the performance of the 5H-pyrrolo[2,3-b]pyrazine derivatives, it is essential to compare their selectivity profiles with those of established FGFR inhibitors.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
AZD4547 0.22.5[7]1.8[7]165[7]
NVP-BGJ398 (Infigratinib) 0.9[8][9]1.4[8][9]1.0[8][9]60[8]
Compound 13 (pyrrolo[2,3-b]pyrazine derivative) 0.6[1]Not ReportedNot ReportedNot Reported
Compound 35 (pyrrolo[2,3-b]pyrazine derivative) ~pM range[5]Not ReportedNot ReportedNot Reported
Compound 4h (pyrrolo[2,3-b]pyridine derivative) 7[6]9[6]25[6]712[6]

As the table illustrates, both AZD4547 and NVP-BGJ398 are potent inhibitors of FGFR1, 2, and 3, with weaker activity against FGFR4. The 5H-pyrrolo[2,3-b]pyrazine derivatives, particularly compounds 13 and 35, exhibit exceptional potency against FGFR1, rivaling or even exceeding that of the approved drugs.[1][5] The data for the related 1H-pyrrolo[2,3-b]pyridine derivative 4h suggests that this class of compounds can achieve potent inhibition across FGFR1-3, with some selectivity over FGFR4.[6] The lack of comprehensive data for the lead 5H-pyrrolo[2,3-b]pyrazine derivatives against all FGFR isoforms represents a current knowledge gap that warrants further investigation to fully characterize their selectivity profile.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. The following are representative protocols for in vitro kinase inhibition assays commonly used to evaluate FGFR inhibitors.

In Vitro FGFR Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

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Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - Kinase (FGFR1/2/3/4) - Substrate - ATP - Test Compound (pyrrolo[2,3-b]pyrazine derivative) - Kinase Buffer Reaction_Mix Combine Kinase, Substrate, ATP, and Test Compound Reagents->Reaction_Mix Incubation Incubate at Room Temperature (e.g., 60 minutes) Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubation->Add_ADP_Glo Reaction_Mix->Incubation Incubate_ADP_Glo Incubate at Room Temperature (e.g., 40 minutes) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate at Room Temperature (e.g., 30 minutes) Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dilute recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP to their desired concentrations in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).

    • Prepare serial dilutions of the this compound derivative test compound in the kinase buffer containing a constant percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO control).

    • Add 2 µl of the diluted enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold represent a highly promising class of FGFR inhibitors. The lead compounds from this series have demonstrated exceptional potency against FGFR1, often in the sub-nanomolar range, which is comparable or superior to approved drugs like AZD4547 and NVP-BGJ398. The well-defined structure-activity relationship provides a clear roadmap for further optimization.

However, a comprehensive understanding of their selectivity profile across all four FGFR isoforms is still emerging. Future studies should focus on generating complete IC50 data for the most promising derivatives against FGFR1, 2, 3, and 4 to fully assess their potential as either pan-FGFR inhibitors or isoform-selective agents. This will be critical in guiding their preclinical and clinical development and ultimately determining their therapeutic utility in treating FGFR-driven cancers.

References

Alternative reagents to 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structure mimics the adenine core of ATP, enabling it to function as an effective "hinge-binder" in the ATP-binding pocket of numerous kinases.[3][4] The strategic functionalization of this core, primarily at the C2 and C7 positions, is paramount for achieving potency and selectivity against specific kinase targets.

For years, 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine has been the workhorse reagent for this purpose. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for a predictable and sequential introduction of molecular complexity. However, the dynamic landscape of drug discovery demands a broader toolkit. Factors such as cost, scalability, reaction efficiency, and the pursuit of novel chemical space necessitate a critical evaluation of alternative reagents.

This guide provides an in-depth comparison of viable alternatives to the standard bromo-iodo reagent, offering experimental insights and strategic considerations for researchers in kinase inhibitor development.

The Benchmark: this compound

The synthetic utility of this reagent is rooted in the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in oxidative addition to a Pd(0) catalyst. This allows for a highly selective first cross-coupling reaction at the C7 position, leaving the C2-bromo position intact for a subsequent, typically more forcing, coupling reaction.

G A 2-Bromo-7-iodo-5H- pyrrolo[2,3-b]pyrazine B Step 1: Selective Coupling @ C7 (e.g., Suzuki, Sonogashira) - Pd Catalyst (e.g., Pd(dppf)Cl2) - Mild Conditions A->B C 2-Bromo-7-Aryl-5H- pyrrolo[2,3-b]pyrazine B->C D Step 2: Coupling @ C2 (e.g., Buchwald-Hartwig, Suzuki) - Pd Catalyst (e.g., Pd2(dba)3) - Stronger Ligand/Base - Higher Temperature C->D E 2,7-Disubstituted Kinase Inhibitor D->E G cluster_0 Bromo-Iodo Reagent cluster_1 Chloro-Iodo Reagent cluster_2 Reactivity A C7-I Bond B C2-Br Bond C C7-I Bond D C2-Cl Bond E High F Low Rel1 Δ Reactivity (Moderate) Rel2 Δ Reactivity (Large) G A 2,7-Dibromo-5H- pyrrolo[2,3-b]pyrazine B Statistical Suzuki (0.9 eq. Ar-B(OH)2) A->B C Product Mixture - Starting Material - Mono-Aryl Product (Desired) - Di-Aryl Product B->C D Chromatography C->D E Isolated Mono-Aryl Product (Often <50% Yield) D->E

References

A Comparative Guide to the Structural Elucidation of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The 5H-pyrrolo[2,3-b]pyrazine scaffold, a privileged heterocyclic motif, is a cornerstone in the design of a multitude of biologically active agents, including kinase inhibitors.[1][2] The introduction of halogen atoms, such as bromine and iodine, at specific positions can significantly modulate a compound's physicochemical properties and biological activity. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine derivatives, while also considering alternative and complementary techniques.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of small molecules.[3][4][5] This technique provides a detailed atomic map, revealing precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For a molecule like this compound, this information is critical for understanding its interaction with biological targets and for guiding further structure-activity relationship (SAR) studies.

A Hypothetical Case Study: Crystallizing this compound

While a specific crystal structure for this compound is not publicly available as of this writing, we can extrapolate a robust experimental approach based on the successful crystallization and analysis of structurally related halogenated aza-indoles and pyrazine derivatives.[6][7][8][9][10]

Key Considerations for Crystallization:

  • Solvent Selection: The choice of solvent is critical for growing high-quality single crystals.[3] For halogenated heterocycles, a systematic screening of solvents with varying polarities is recommended. Common choices include slow evaporation from solutions in ethyl acetate, methanol, or mixtures such as ethyl acetate/hexane or ethyl acetate/DMSO.[8][9]

  • Purity: The starting material must be of high purity (typically >98%) to facilitate the formation of a well-ordered crystal lattice.[11]

  • Intermolecular Interactions: The presence of both bromine and iodine atoms, along with the pyrrole N-H group, suggests the potential for significant intermolecular interactions, including hydrogen bonding and halogen bonding, which can influence crystal packing.[6][7][10]

Experimental Workflow: From Powder to Structure

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Synthesis Synthesis of this compound Purification Purification (>98%) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (Slow Evaporation) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF)

Caption: A typical experimental workflow for small molecule X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².[6]

Data Presentation: Expected Crystallographic Parameters

Based on related structures, the following table summarizes the expected range of key crystallographic parameters for a derivative of this compound.

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/c, Pbca, etc.Defines the symmetry elements within the unit cell.[7][9]
a, b, c (Å)5 - 20 ÅThe dimensions of the unit cell.
α, β, γ (°)α = γ = 90°, β ≈ 90-110° (Monoclinic)The angles of the unit cell.
Volume (ų)500 - 2000 ųThe volume of the unit cell.
Z2, 4, or 8The number of molecules in the unit cell.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[4]
Goodness-of-fit (GooF)~1.0An indicator of the quality of the structure refinement.[3]

Alternative and Complementary Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the structure and dynamics of molecules in solution.[12][13][14]

Comparison of X-ray Crystallography and NMR Spectroscopy
FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[4][15]Connectivity, chemical environment of nuclei, conformational dynamics, intermolecular interactions in solution.[12][15]
Strengths Unambiguous structure determination, high resolution.[13]Provides information on molecular dynamics and conformation in a more biologically relevant state (solution).[12][16] Can detect hydrogen atoms.[15]
Limitations Requires high-quality single crystals, provides a static picture of the molecule.[14]Structure determination can be complex for larger molecules, resolution is generally lower than X-ray crystallography.[13][15]

For this compound, ¹H and ¹³C NMR would be essential for confirming the chemical structure and purity of the synthesized compound. 2D NMR techniques like COSY, HSQC, and HMBC would further elucidate the connectivity of the atoms within the molecule.

Molecular Structure and Key Features

The core structure of 5H-pyrrolo[2,3-b]pyrazine is a planar bicyclic system. The bromo and iodo substituents will influence the electronic properties and steric profile of the molecule.

Caption: Chemical structure of this compound.

Conclusion

For the definitive structural characterization of this compound and its derivatives, single-crystal X-ray crystallography is the method of choice, providing unparalleled detail of the molecular architecture in the solid state. This guide has outlined the key experimental considerations and the expected outcomes of such an analysis, drawing upon data from closely related compounds. Complementary techniques, particularly NMR spectroscopy, are indispensable for confirming the structure in solution and providing insights into its dynamic behavior. The synergistic use of these powerful analytical tools is crucial for advancing the design and development of novel therapeutics based on the versatile 5H-pyrrolo[2,3-b]pyrazine scaffold.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds such as 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine and its derivatives are pivotal building blocks. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound's waste stream confidently and safely.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive toxicological profile for this compound may not be extensively documented due to its specialized nature, we can infer its potential risks based on its chemical structure and available data for similar compounds.

The presence of bromine and iodine atoms places this compound in the category of halogenated organic compounds. Such compounds can be hazardous and require specific disposal routes to prevent the formation of toxic byproducts, such as dioxins and furans, if improperly incinerated at low temperatures[1]. The pyrrolopyrazine core is a nitrogen-containing heterocycle, which is a common scaffold in biologically active molecules[2].

A Safety Data Sheet (SDS) for this compound indicates that care should be taken to avoid dust formation and contact with skin and eyes[3]. For the parent compound, 5H-pyrrolo[2,3-b]pyrazine, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has assigned the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4]. It is prudent to assume that this compound may exhibit similar or potentially enhanced irritant properties.

Table 1: Hazard Profile of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaPotential Hazards
This compound875781-44-5C6H3BrIN3Avoid dust formation, skin/eye contact[3]. Assumed irritant. Halogenated compound.
5H-pyrrolo[2,3-b]pyrazineNot explicitly foundC6H5N3H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

This initial risk assessment dictates the necessity for stringent personal protective equipment (PPE) and specialized waste segregation, which will be detailed in the following sections.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Segregation and Containment: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental compliance[5]. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated organic waste.

Step-by-Step Segregation and Containment Protocol:
  • Designate a "Halogenated Organic Waste" container. This container should be clearly labeled and made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste (e.g., solutions containing the compound), a glass or HDPE container is appropriate[6].

  • Label the container accurately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Halogenated Compound")

    • The accumulation start date[5].

  • Transfer the waste.

    • Solid Waste: Carefully transfer any solid this compound waste into the designated container using a chemically resistant scoop or spatula. Minimize dust generation during this process.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of in the halogenated waste container.

    • Rinsate from "Empty" Containers: Containers that held this compound are not truly empty and must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). This rinsate is now considered hazardous waste and must be collected in a designated "Halogenated Liquid Waste" container[7]. The triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste after defacing the original label[7].

  • Secure the container. Always keep the waste container securely capped when not in use to prevent the release of vapors and to avoid spills[8].

DisposalWorkflow SolidWaste Solid 2-Bromo-7-iodo- 5H-pyrrolo[2,3-B]pyrazine HalogenatedSolid Labeled 'Halogenated Solid Waste' Container SolidWaste->HalogenatedSolid ContaminatedMaterials Contaminated PPE, Weighing Paper, etc. ContaminatedMaterials->HalogenatedSolid Rinsate Rinsate from Triple-Rinsed Containers HalogenatedLiquid Labeled 'Halogenated Liquid Waste' Container Rinsate->HalogenatedLiquid EHSOffice Environmental Health & Safety (EHS) Pickup HalogenatedSolid->EHSOffice HalogenatedLiquid->EHSOffice

Figure 1: A workflow diagram illustrating the segregation and disposal path for waste containing this compound.

Storage in Satellite Accumulation Areas (SAAs)

Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory[8].

  • Location: The halogenated waste container for this compound should be stored in a designated SAA that is at or near the point of generation.

  • Secondary Containment: The waste container should be placed within a secondary containment bin to prevent the spread of material in case of a leak or spill[9].

  • Segregation within the SAA: Incompatible waste streams must be segregated within the SAA. For example, the halogenated waste container should be kept separate from strong acids or bases.

  • Volume and Time Limits: Be aware of the regulatory limits for the amount of waste that can be accumulated in an SAA (typically 55 gallons for hazardous waste) and the time limits for storage once a container is full (usually three days to move it to a central accumulation area)[8].

Final Disposal Procedures

The final disposal of this compound waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office. Your EHS department is responsible for the collection and proper disposal of hazardous chemical waste[7]. They will have established procedures and schedules for waste pickup.

  • Provide accurate documentation. When arranging for pickup, you will likely need to provide an inventory of the waste container's contents. The detailed labeling you have already done will facilitate this process.

  • Do not attempt to treat the waste yourself. Methods such as evaporation in a fume hood are not acceptable disposal practices and are often illegal[7]. Similarly, never dispose of this chemical down the drain[8].

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is critical.

Spill Response:
  • Small Spills: For minor spills, trained laboratory personnel can manage the cleanup.

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and the spilled compound into a designated "Halogenated Solid Waste" container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills: For significant spills, evacuate the area immediately and contact your institution's EHS or emergency response team[7].

Exposure Response:
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[3].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen[3].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water[3].

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research advancements do not come at the cost of environmental integrity.

References

A Senior Application Scientist's Guide to Handling 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands a proactive and thorough approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine, moving beyond mere compliance to foster a culture of safety and scientific excellence. The protocols outlined here are designed to be self-validating systems, ensuring that every step is grounded in a clear understanding of the potential hazards and the rationale behind each safety measure.

Understanding the Hazards: A Proactive Stance

While comprehensive toxicological data for this compound is not yet available, its structure as a halogenated pyrrolopyrazine derivative warrants a cautious approach. The presence of bromine and iodine atoms on an aromatic heterocyclic core suggests potential for reactivity and biological activity. We must therefore handle this compound with the assumption that it is toxic and may cause irritation to the skin, eyes, and respiratory tract.[1]

Key Potential Hazards:

  • Inhalation: May cause respiratory irritation.

  • Skin and Eye Contact: May cause irritation upon direct contact.[1]

  • Ingestion: May be harmful if swallowed.

  • Decomposition: Thermal decomposition may produce toxic fumes, including nitrogen oxides, hydrogen bromide, and hydrogen iodide.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring (small quantities in a fume hood) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).Standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
Reactions and work-up (in a fume hood) Chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).Flame-retardant laboratory coat.Not generally required if handled in a certified chemical fume hood.
Large-scale operations or potential for aerosol generation Face shield worn over chemical splash goggles.Heavy-duty chemical resistant gloves (e.g., butyl rubber).Chemical-resistant apron over a flame-retardant laboratory coat.A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.
Rationale for PPE Selection:
  • Eye Protection: Standard safety glasses offer baseline protection, while chemical splash goggles provide a seal around the eyes, crucial for preventing splashes of liquids or fine powders. A face shield offers an additional layer of protection for the entire face during operations with a higher risk of splashing.[2][3]

  • Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals for short-term use.[3] Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. For more extensive handling or in case of a spill, more robust gloves like neoprene or butyl rubber are recommended.

  • Body Protection: A standard lab coat protects personal clothing. A flame-retardant lab coat is essential when working with flammable solvents. A chemical-resistant apron provides an additional barrier against spills of corrosive or reactive materials.

  • Respiratory Protection: A certified chemical fume hood is the primary means of controlling inhalation exposure. If work must be done outside of a fume hood or if there is a risk of generating significant aerosols, respiratory protection is necessary.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring the integrity of your experiment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal prep_area Ensure work area is clean and uncluttered don_ppe Don appropriate PPE prep_area->don_ppe fume_hood Verify fume hood is functioning correctly don_ppe->fume_hood weigh Weigh compound in a fume hood fume_hood->weigh transfer Carefully transfer to reaction vessel weigh->transfer reaction Conduct reaction in a fume hood transfer->reaction workup Perform work-up procedures reaction->workup decontaminate Decontaminate glassware and surfaces workup->decontaminate dispose Dispose of waste in designated containers decontaminate->dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Solid Waste:

    • Collect unused this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a dedicated, labeled hazardous waste container.

    • The container should be clearly labeled as "Halogenated Organic Waste" and include the full chemical name.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled container for halogenated organic waste.

    • Do not mix with non-halogenated waste streams to ensure proper disposal.

  • Decontamination:

    • Decontaminate all glassware that has come into contact with the compound. A triple rinse with an appropriate solvent (e.g., acetone, ethanol) is recommended. The rinsate should be collected as hazardous waste.

  • Neutralization of Spills:

    • For small spills, a solution of sodium thiosulfate can be used to neutralize any reactive bromine or iodine species that may form.[5]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

Emergency Response Protocol

cluster_exposure Personal Exposure cluster_spill Spill cluster_fire Fire start Emergency Event inhalation Inhalation: Move to fresh air. Seek medical attention. start->inhalation skin_contact Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 minutes. start->skin_contact eye_contact Eye Contact: Rinse with water for 15 minutes. Seek medical attention. start->eye_contact ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. start->ingestion evacuate Evacuate immediate area start->evacuate extinguish Use dry chemical, CO2, or alcohol-resistant foam. start->extinguish ventilate Ensure adequate ventilation evacuate->ventilate absorb Cover with an inert absorbent material ventilate->absorb collect Collect absorbed material into a hazardous waste container absorb->collect scba Firefighters should wear self-contained breathing apparatus. extinguish->scba

Caption: Immediate actions to be taken in case of personal exposure, spill, or fire involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.